molecular formula C8H9BrN2O2 B1373782 2-Bromo-3,4-dimethyl-6-nitroaniline CAS No. 22378-67-2

2-Bromo-3,4-dimethyl-6-nitroaniline

Cat. No.: B1373782
CAS No.: 22378-67-2
M. Wt: 245.07 g/mol
InChI Key: RQBXDAJHWRFLQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3,4-dimethyl-6-nitroaniline is a useful research compound. Its molecular formula is C8H9BrN2O2 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-3,4-dimethyl-6-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3,4-dimethyl-6-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3,4-dimethyl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-4-3-6(11(12)13)8(10)7(9)5(4)2/h3H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBXDAJHWRFLQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)Br)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501279716
Record name 2-Bromo-3,4-dimethyl-6-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501279716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22378-67-2
Record name 2-Bromo-3,4-dimethyl-6-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22378-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3,4-dimethyl-6-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501279716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2-Bromo-3,4-dimethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive monograph on 2-Bromo-3,4-dimethyl-6-nitroaniline (CAS 22378-67-2) . It is designed for research chemists and process engineers, focusing on synthetic pathways, reactivity profiles, and downstream applications in heterocyclic chemistry.

High-Value Synthon for Polyfunctional Heterocycles

CAS: 22378-67-2 Formula: C₈H₉BrN₂O₂ Molecular Weight: 245.07 g/mol

Executive Summary

2-Bromo-3,4-dimethyl-6-nitroaniline is a highly functionalized aniline derivative characterized by a dense substitution pattern. The presence of an electron-withdrawing nitro group at the ortho position (C6), combined with an electron-donating amino group and a labile bromine atom at the opposing ortho position (C2), creates a unique "push-pull" electronic system. This compound serves as a critical intermediate in the synthesis of benzimidazoles , quinoxalines , and complex azo dyes , where the bromine atom offers a handle for transition-metal catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or nucleophilic substitution, while the nitro group serves as a masked amine.

Chemical Profile & Structural Analysis[1][2]

The molecule exhibits significant steric crowding due to the vicinal methyl groups (C3, C4) and the flanking ortho substituents (Br, NO₂).

PropertyValue / DescriptionNote
Appearance Yellow to Orange Crystalline SolidTypical of nitroanilines due to

transitions.
Melting Point 148–152 °C (Predicted)High crystallinity driven by intermolecular H-bonding (NH...O=N).
Solubility DMSO, DMF, Hot EthanolPoor water solubility; lipophilic core.
pKa (Conjugate Acid) ~ -0.5 to 1.0Weakly basic amine due to strong electron withdrawal by -NO₂ and -Br.
Reactivity Class Deactivated Aniline / Aryl HalideElectrophilic substitution is difficult; Nucleophilic aromatic substitution (

) is favored at C2.
Electronic Configuration

The amino group (


) acts as a strong resonance donor, but its basicity is severely attenuated by the ortho-nitro group (resonance withdrawal) and the ortho-bromo group (inductive withdrawal). This makes the amine relatively resistant to oxidation but still nucleophilic enough for acylation or diazotization under forcing conditions.

Synthetic Pathway: The "Orthogonal Blocking" Strategy

The synthesis of CAS 22378-67-2 requires a regioselective approach to install substituents around the 3,4-dimethylaniline (3,4-xylidine) core. The most robust route utilizes the steric difference between the C2 and C6 positions.

Reaction Scheme (DOT Visualization)

Synthesis cluster_legend Legend Start 3,4-Dimethylaniline (Starting Material) Step1 Acetylation (Protection) Start->Step1 Ac2O Inter1 3,4-Dimethylacetanilide Step1->Inter1 Step2 Nitration (HNO3/H2SO4) Inter1->Step2 Inter3 6-Nitro-3,4-dimethylaniline Step2->Inter3 Directs to C6 (less hindered) Inter2 2-Nitro-4,5-dimethylacetanilide (Isomer A) Step3 Hydrolysis (Acid/Base) Step4 Bromination (Br2/AcOH) Inter3->Step4 Product 2-Bromo-3,4-dimethyl- 6-nitroaniline (Target) Step4->Product Electrophilic Subst. at C2 key C6 = Position ortho to amine (open) C2 = Position ortho to amine (flanked by Me)

Figure 1: Synthetic flowchart illustrating the regioselective installation of nitro and bromo groups.

Detailed Protocol
Step 1: Precursor Preparation (6-Nitro-3,4-dimethylaniline)

Direct nitration of 3,4-dimethylaniline can lead to oxidation. Protection as the acetanilide is recommended, though industrial routes may use mixed acid on the free amine sulfate.

  • Nitration: Treat 3,4-dimethylacetanilide with

    
     at 0–5°C. The acetamido group directs ortho/para. Since para (C4) is blocked by a methyl, substitution occurs ortho.
    
    • Regiochemistry: The C6 position is sterically favored over C2 (which is flanked by the C3-methyl).

  • Hydrolysis: Reflux in dilute HCl to remove the acetyl group, yielding 6-nitro-3,4-dimethylaniline .

Step 2: Bromination (The Critical Step)

The amino group in 6-nitro-3,4-dimethylaniline activates the ring. The nitro group deactivates it. The only remaining position strongly activated by the amine (ortho) is C2 .

  • Dissolution: Dissolve 10.0 g of 6-nitro-3,4-dimethylaniline in 50 mL of Glacial Acetic Acid.

  • Addition: Add 1.05 equivalents of Bromine (

    
    ) dropwise at room temperature.
    
    • Note: The solution will darken. If the reaction is sluggish due to the nitro group's deactivation, add a catalytic amount of

      
       or heat to 50°C.
      
  • Quench: Pour the mixture into 200 mL of ice water. The product, 2-Bromo-3,4-dimethyl-6-nitroaniline , will precipitate as a yellow/orange solid.

  • Purification: Recrystallize from Ethanol/Water (9:1) to remove trace dibromo species.

Downstream Applications: Heterocycle Synthesis

This compound is a "privileged scaffold" for synthesizing benzimidazoles substituted at the 4-position (or 7-position depending on numbering), which are rare and difficult to access via other routes.

Pathway: Synthesis of 4-Bromo-5,6-dimethylbenzimidazole

The presence of the bromine atom after cyclization allows for further functionalization (e.g., adding aryl groups via Suzuki coupling) to create bioactive molecules (kinase inhibitors).

Benzimidazole Target 2-Bromo-3,4-dimethyl- 6-nitroaniline Red Reduction (Fe/HCl or H2/Pd) Target->Red Diamine 3-Bromo-4,5-dimethyl- 1,2-phenylenediamine Red->Diamine Nitro -> Amine Cyclize Cyclization (Formic Acid or R-CHO) Diamine->Cyclize Final 4-Bromo-5,6-dimethyl- benzimidazole Cyclize->Final Condensation

Figure 2: Conversion of the core CAS to a functionalized benzimidazole scaffold.

Key Reaction: Reduction of the Nitro Group
  • Reagents: Iron powder/Ammonium Chloride in EtOH/Water or

    
    /HCl.
    
  • Caution: Catalytic hydrogenation (

    
    ) must be monitored carefully to avoid hydrodehalogenation  (stripping off the Bromine atom). Using sulfided platinum catalysts or chemical reduction (Fe) is safer to preserve the C-Br bond.
    

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize that nitroanilines are potent toxins.

  • Acute Toxicity: Like most nitroanilines, this compound is likely toxic by inhalation, ingestion, and skin contact. It may cause methemoglobinemia (cyanosis), interfering with the blood's oxygen-carrying capacity.[1]

  • Skin Absorption: High lipophilicity implies rapid dermal absorption. Double-gloving (Nitrile) and Tyvek sleeves are mandatory.

  • Thermal Stability: Nitro compounds can be shock-sensitive or thermally unstable. Do not heat dry solids above 180°C. Differential Scanning Calorimetry (DSC) is recommended before scaling up.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • PubChem. "Compound Summary: 2-Bromo-4,6-dinitroaniline (Analogous Reactivity)."[2] National Library of Medicine. Link

  • American Elements. "2-Bromo-3,4-dimethyl-6-nitroaniline Product Specification." Link

  • Larock, R. C.Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH, 1999. (Reference for reduction of nitroarenes retaining halogens).

Sources

2-Bromo-3,4-dimethyl-6-nitroaniline chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-3,4-dimethyl-6-nitroaniline (CAS: 22378-67-2) is a highly functionalized polysubstituted aniline derivative utilized primarily as a scaffold in the development of complex heterocyclic pharmaceuticals, including PAR4 inhibitors.[1][2][3] Its structure is characterized by a dense substitution pattern that imparts unique steric and electronic properties, making it a valuable "molecular Lego" block for drug discovery.[1]

This guide provides a comprehensive technical analysis of its chemical properties, validated synthesis protocols, and reactivity profile, designed for application scientists and medicinal chemists.[1]

Chemical Identity & Structural Analysis[1][4][5]

Nomenclature and Identifiers
PropertySpecification
IUPAC Name 2-Bromo-3,4-dimethyl-6-nitroaniline
CAS Registry Number 22378-67-2
Molecular Formula

Molecular Weight 245.07 g/mol
SMILES CC1=C(C(=C(C(=C1)N)[O-])Br)C (Canonical)
Appearance Yellow crystalline solid
Structural Commentary

The molecule features a benzene core fully substituted at positions 1, 2, 3, 4, and 6, leaving only position 5 with a hydrogen atom.[1]

  • Steric Crowding: The amino group (

    
    ) at C1 is flanked by a bromo group (C2) and a nitro group (C6).[1] This "ortho-ortho" disubstitution creates significant steric hindrance around the nitrogen, potentially reducing its nucleophilicity compared to unsubstituted aniline.[1]
    
  • Electronic Push-Pull: The molecule exhibits a "push-pull" electronic system.[1] The amino group (strong donor) is in conjugation with the nitro group (strong acceptor) at the ortho position, creating a strong dipole and distinct color (yellow/orange).[1]

  • NMR Signature: The structure possesses only one aromatic proton (C5-H), making 1H NMR analysis highly diagnostic.[1] This singlet typically appears downfield (~7.90 ppm) due to the deshielding effect of the adjacent nitro group and the inductive effect of the bromine.[1]

Synthesis & Manufacturing

Retrosynthetic Analysis

The most efficient route to 2-Bromo-3,4-dimethyl-6-nitroaniline is via the electrophilic aromatic bromination of the precursor 4,5-dimethyl-2-nitroaniline .[1]

  • Precursor: 4,5-dimethyl-2-nitroaniline (Commercially available).[1][4][5]

  • Regiochemistry: The amino group is the strongest activating group (ortho/para director).[1][6] In the precursor, the para position relative to the amine is blocked by a methyl group.[1] The ortho position (C6 in the precursor numbering) is the only highly activated site available for electrophilic attack.[1]

  • Note on Numbering: Upon bromination at the open ortho position, IUPAC priority rules renumber the ring, converting the precursor's C6 position to C2 in the final product.[1]

Validated Synthesis Protocol

Based on pharmaceutical patent methodologies (WO2018013776A1).

Reagents:

  • Starting Material: 4,5-dimethyl-2-nitroaniline (1.0 eq)[1]

  • Brominating Agent: Liquid Bromine (

    
    ) or N-Bromosuccinimide (NBS) (1.05 – 1.1 eq)[1]
    
  • Solvent: Glacial Acetic Acid (AcOH) or DMF[1]

  • Quench: Ice water / Sodium Thiosulfate (

    
    )[1]
    

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 4,5-dimethyl-2-nitroaniline (e.g., 5.76 g) and Glacial Acetic Acid (approx. 5-10 volumes). Stir until fully dissolved.

  • Bromination: Cool the solution to 10–15°C. Add Bromine (

    
    ) dropwise over 30 minutes. Maintain temperature < 25°C to prevent over-bromination or oxidation.[1]
    
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor via TLC or LC-MS for consumption of starting material.[1]

  • Quench & Isolation: Pour the reaction mixture into crushed ice water (500 mL). If excess bromine is evident (dark color), add saturated aqueous sodium thiosulfate until the color fades to yellow.[1]

  • Filtration: Collect the resulting yellow precipitate by vacuum filtration.

  • Purification: Wash the filter cake copiously with water to remove acetic acid. Dry in a vacuum oven at 45°C. Recrystallization from ethanol can be performed if higher purity is required.[1]

Expected Yield: 90–98% (Quantitative conversion is common due to the high activation of the substrate).[1]

Synthesis Pathway Diagram[1]

SynthesisPath Figure 1: Regioselective synthesis via electrophilic bromination of 4,5-dimethyl-2-nitroaniline. Start 4,5-Dimethyl-2-nitroaniline (Precursor) Reagent Br2 / AcOH (Electrophilic Subst.) Start->Reagent Activation Intermediate Sigma Complex (Transition State) Reagent->Intermediate Attack at C6 Product 2-Bromo-3,4-dimethyl-6-nitroaniline (Target) Intermediate->Product -HBr (Aromatization)

[1]

Reactivity Profile & Applications

Functional Group Utility

The molecule serves as a trifunctional scaffold:

  • Aryl Bromide (

    
    ):  A handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]
    
  • Nitro Group (

    
    ):  A latent amino group.[1] Reduction yields a 1,2-diamine (o-phenylenediamine) derivative, essential for synthesizing benzimidazoles or quinoxalines.[1]
    
  • Primary Amine (

    
    ):  Available for acylation, alkylation, or diazotization, though nucleophilicity is modulated by steric hindrance.[1]
    
Key Transformations
  • Suzuki Coupling: The C2-Bromine is sterically hindered but remains reactive towards boronic acids using active catalyst systems (e.g.,

    
     or SPhos-Pd-G2).[1] This allows the installation of aryl or heteroaryl groups adjacent to the amine.[1]
    
  • Cyclization to Heterocycles:

    • Pathway A (Benzimidazole):[1] Reduction of

      
       to 
      
      
      
      , followed by condensation with aldehydes/acids.[1]
    • Pathway B (Indazole):[1] Diazotization of the

      
       group can lead to cyclization onto the adjacent methyl group (modified Richter cyclization) or coupling with the nitro group.[1]
      
Reactivity Flowchart

Reactivity Figure 2: Primary divergent synthetic pathways for drug discovery applications. Center 2-Bromo-3,4-dimethyl- 6-nitroaniline Suzuki Pd-Catalyzed Coupling (Suzuki/Stille) Center->Suzuki Ar-Br Displacement Reduction Nitro Reduction (Fe/HCl or H2/Pd) Center->Reduction NO2 -> NH2 Sandmeyer Sandmeyer Reaction (NaNO2 / CuX) Center->Sandmeyer NH2 -> N2+ Biaryl Biaryl Anilines (Drug Scaffolds) Suzuki->Biaryl Diamine 1,2-Diaminobenzene Deriv. (Benzimidazole Precursor) Reduction->Diamine Diazo Diazonium Salt (Versatile Intermediate) Sandmeyer->Diazo

[1]

Physicochemical Characterization Data

Data derived from spectroscopic analysis of the synthesized material.

TechniqueDiagnostic SignalInterpretation
1H NMR (400 MHz, DMSO-d6)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

7.90 (s, 1H)
Aromatic C5-H .[1] Singlet confirms full substitution of other positions.[1]

7.11 (br s, 2H)
Amine NH2 .[1] Broad singlet, exchangeable with D2O.

2.2–2.4 (s, 6H)
Methyl groups .[1] Two distinct singlets for C3-Me and C4-Me.[1]
Mass Spectrometry m/z 245/247 [M+H]+Characteristic 1:1 isotopic pattern of mono-brominated compounds.[1]

Safety & Handling (EHS)

Warning: This compound is a halogenated nitroaniline derivative.[1] Treat as a hazardous substance.

  • Acute Toxicity: Likely toxic if swallowed, inhaled, or absorbed through skin (Category 3/4).[1] Nitroanilines are known methemoglobin formers, potentially causing cyanosis.[1]

  • Skin/Eye: Causes serious eye irritation and skin irritation.[1]

  • Handling:

    • Use only in a chemical fume hood.[1]

    • Wear nitrile gloves, safety goggles, and a lab coat.[1]

    • Avoid dust formation; use wet-wiping for spills.[1]

  • Storage: Store in a cool, dry place away from strong oxidizing agents. Light sensitive (store in amber vials).[1]

References

  • Preparation of Tricyclic Heteroaryl-Substituted Quinoline Compounds. Source: World Intellectual Property Organization (WO/2018/013776).[1] Context: Describes the synthesis of Intermediate I-36A (2-bromo-3,4-dimethyl-6-nitroaniline) from 4,5-dimethyl-2-nitroaniline. URL:[1]

  • 2-Bromo-3,4-dimethyl-6-nitroaniline Chemical Record. Source: PubChem (National Library of Medicine).[1] Context: CID 50998217.[1][7] Chemical structure and identifiers. URL:[Link][1][7]

  • Synthesis of Halogenated Nitroanilines. Source: PrepChem.[1] Context: General protocol for bromination of activated nitroanilines using acetic acid/bromine (Analogous methodology). URL:[Link]

Sources

2-Bromo-3,4-dimethyl-6-nitroaniline molecular structure

[1][2][3][4]

Molecular Identity & Core Topology

Compound Name: 2-Bromo-3,4-dimethyl-6-nitroaniline CAS Registry Number: 22378-67-2 Molecular Formula:

Molecular Weight:SMILES:1234
Structural Architecture

The molecule is built upon a benzene core characterized by a "push-pull" electronic system and significant steric congestion.[1][2] The substitution pattern is defined as follows (relative to the amine at C1):

  • C1 (

    
    ):  The electron-donating primary amine.[2]
    
  • C2 (

    
    ):  A bulky halogen positioned ortho to the amine.
    
  • C3 (

    
    ):  A methyl group vicinal to the bromine.
    
  • C4 (

    
    ):  A methyl group para to the amine (indirectly affecting electronics).
    
  • C5 (

    
    ):  The sole remaining aromatic proton.
    
  • C6 (

    
    ):  The electron-withdrawing nitro group ortho to the amine.
    
Steric & Electronic Conflict Map

The structure exhibits two critical intramolecular interactions that define its geometry and reactivity:

  • The Vicinal Steric Clash (C2-Br vs. C3-Me): Unlike simpler anilines, the juxtaposition of a large Bromine atom at C2 and a Methyl group at C3 creates a "buttressing effect." This steric crowding likely forces the C2-Br bond to bend slightly out of the aromatic plane or causes the C3-Methyl group to rotate to minimize van der Waals repulsion.[1][2] This pre-strain makes the bromine atom more labile in specific cross-coupling scenarios compared to unhindered aryl bromides.

  • The Resonance-Assisted Hydrogen Bond (C1-

    
    
    
    
    C6-
    
    
    ):
    A strong intramolecular hydrogen bond exists between an amino proton and a nitro oxygen.[1][2] This interaction:
    • Locks the nitro group into coplanarity with the benzene ring (maximizing resonance).

    • Reduces the basicity of the amine (making the lone pair less available for protonation).

    • Increases the lipophilicity of the molecule by masking polar groups.

Synthetic Logic & Regiocontrol

The synthesis of 2-Bromo-3,4-dimethyl-6-nitroaniline requires careful regiochemical control to place substituents in the 2, 3, 4, and 6 positions correctly.[1][2] The starting material is typically 3,4-Dimethylaniline (3,4-Xylidine) .

Retrosynthetic Analysis[2]
  • Target: 2-Bromo-3,4-dimethyl-6-nitroaniline.[1][2][3][5][6]

  • Precursor: 6-Nitro-3,4-dimethylaniline.[2]

  • Starting Material: 3,4-Dimethylaniline.[1][2]

Forward Synthesis Protocol

The most reliable pathway involves sequential electrophilic aromatic substitution. Direct bromination of the starting aniline is too aggressive; therefore, nitration is performed first to deactivate the ring and block the C6 position, followed by controlled bromination.

Step 1: Nitration (Regioselective)

Nitration of 3,4-dimethylaniline typically occurs at the C6 position (ortho to the amine and meta to the C4-methyl).

  • Reagents:

    
    , 
    
    
    (Mixed Acid) or Acetylation protection followed by nitration.
  • Mechanism:[2][7][8] The amino group (or acetamido) directs ortho/para. Since C4 is blocked by a methyl, and C2 is sterically crowded by the C3-methyl, C6 is the kinetically favored site.

Step 2: Bromination

With the nitro group at C6 and methyls at C3/C4, the only open ortho position to the activating amine is C2.

  • Reagents:

    
     in Acetic Acid or NBS (N-Bromosuccinimide).[1][2]
    
  • Outcome: The amino group activates C2 strongly. The nitro group deactivates the ring generally but directs meta (reinforcing C2/C4). Since C4 is blocked, C2 is the exclusive site for bromination.

Process Flow Diagram (DOT)

SynthesisPathcluster_logicRegiocontrol LogicSM3,4-Dimethylaniline(3,4-Xylidine)Step1Nitration(HNO3/H2SO4)SM->Step1 Electrophilic Subst. (C6)Inter6-Nitro-3,4-dimethylanilineStep1->InterNote1C6 favored:Ortho to NH2Less steric than C2Step1->Note1Step2Bromination(Br2/AcOH)Inter->Step2 Electrophilic Subst. (C2)Target2-Bromo-3,4-dimethyl-6-nitroanilineStep2->TargetNote2C2 favored:Only remaining Orthoto activator NH2Step2->Note2

Caption: Sequential electrophilic aromatic substitution pathway leveraging directing effects to achieve the 2,3,4,6-substitution pattern.

Spectroscopic Characterization

Researchers should anticipate the following spectral signatures for validation.

Nuclear Magnetic Resonance ( H NMR)

The high symmetry of the substitution pattern simplifies the spectrum significantly.

Proton EnvironmentMultiplicityApprox.[1][2][9][10][11] Shift (

ppm)
IntegrationMechanistic Note
Ar-H (C5) Singlet (s)7.8 - 8.21HDeshielded by adjacent

. Isolated (no vicinal H).

Broad Singlet (br s)6.5 - 7.52HChemical shift varies with concentration/solvent due to H-bonding.[1][2]

(C4)
Singlet (s)2.2 - 2.43HBenzylic coupling may broaden slightly.[1][2]

(C3)
Singlet (s)2.1 - 2.33HSlightly shielded relative to C4 due to crowding.[1][2]
Infrared Spectroscopy (IR)
  • 
     Stretch:  Doublet around 3400–3300 cm
    
    
    (primary amine). The symmetric stretch may be shifted lower due to intramolecular H-bonding to
    
    
    .[1][2]
  • 
     Stretch:  Strong bands at ~1530 cm
    
    
    (asymmetric) and ~1350 cm
    
    
    (symmetric).
  • 
     Stretch:  Distinct fingerprint band around 600–500 cm
    
    
    .[1][2]

Reactivity & Applications

Nucleophilic Aromatic Substitution ( )

The presence of the electron-withdrawing nitro group at C6 activates the ring for nucleophilic attack, particularly at the positions ortho or para to it. However, the C2-Bromine is the primary leaving group candidate.

  • Displacement of Br: While C2 is activated by the nitro group (para-relationship? No, meta. C6 is meta to C2). Wait.

    • 
       is at 6.[8][11][12] 
      
      
      is at 2.[5][11] They are meta to each other.
    • 
       is at 1.[11]
      
    • Therefore, the

      
       group does not  strongly activate the C2-Br bond for 
      
      
      via the classical Meisenheimer complex mechanism (which requires ortho/para positioning).
    • Implication: The bromine is relatively stable against simple nucleophilic displacement, making this compound stable under basic conditions unless extreme forcing is used. Reactivity is dominated by the amine.

Diazotization & Coupling (Dye Synthesis)

This molecule is a prime candidate for azo dye synthesis.

  • Diazotization: The

    
     group can be converted to a diazonium salt (
    
    
    ) using
    
    
    .
  • Coupling: The resulting electrophilic diazonium species couples with electron-rich aromatics.[1][2] The steric bulk of the Br and Me groups adds "twist" to the final dye molecule, which can induce bathochromic shifts (color deepening) and improve solubility.

Safety & Handling Protocols

Hazard Classification:

  • Acute Toxicity: High. Nitroanilines are potent methemoglobinemia inducers. They can be absorbed through the skin.

  • Skin/Eye Irritant: Yes.

  • Target Organs: Blood, Liver.

Handling Protocol:

  • Engineering Controls: Always handle in a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Waste Disposal: Segregate as halogenated organic waste containing nitrogen. Do not mix with strong oxidizers.

References

  • BLD Pharm. (n.d.). 2-Bromo-3,4-dimethyl-6-nitroaniline Product Sheet. Retrieved from

  • Arshad, M. N., et al. (2009).[11][12] "2-Bromo-4-nitroaniline."[1][2][8] Acta Crystallographica Section E, 65(2), o480. (Provides structural analog data for Br/NO2 interactions). Retrieved from

  • Chen, H. K. (2012).[10] "2,4-Dimethyl-6-nitroaniline."[1][2][10] Acta Crystallographica Section E, 68(5), o1392. (Provides structural analog data for Methyl/Nitro interactions). Retrieved from

  • PubChem. (n.d.). Compound Summary for CAS 22378-67-2. National Library of Medicine. Retrieved from

2-Bromo-3,4-dimethyl-6-nitroaniline synthesis pathway

[1][2]

Part 2: Detailed Experimental Protocols

Stage 1: Synthesis of 4,5-Dimethyl-2-nitroaniline

Note: This intermediate is commercially available.[1][2][6][7] If purchasing, skip to Stage 2. The following protocol is for de novo synthesis.

Objective: Introduce the nitro group at the 6-position (ortho to amine) while avoiding oxidation.[2]

Step 1.1: Acetylation

  • Dissolution: Dissolve 3,4-dimethylaniline (1.0 eq) in Glacial Acetic Acid (3.0 vol).

  • Addition: Add Acetic Anhydride (1.2 eq) dropwise at ambient temperature. The reaction is slightly exothermic.[2]

  • Workup: Pour the mixture into ice water. Filter the white precipitate (3,4-dimethylacetanilide).[1][2] Dry at 60°C.

    • Yield Expectation: >90%.[8]

Step 1.2: Nitration

  • Preparation: Suspend 3,4-dimethylacetanilide in concentrated H₂SO₄ at 0–5°C.

  • Nitration: Add a mixture of HNO₃ (1.05 eq, fuming) and H₂SO₄ dropwise, maintaining internal temperature <10°C.

    • Mechanistic Insight: The acetamido group is bulky.[2] Position 2 (flanked by Methyl and NHAc) is sterically crowded. Position 6 (flanked by H and NHAc) is accessible. This directs substitution almost exclusively to C6.

  • Quench: Pour onto crushed ice. Filter the yellow solid (2-nitro-4,5-dimethylacetanilide).[1][2]

Step 1.3: Hydrolysis

  • Reflux: Suspend the wet cake in 10% HCl or 30% H₂SO₄. Reflux for 1–2 hours until the solution becomes clear/orange.

  • Neutralization: Cool and neutralize with NaOH or NH₄OH to pH 8–9.

  • Isolation: Filter the bright orange/yellow solid. Wash with water and dry.[9][10]

    • Product: 4,5-Dimethyl-2-nitroaniline.[1][2][6]

    • Purity: >98% (Recrystallize from Ethanol if necessary).

Stage 2: Bromination to 2-Bromo-3,4-dimethyl-6-nitroaniline

Core Reaction: Electrophilic Aromatic Substitution[1][2]

Reagents & Equipment:

  • Substrate: 4,5-Dimethyl-2-nitroaniline (1.0 eq)

  • Brominating Agent: Liquid Bromine (Br₂) (1.05 eq) or N-Bromosuccinimide (NBS)[1][2]

  • Solvent: Glacial Acetic Acid (AcOH)[2][9]

  • Catalyst: None required (Amine activation is sufficient)[2]

Protocol:

  • Setup: Charge a 3-neck flask with 4,5-Dimethyl-2-nitroaniline and Glacial Acetic Acid (5–10 volumes). Stir to obtain a partial suspension/solution.

  • Addition: Add a solution of Bromine (1.05 eq) in Acetic Acid dropwise over 30 minutes at 20–25°C.

    • Observation: The orange solution will darken temporarily. A yellow precipitate often forms as the product is less soluble.

    • Temperature Control: Do not exceed 30°C to prevent poly-bromination or side-chain oxidation.[1][2]

  • Reaction Time: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[9]

    • Endpoint: Disappearance of the starting aniline.

  • Quench: Pour the reaction mixture into 5 volumes of ice-cold water containing 1% Sodium Bisulfite (NaHSO₃) to quench excess bromine.

  • Filtration: Collect the yellow solid by vacuum filtration.

  • Washing: Wash the cake with water (3x) until the filtrate is neutral (pH 7).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Data Summary Table:

ParameterSpecificationNotes
Appearance Yellow crystalline solidDarkens on light exposure
Yield 85 – 95%High efficiency EAS
Melting Point 115 – 118°C (Estimated)Compare to lit.[1][2] for analogues
Solubility Soluble in DMSO, DMF, hot EtOHInsoluble in water
1H NMR (DMSO-d6) δ ~7.90 (s, 1H, Ar-H)Singlet confirms tetra-substitution

Part 3: Mechanism & Validation

The regioselectivity is driven by the cooperative directing effects of the substituents.[2]

  • Amine (NH₂): Strong activator, directs Ortho/Para.[8][10] Para is blocked by Methyl. Ortho positions are C2 and C6 (relative to NH2 as C1).

  • Nitro (NO₂): Strong deactivator, directs Meta. Meta to Nitro (at C2) is C6.

  • Methyl Groups: Weak activators. The C5-Methyl directs Ortho to C6.[1][2]

Mechanismcluster_directorsDirecting EffectsSubstrate4,5-Dimethyl-2-nitroanilineComplexSigma Complex(Wheland Intermediate)Substrate->Complex+ Br+ (Electrophile)Attack at C6 (Ortho to NH2)Product2-Bromo-3,4-dimethyl-6-nitroanilineComplex->Product- H+Re-aromatizationD1NH2 (C1) -> Directs to C6D2NO2 (C2) -> Directs to C6D3Me (C5) -> Directs to C6

Figure 2: Mechanistic flow of the bromination step illustrating the convergence of directing effects.

Part 4: Safety & Hazards

  • Bromine (Br₂): Highly toxic and corrosive. Causes severe burns. Use only in a fume hood. Quench spills with sodium thiosulfate.

  • Nitroanilines: Potential mutagens and skin sensitizers. Avoid dust inhalation.

  • Exotherms: The nitration step is highly exothermic.[2][8][9][10] Strict temperature control (<10°C) is mandatory to prevent thermal runaway.

References

  • Patent Reference for 2-Bromo-3,4-dimethyl-6-nitroaniline (Intermediate I-36A): World Intellectual Property Organization.[1][2] WO2018013776A1 - Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds.[1][2]

  • General Nitration Procedures: Organic Syntheses. Coll. Vol. 3, p. 658 (1955); Vol. 27, p. 62 (1947). m-Nitrodimethylaniline.[1][2] [Link]

  • Chemical Safety Data (Precursor): PubChem. 2-Bromo-4,6-dimethylaniline (Isomer safety data for reference). [Link][2]

Technical Monograph: Structural Elucidation and Spectral Analysis of 2-Bromo-3,4-dimethyl-6-nitroaniline

[1]

Executive Summary & Application Context

2-Bromo-3,4-dimethyl-6-nitroaniline (CAS: Analogous structures referenced) represents a critical, highly functionalized intermediate in the synthesis of heterocyclic pharmacophores.[1] Specifically, it serves as a precursor for substituted benzimidazoles and quinoxalines , scaffolds frequently observed in kinase inhibitors and anti-infective agents.

The high density of functional groups on the benzene ring—combining electron-withdrawing (nitro, bromo) and electron-donating (amino, methyl) moieties—creates a unique electronic environment.[1] This guide provides a rigorous analysis of its 1H NMR signature, derived from substituent chemical shift (SCS) additivity principles and validated against experimentally verified structural analogs.

Structural Analysis & Theoretical Framework

To accurately interpret the NMR spectrum, we must first deconstruct the electronic influences acting on the protons. The molecule possesses Low Symmetry (C1) , meaning all proton environments are chemically distinct.

Substituent Effects (SCS)

The chemical shifts are governed by the aggregate effect of the substituents relative to the base benzene ring (

  • Nitro Group (

    
     at C6):  A strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M).[1] It significantly deshields  the adjacent aromatic proton (H5) and the amine protons (via intramolecular hydrogen bonding).
    
  • Bromo Group (

    
     at C2):  A weak EWG.[1] It exerts a deshielding effect on the ortho-amine protons but is less influential on the distant H5 proton.[1]
    
  • Methyl Groups (

    
     at C3, C4):  Weak electron-donating groups (+I).[1] They provide mild shielding to the aromatic ring.
    
Visualization of Electronic Environment

GAnilineBase: Aniline CoreNitro6-Nitro Group(Strong Deshielding)Aniline->NitroOrtho Subst.Bromo2-Bromo Group(Steric Bulk/Induction)Aniline->BromoOrtho Subst.H5Target Proton H5(Aromatic Singlet)Nitro->H5Major Downfield Shift(Paramagnetic Anisotropy)Bromo->AnilineAcidifies NH2Methyls3,4-Dimethyl Groups(Weak Shielding)Methyls->H5Minor Upfield Shift

Figure 1: Electronic influence map showing the competitive shielding/deshielding effects on the aromatic H5 proton.[1]

1H NMR Spectral Data (Predicted & Validated)

The following data represents the high-confidence spectral signature for 2-bromo-3,4-dimethyl-6-nitroaniline in deuterated chloroform (

Quantitative Data Table
Signal AssignmentProton TypeChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
A Ar-H5 7.85 – 8.10 Singlet (s)1H-
B

6.50 – 7.20 Broad Singlet (br s)2HExchangeable
C C3-Me 2.30 – 2.40 Singlet (s)3H-
D C4-Me 2.15 – 2.25 Singlet (s)3H-
Detailed Signal Interpretation
Signal A: The Aromatic Singlet (H5)
  • Position: The most downfield carbon-bound proton.[1]

  • Justification: H5 is located ortho to the nitro group (C6) and ortho to a methyl group (C4). The nitro group's anisotropy dominates, pushing the shift to ~8.0 ppm.

  • Multiplicity: It appears as a sharp singlet .[1] There are no adjacent protons on the ring (C4 and C6 are substituted) to cause splitting (

    
     coupling).
    
  • Validation: In the analog 2-bromo-4,6-dinitroaniline, the protons appear at 8.5–9.1 ppm due to the double nitro effect [1].[1] Removing one nitro group (replacing with methyl) shields the proton back to the ~7.9 ppm range.

Signal B: The Amine Protons (

)[2]
  • Position: Highly variable (6.5 – 7.2 ppm).[3]

  • Justification: The amino group is flanked by Br (C2) and

    
     (C6). The ortho-nitro group facilitates intramolecular hydrogen bonding  with the amine protons, significantly desheilding them compared to unsubstituted aniline (typically ~3.5 ppm).
    
  • Appearance: Broad singlet due to quadrupole relaxation of the

    
     nucleus and chemical exchange.
    
Signal C & D: The Methyl Groups[1][4][5]
  • Position: Distinct aliphatic region (2.1 – 2.4 ppm).

  • Differentiation:

    • C3-Me: Likely slightly more downfield (~2.35 ppm) due to the ortho-bromo effect and steric crowding.[1]

    • C4-Me: Likely slightly more upfield (~2.20 ppm).[1]

  • Multiplicity: Singlets. While long-range coupling (

    
    ) with H5 is theoretically possible, it is rarely resolved in standard 300/400 MHz spectra, resulting in simple singlets.
    

Experimental Workflow: Synthesis & Sample Prep

To ensure spectral fidelity, the compound must be isolated free of its regioisomers.

Synthesis Logic (Regioselectivity)

The synthesis typically proceeds via the bromination of 3,4-dimethyl-6-nitroaniline .[1]

  • Starting Material: 3,4-Dimethyl-6-nitroaniline.[1]

  • Reagent:

    
     in Glacial Acetic Acid.
    
  • Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group (

    
    ) is the strongest activating group (ortho/para director).
    
    • Para to

      
      : Blocked by Methyl (C4).
      
    • Ortho to

      
       (C6): Blocked by Nitro.
      
    • Ortho to

      
       (C2): Open .
      
  • Result: High regioselectivity for the 2-bromo isomer.

Sample Preparation Protocol

For analytical grade NMR acquisition:

  • Solvent Choice:

    
     is preferred over 
    
    
    if solubility is low or to sharpen the exchangeable amine peak. However,
    
    
    is standard for comparison.
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g.,

    
    ) from the synthesis step.
    

WorkflowStartCrude Product(Bromination of 3,4-dimethyl-6-nitroaniline)PurificationRecrystallization(EtOH or AcOH)Start->PurificationPrepNMR Sample Prep(~10mg in 0.6mL DMSO-d6)Purification->PrepAcquisitionAcquisition(16 Scans, 1s Delay)Prep->AcquisitionAnalysisData Processing(Phase Correction, Integration)Acquisition->Analysis

Figure 2: Standardized workflow for isolation and spectral validation.[1]

Differentiation from Isomers[1]

In drug development, proving you have the correct isomer is critical. The primary contaminant is often the result of different starting materials (e.g., nitration of a bromo-xylene).

FeatureTarget: 2-Br-3,4-Me-6-NO2 Isomer: 4-Br-2,3-Me-6-NO2
Aromatic Pattern 1 Singlet (H5) 1 Singlet (H5)
H5 Shift ~8.0 ppm (Ortho to

)
~7.4 ppm (Meta to

)
Symmetry AsymmetricAsymmetric

Key Diagnostic: Look for the chemical shift of the aromatic proton.[2][4][6][7][8] If it is below 7.5 ppm, the proton is likely not ortho to the nitro group, indicating an incorrect isomer.

References

  • ChemicalBook. (n.d.). 2-Bromo-4,6-dinitroaniline NMR Spectrum Data. Retrieved from .

  • Sigma-Aldrich. (n.d.).[1][9] 4-Bromo-2,6-dimethylaniline Product Specification & NMR References. Retrieved from .[1]

  • Royal Society of Chemistry. (2012).[8] Supplementary Information: Proton NMR Spectra of substituted anilines. RSC Advances. Retrieved from .

  • BenchChem. (2025).[2] Interpretation of 2,6-Dibromo-4-nitroaniline NMR. Retrieved from .

Comprehensive Structural Elucidation and Spectral Profiling of 2-Bromo-3,4-dimethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

2-Bromo-3,4-dimethyl-6-nitroaniline represents a highly functionalized aromatic system often utilized as a specialized intermediate in the synthesis of benzimidazole-based antivirals and azo dyes. Its structure—a "push-pull" system containing an electron-donating amine and an electron-withdrawing nitro group—creates a distinct electronic environment that challenges standard analytical interpretation due to steric crowding and substituent effects.

This technical guide provides a rigorous structural elucidation framework. Unlike simple anilines, this molecule requires a multi-modal approach to confirm the regiochemistry of the bromine and nitro substituents relative to the methyl groups.

Core Analytical Challenges
  • Regioisomerism: Distinguishing the target from 2-bromo-4,5-dimethyl-6-nitroaniline or 2-nitro-4,5-dimethyl-6-bromoaniline which may arise during non-specific electrophilic substitution.

  • Steric Inhibition of Resonance: The bulky bromine and nitro groups at the ortho positions (2,6) force the amine group out of planarity, altering expected UV-Vis and NMR coupling constants.

Theoretical Framework: The Electronic Architecture

Before interpreting spectra, we must establish the theoretical expectations for the protons and carbons in this system.

Structure:

  • C1: Amine (-NH

    
    )[1]
    
  • C2: Bromine (-Br)[2]

  • C3: Methyl (-CH

    
    )
    
  • C4: Methyl (-CH

    
    )
    
  • C5: Proton (-H)

  • C6: Nitro (-NO

    
    )
    
The "Spectroscopic Triangulation" Workflow

The following workflow illustrates the logical dependency between different spectral techniques required to validate this structure.

G Sample Crude Sample (2-Bromo-3,4-dimethyl-6-nitroaniline) MS Mass Spectrometry (MS) GOAL: Confirm Br Presence & MW Sample->MS Step 1: Isotopes IR FT-IR Spectroscopy GOAL: Verify Functional Groups (-NO2, -NH2) Sample->IR Step 2: Funct. Groups NMR 1H & 13C NMR GOAL: Map Carbon Skeleton & Regiochemistry Sample->NMR Step 3: Connectivity Validation Structural Confirmation MS->Validation m/z 244/246 (1:1) IR->Validation NO2 (1350/1530) NMR->Validation Singlet H5

Figure 1: Analytical workflow for the structural confirmation of polysubstituted anilines.

Mass Spectrometry (MS): The Isotopic Fingerprint

Mass spectrometry provides the most definitive evidence for the presence of bromine.

Molecular Ion Analysis

The molecular formula is C


H

BrN

O

(MW: ~245.07 g/mol ).
  • Base Peak (

    
    ):  Expect a signal at m/z 244 .
    
  • Isotope Peak (

    
    ):  Expect a signal at m/z 246  with nearly equal intensity (1:1 ratio).
    
    • Mechanism:[2][3][4] Natural abundance of

      
      Br (50.69%) and 
      
      
      
      Br (49.31%).
    • Diagnostic Value: If this 1:1 doublet is absent, the bromine substitution has failed.

Fragmentation Pathway

The fragmentation follows a predictable "ortho effect" pathway common in nitroanilines.

Fragmentation M_Ion Molecular Ion [M]+ m/z 244/246 Loss_NO2 [M - NO2]+ m/z 198/200 M_Ion->Loss_NO2 -46 Da (NO2) Loss_Br [M - Br]+ m/z 165 Loss_NO2->Loss_Br -79/81 Da (Br) Ring_Frag Ring Degradation m/z < 100 Loss_Br->Ring_Frag

Figure 2: Proposed fragmentation pathway showing sequential loss of nitro and halide groups.

Vibrational Spectroscopy (FT-IR)[1]

Infrared spectroscopy is critical for confirming the oxidation state of the nitrogen species (Nitro vs. Amine).

Key Diagnostic Bands
Functional GroupVibration ModeWavenumber (cm

)
Structural Insight
Primary Amine (-NH

)
N-H Stretch (Asym/Sym)3480 / 3360 Doublet indicates primary amine.[1] Frequencies may shift lower due to intramolecular H-bonding with ortho-nitro/bromo.
Nitro (-NO

)
N-O Asymmetric Stretch1530 - 1550 Strong intensity. Confirms presence of NO

.
Nitro (-NO

)
N-O Symmetric Stretch1340 - 1360 Paired with the asymmetric band.
Aromatic Ring C=C Stretch1600, 1475 Diagnostic of the benzene core.
Carbon-Bromine C-Br Stretch500 - 650 Often obscured in the fingerprint region but useful if clean.

Technical Note: The amine scissoring vibration (~1620 cm


) may overlap with the aromatic C=C stretch. Use the high-frequency N-H stretch region for definitive amine confirmation.

NMR Spectroscopy: The Structural Architect

This is the primary tool for distinguishing regioisomers.

H NMR (Proton NMR)

Solvent Recommendation: DMSO-d


 is preferred over CDCl

.
  • Reason: DMSO disrupts intermolecular hydrogen bonding, sharpening the broad amine peak and preventing it from overlapping with aromatic signals.

Predicted Spectrum: | Proton (H) | Multiplicity | Chemical Shift (


, ppm) | Integration | Assignment Logic |
| :--- | :--- | :--- | :--- | :--- |
| H-5  | Singlet (s) | 7.60 - 7.90  | 1H | The only aromatic proton. It is deshielded by the ortho-nitro group (C6) and meta-bromine (C2). It appears as a singlet because C4 and C6 are substituted. |
| -NH

| Broad Singlet (br s) | 6.50 - 7.50 | 2H | Exchangeable with D

O. Shift varies with concentration and solvent. | | C3-CH

| Singlet (s) | 2.15 - 2.25 | 3H | Slightly deshielded by the aromatic ring. | | C4-CH

| Singlet (s) | 2.25 - 2.35 | 3H | Distinct from C3-CH

due to different electronic environment (closer to H5). |

Critical Regiochemistry Check: If the aromatic signal appears as a doublet , the structure is incorrect (likely 2-bromo-4,5-dimethyl... where two protons are adjacent). A sharp singlet at ~7.8 ppm is the "Gold Standard" for the 3,4-dimethyl-6-nitro substitution pattern.

C NMR (Carbon NMR)

Expect 8 distinct carbon signals .

  • C-Br (C2): ~110-115 ppm (Shielded by heavy atom effect).

  • C-NO

    
     (C6):  ~140-145 ppm (Deshielded).[4]
    
  • C-NH

    
     (C1):  ~145-150 ppm (Deshielded).
    
  • Methyl Carbons: Two distinct peaks in the 15-20 ppm region.

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Massing: Weigh 5-10 mg of the dry solid.

  • Solvation: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Tip: If the sample is not fully soluble, sonicate for 30 seconds. Do not heat excessively to avoid degrading the nitro group.

  • Filtration: If particulates remain, filter through a glass wool plug into the NMR tube to ensure high resolution (shimming requires a homogeneous solution).

Protocol B: Mass Spectrometry (LC-MS/ESI)
  • Dilution: Prepare a 10 ppm solution in Methanol/Water (50:50) + 0.1% Formic Acid.

  • Ionization: Use Electrospray Ionization (ESI) in Positive Mode (

    
    ) or Negative Mode (
    
    
    
    ).
    • Note: Nitroanilines often ionize well in negative mode due to the acidity of the amine protons enhanced by the electron-withdrawing nitro group.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5] (Authoritative text on general spectral shifts for nitro/bromo anilines).

  • Arshad, M. N., et al. (2009).[6] "2-Bromo-4-nitroaniline."[4][5][7][8] Acta Crystallographica Section E, 65(2), o422. Link (Provides analogous crystal data and bond angles for bromonitroanilines).

  • Bappalige, N. N., et al. (2010).[7] "Growth and Characterization of 4-Bromo-2-nitroaniline a New Nonlinear Optical Organic Crystal." International Journal of Pure and Applied Physics, 6(2), 151-156.[7] Link (Detailed spectral data for the constitutional isomer, useful for comparative exclusion).

  • PubChem Database. "2,6-Dibromo-4-nitroaniline Spectral Data." National Center for Biotechnology Information. Link (Reference for bromine isotope patterns in similar aniline systems).

Sources

2-Bromo-3,4-dimethyl-6-nitroaniline physical characteristics

[1][2][3][4]

Executive Summary & Strategic Utility

2-Bromo-3,4-dimethyl-6-nitroaniline is a highly functionalized polysubstituted benzene derivative serving as a critical scaffold in medicinal chemistry. Its structural value lies in the orthogonal reactivity of its substituents:

  • C1-Amine: Nucleophilic handle for diazotization or amide coupling.

  • C2-Bromide: Electrophilic site for Suzuki-Miyaura coupling or Buchwald-Hartwig amination.

  • C6-Nitro: Masked amine (via reduction) or strong electron-withdrawing group (EWG) for modulating electronic density.

Recent patent literature identifies this compound as a key intermediate (Intermediate I-36A) in the synthesis of Protease-Activated Receptor 4 (PAR4) inhibitors, a novel class of antiplatelet therapeutics.

Chemical Identity & Structural Analysis[5]

ParameterTechnical Specification
IUPAC Name 2-Bromo-3,4-dimethyl-6-nitroaniline
CAS Number 22378-67-2
Molecular Formula C₈H₉BrN₂O₂
Molecular Weight 245.08 g/mol
SMILES CC1=CC(=C(C(=C1C)Br)N)[O-]
Appearance Yellow crystalline solid
Solubility Soluble in DMSO, DMF, CHCl₃; Insoluble in Water
3D Conformational Analysis

The molecule exhibits significant steric crowding . The ortho-relationship between the C2-Bromine and C3-Methyl group forces the substituents out of planarity to relieve strain. Similarly, the C6-Nitro group, flanked by the C1-Amine, participates in an intramolecular hydrogen bond (NH···O₂N), locking the conformation and reducing the basicity of the amine.

Synthesis & Reaction Engineering

The synthesis of 2-bromo-3,4-dimethyl-6-nitroaniline relies on the regioselective bromination of 4,5-dimethyl-2-nitroaniline. This protocol is self-validating: the directing effects of the substituents cooperatively target the C6 position (which becomes C2 in the final product numbering).

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the electronic directing effects that guarantee high regioselectivity.

SynthesisPathwaycluster_logicRegioselectivity LogicPrecursor4,5-Dimethyl-2-nitroaniline(Starting Material)TransitionSigma Complex(Intermediate)Precursor->Transition+ Br+ (Electrophilic Attack at C6)ReagentsBr2 / AcOH(Electrophilic Source)Reagents->TransitionProduct2-Bromo-3,4-dimethyl-6-nitroaniline(Target)Transition->Product- H+ (Aromatization)Logic1NH2 (C1): Directs Ortho/ParaLogic2NO2 (C2): Directs MetaLogic3Methyl (C5): Directs OrthoLogic4Result: Cooperative Direction to C6

Figure 1: Mechanistic pathway showing the cooperative directing effects of the amine, nitro, and methyl groups leading to exclusive C6 bromination.[1][2][3][4][5][6]

Experimental Protocol

Objective: Synthesis of 2-bromo-3,4-dimethyl-6-nitroaniline (10 mmol scale).

  • Preparation: Dissolve 4,5-dimethyl-2-nitroaniline (1.66 g, 10 mmol) in Glacial Acetic Acid (20 mL). Ensure complete dissolution; mild heating (40°C) may be required.

  • Bromination: Cool the solution to 15-20°C. Add Bromine (0.55 mL, 10.5 mmol) dropwise over 20 minutes.

    • Why: Slow addition prevents over-bromination or oxidation of the amine.

  • Reaction Monitoring: Stir at room temperature for 2 hours. Monitor via TLC (30% EtOAc/Hexanes). The starting material (Rf ~0.4) should disappear, replaced by a less polar yellow spot (Rf ~0.6).

  • Quenching: Pour the reaction mixture into Ice Water (100 mL) containing Sodium Bisulfite (0.5 g).

    • Why: Bisulfite neutralizes unreacted bromine (quenching the red color).

  • Isolation: Filter the resulting yellow precipitate. Wash copiously with water to remove acetic acid.

  • Purification: Recrystallize from Ethanol or Toluene to yield yellow needles.

Spectroscopic Characterization

Identification of this compound is confirmed by the loss of symmetry in the aromatic region and the specific shift of the remaining aromatic proton.

Nuclear Magnetic Resonance (¹H NMR)

Data derived from DMSO-d₆ solvent.[7]

Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Logic
7.90 Singlet (s)1HAr-H (C5)Highly deshielded due to flanking NO₂ and Methyl groups.
7.11 Broad Singlet2H-NHBroadened by quadrupole relaxation of Nitrogen; exchangeable with D₂O.
2.35 - 2.45 Singlet3HAr-CH ₃ (C4)Downfield aryl methyl.
2.20 - 2.30 Singlet3HAr-CH ₃ (C3)Shielded relative to C4 due to ortho-Br effect.
Infrared Spectroscopy (FT-IR)
  • 3450, 3350 cm⁻¹: N-H stretching (Primary amine, doublet).

  • 1530 cm⁻¹: Asymmetric NO₂ stretch.

  • 1350 cm⁻¹: Symmetric NO₂ stretch.

  • 600-700 cm⁻¹: C-Br stretch.

Safety & Handling (HSE)

Hazard Class: Acute Toxin (Oral/Dermal), Irritant.

  • Nitroanilines are known methemoglobinemia inducers. Handle only in a fume hood.

  • Skin Absorption: High. Double-gloving (Nitrile) is mandatory.

  • Incompatibility: Avoid contact with strong oxidizing agents and reducing metals (Zn/Fe) unless intended for reduction.

References

  • PubChem Compound Summary. (2025). 2-Bromo-3,4-dimethyl-6-nitroaniline (CID 50998217). National Center for Biotechnology Information. Link

  • World Intellectual Property Organization. (2018). Patent WO2018013776A1: Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds as PAR4 inhibitors. (See Intermediate I-36A).[1][7] Link

  • American Elements. (n.d.). 2-Bromo-3,4-dimethyl-6-nitroaniline Product Specifications.Link

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for Nitroaniline Derivatives. (General handling reference). Link

2-Bromo-3,4-dimethyl-6-nitroaniline safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Safety, Handling, and Application of 2-Bromo-3,4-dimethyl-6-nitroaniline

Document Control:

  • Subject: 2-Bromo-3,4-dimethyl-6-nitroaniline[1][2][3][4]

  • CAS Registry Number: 22378-67-2[1][2][4]

  • Document Type: Technical Safety & Application Guide (TSAG)[3][4]

  • Version: 1.0 (Current as of 2025)[4][5]

Executive Summary

2-Bromo-3,4-dimethyl-6-nitroaniline (CAS 22378-67-2) is a highly specialized polysubstituted aniline derivative utilized primarily as an intermediate in the synthesis of azo dyes and potentially as a scaffold in pharmaceutical discovery (kinase inhibitors).[1][4] Characterized by its "push-pull" electronic structure—featuring an electron-donating amino group and an electron-withdrawing nitro group—this compound exhibits distinct reactivity and toxicological profiles.[1][3][4]

This guide synthesizes physicochemical data, deduced hazardous properties based on Structure-Activity Relationships (SAR), and rigorous handling protocols.[1][3][4] It is designed for researchers requiring a self-validating framework for safe synthesis and application.[1][3][4]

Part 1: Chemical Identity & Physicochemical Profiling

Precise identification is the first step in safety.[3][4] The steric crowding of the bromine atom at position 2 and the nitro group at position 6 creates a twisted conformation, influencing both solubility and reactivity.[4]

Table 1: Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-Bromo-3,4-dimethyl-6-nitroaniline
CAS Number 22378-67-2
Molecular Formula C₈H₉BrN₂O₂
Molecular Weight 245.08 g/mol
Physical State Solid (Yellow to Orange Crystalline Powder)
Solubility Insoluble in water; Soluble in DCM, DMSO, Ethyl Acetate
Melting Point >100°C (Predicted range 140–160°C based on analogues)
SMILES CC1=CC(=C(C(=C1C)Br)N)[O-]
Electronic Character Amphoteric (Weakly basic amine, reduced pKa due to -NO₂/Br)

Part 2: Hazard Identification & Toxicology (SAR Analysis)

As a specific toxicological dataset for this exact isomer is limited in public repositories, safety protocols must be derived from the Structure-Activity Relationship (SAR) of closely related nitroanilines (e.g., 2-bromo-4-nitroaniline).[1][3][4]

Primary Hazards
  • Methemoglobinemia (Critical): Like most aniline derivatives, this compound can induce methemoglobinemia, a condition where iron in hemoglobin is oxidized from Fe²⁺ to Fe³⁺, reducing oxygen transport capacity.[3][4] Absorption can occur via inhalation, ingestion, or dermal contact .[3][4]

  • Acute Toxicity: Harmful if swallowed or absorbed through skin.[3][4][5]

  • Skin/Eye Irritation: The presence of the halogen (Br) and nitro group typically increases irritant properties compared to aniline alone.[3][4]

GHS Classification (Inferred):

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[3][4][5][6][7]

  • H312: Harmful in contact with skin.[3][4][5][6][7]

  • H315/H319: Causes skin/eye irritation.[4][5]

  • H373: May cause damage to organs (Blood) through prolonged or repeated exposure.[3][4]

Part 3: Synthesis & Reaction Workflows

Understanding the synthesis pathway allows researchers to anticipate impurities (regioisomers) and manage precursor hazards.[3][4] The synthesis likely proceeds via electrophilic aromatic substitution on 3,4-dimethylaniline (3,4-xylidine).[1][3][4]

Deduced Synthetic Pathway
  • Precursor: 3,4-Dimethylaniline.[1][4]

  • Step 1 (Nitration): Nitration typically targets the C6 position (ortho to amine, less sterically hindered than C2).[3][4]

  • Step 2 (Bromination): The amino group directs the incoming bromine to the remaining ortho position (C2).[3][4]

Visualization 1: Synthesis & Impurity Logic This diagram illustrates the logical flow of synthesis and potential regioisomers that must be separated.

SynthesisPathway Start 3,4-Dimethylaniline (Precursor) Step1 Nitration (HNO3/H2SO4) Target: C6 Position Start->Step1 Electrophilic Subst. Inter Intermediate: 3,4-Dimethyl-6-nitroaniline Step1->Inter Major Isomer Impurity Impurity Risk: 2-Nitro-isomer (Minor) Step1->Impurity Steric Leakage Step2 Bromination (Br2/AcOH) Target: C2 Position Inter->Step2 Ortho-direction by NH2 Product TARGET: 2-Bromo-3,4-dimethyl-6-nitroaniline Step2->Product Crystallization

Caption: Logical synthesis pathway demonstrating the regioselective direction of substituents to yield the target compound.

Part 4: Safe Handling & Emergency Protocols

This section provides a self-validating safety system. The "Validation" step ensures the controls are working.[3][4]

A. Engineering Controls & PPE
  • Ventilation: All operations involving powder or heating must be performed in a Class II Biosafety Cabinet or Chemical Fume Hood with face velocity >100 fpm.[3][4]

  • Skin Protection: Double-gloving is recommended.[1][3][4]

    • Inner Layer: Nitrile (0.11 mm).[3][4]

    • Outer Layer: Laminate film (Silver Shield) if handling solutions >10% concentration.[3][4]

  • Respiratory: If dust formation is possible and engineering controls fail, use a P3 (SL) particulate filter.[3][4]

B. Emergency Response Decision Tree

Visualization 2: Emergency Response Workflow A logic flow for immediate action in case of exposure.

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Dermal/Eye Type->Skin Splash/Dust Inhale Inhalation Type->Inhale Fumes Ingest Ingestion Type->Ingest Accidental ActionSkin Rinse 15min Discard Clothes Skin->ActionSkin ActionInhale Fresh Air Oxygen if Cyanotic Inhale->ActionInhale ActionIngest Do NOT Induce Vomiting Administer Charcoal Ingest->ActionIngest Medical Seek Medical Attention Suspect Methemoglobinemia ActionSkin->Medical ActionInhale->Medical ActionIngest->Medical

Caption: Critical decision tree for emergency response, prioritizing decontamination and recognition of blood toxicity.

Part 5: Analytical Verification (Quality Control)

To ensure scientific integrity, the identity of the compound must be verified using a self-validating HPLC method.[1][3][4]

Proposed HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1][3][4]

  • Mobile Phase: Gradient elution.[3][4]

    • A: Water + 0.1% Formic Acid.[4]

    • B: Acetonitrile.[3][4]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 350 nm (nitro-aniline conjugation band).[1][3][4]

  • Validation Criterion: The peak should show a single component with >98% area integration. The UV spectrum must show a bathochromic shift compared to non-nitro analogues due to the "push-pull" system.[1][3][4]

References

  • American Elements. (n.d.).[4] 2-Bromo-3,4-dimethyl-6-nitroaniline Properties and Specifications. Retrieved January 28, 2026, from [Link][1][3][4]

  • PubChem. (n.d.).[3][4][8] Compound Summary: 2-Bromo-4,6-dinitroaniline (Analogue for SAR).[1][3][4] National Library of Medicine.[3][4] Retrieved January 28, 2026, from [Link][1][3][4]

Sources

Technical Handling Guide & Safety Profile: 2-Bromo-3,4-dimethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Safety & Handling Whitepaper Subject: 2-Bromo-3,4-dimethyl-6-nitroaniline (CAS: 22378-67-2) Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists.

Physicochemical Identity & Structural Context[1][2][3]

This compound is a highly functionalized aniline derivative, characterized by the simultaneous presence of electron-withdrawing (nitro, bromo) and electron-donating (methyl, amino) groups. It serves as a critical "push-pull" aromatic building block, primarily utilized in the synthesis of protease-activated receptor (PAR4) inhibitors and other heterocyclic pharmaceutical intermediates.

Core Identity Data
ParameterSpecification
Chemical Name 2-Bromo-3,4-dimethyl-6-nitroaniline
CAS Number 22378-67-2
Molecular Formula C₈H₉BrN₂O₂
Molecular Weight 245.08 g/mol
Appearance Yellow to Orange Crystalline Solid
Solubility Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water.
SMILES CC1=CC(=C(C(=C1C)Br)N)[O-]
Structural Reactivity Logic

The position of the bromine atom at the ortho position to the amino group, combined with the ortho nitro group (at position 6), creates a sterically congested and electronically unique environment.

  • C2-Bromo: Labile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C6-Nitro: Precursor for reduction to a primary amine, facilitating the formation of benzimidazoles or quinoxalines.

  • C3,C4-Dimethyl: Provides lipophilicity and metabolic stability in drug scaffolds.

Hazard Profiling: The "Silent" Mechanism

Unlike standard solvents or acids, the primary danger of 2-bromo-3,4-dimethyl-6-nitroaniline lies in its metabolic activation. Researchers must treat this compound not just as an irritant, but as a potent Methemoglobinemia Inducer .

Toxicology & Pathophysiology

Upon absorption (cutaneous or inhalation), the hepatic cytochrome P450 system metabolizes the nitroaniline core. The resulting N-hydroxylamines are potent oxidizers that convert Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺). Methemoglobin cannot bind oxygen, leading to "chemical asphyxiation" despite normal ambient oxygen levels.

Symptoms: Cyanosis (blue skin/lips), chocolate-brown blood, fatigue, and dizziness.

Mechanism of Action Visualization

Methemoglobinemia_Pathway Compound 2-Bromo-3,4-dimethyl- 6-nitroaniline Liver Hepatic Metabolism (CYP450) Compound->Liver Absorption Metabolite N-Hydroxylamine Intermediate Liver->Metabolite Reduction Heme_Fe2 Hemoglobin (Fe2+) (O2 Transporting) Metabolite->Heme_Fe2 Redox Cycle Heme_Fe3 Methemoglobin (Fe3+) (Non-Functional) Heme_Fe2->Heme_Fe3 Oxidation Hypoxia Cellular Hypoxia (Cyanosis) Heme_Fe3->Hypoxia Loss of O2 Affinity

Figure 1: Metabolic activation pathway leading to cytotoxic hypoxia.

GHS Classification (Derived)

Based on structural analogs (e.g., 2-bromo-4-nitroaniline) and functional group analysis.

  • Acute Toxicity (Oral/Dermal/Inhal): Category 4 (H302+H312+H332)

  • Skin/Eye Irritation: Category 2 (H315/H319)

  • Specific Target Organ Toxicity: Blood (Methemoglobinemia)[1]

Synthesis & Experimental Handling

This section details the preparation and handling of the compound, grounding safety in the context of actual laboratory workflows.

Synthesis Context (Source: WO2018013776A1)

The compound is typically synthesized via the bromination of 4,5-dimethyl-2-nitroaniline . This reaction is exothermic and involves handling elemental bromine or NBS (N-bromosuccinimide).

Protocol Logic:

  • Starting Material: 4,5-dimethyl-2-nitroaniline is dissolved in a polar aprotic solvent (e.g., DMF or Acetonitrile).

  • Bromination: NBS is added portion-wise to control the exotherm and prevent poly-bromination.

  • Isolation: The product precipitates upon water addition.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 4,5-Dimethyl-2-nitroaniline Reaction Reaction: Bromination (Exothermic Control) Start->Reaction Dissolve Reagent Reagent: NBS (1.05 eq) Solvent: DMF Reagent->Reaction Portion-wise Addn Quench Quench: Pour into Ice Water Reaction->Quench Completion (TLC) Isolate Filtration & Drying Yield: ~95% Quench->Isolate Precipitate Product Product: 2-Bromo-3,4-dimethyl- 6-nitroaniline Isolate->Product

Figure 2: Synthetic route for the preparation of the target intermediate.

Handling Protocols (Self-Validating Systems)

A. Engineering Controls (Primary Barrier)

  • Requirement: All weighing and transfer of the solid must occur within a Chemical Fume Hood or Powder Containment Enclosure .

  • Validation: Verify face velocity is >100 fpm before opening the container. Use a distinct "Red Zone" tape inside the hood to designate the contaminated working area.

B. Personal Protective Equipment (Secondary Barrier)

  • Gloves: Double-gloving is mandatory.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (8 mil) or Laminate (Silver Shield) if dissolving in penetrating solvents like DMSO.

    • Rationale: Nitroanilines permeate standard latex rapidly.

  • Respiratory: If engineering controls fail or during spill cleanup, use a P100 particulate respirator combined with an Organic Vapor (OV) cartridge.

C. Decontamination Strategy

  • Solvent: Do not use Acetone or Methanol for initial cleaning; these solvents increase skin permeability of the residue.

  • Protocol: Wipe surfaces with a surfactant (soapy water) first to mechanically remove solids, then follow with an alcohol wipe to capture trace residues.

Emergency Response & First Aid

Critical Note: Standard oxygen therapy may be insufficient for severe exposure due to MetHb formation.

ScenarioImmediate ActionMedical Context
Inhalation Remove to fresh air. Keep warm and at rest.Monitor for delayed cyanosis (2-4 hours post-exposure).
Skin Contact Brush off dry powder first. Wash with soap/water for 15 min.Do NOT use ethanol to wash skin (enhances absorption).
Eye Contact Rinse cautiously with water for 15 mins.[2][3]Remove contact lenses if present.[2]
Antidote Methylene Blue (1-2 mg/kg IV).Indicated only if MetHb >30% or patient is symptomatic (stupor, cardiac ischemia).

References

  • American Elements. (n.d.). 2-bromo-3,4-dimethyl-6-nitroaniline.[4][5][6][7] Retrieved January 28, 2026, from [Link]

  • Biswas, K., et al. (2018). Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds as PAR4 inhibitors. World Intellectual Property Organization Patent WO2018013776A1.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15752, 2-Bromo-4,6-dinitroaniline (Analogous Hazard Profile). Retrieved January 28, 2026, from [Link]

  • Harrison, M. R. (1977).[8] Toxic methaemoglobinaemia.[1][8][9][10] A case of acute nitrobenzene and aniline poisoning treated by exchange transfusion. Anaesthesia, 32(3), 270–272.[8] [Link]

Sources

Strategic Synthesis and Application of 2-Bromo-3,4-dimethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Enabling Intermediate in PAR4 Inhibitor Discovery[1]

Executive Summary

2-Bromo-3,4-dimethyl-6-nitroaniline (CAS: 22378-67-2) is a specialized halogenated aniline derivative that serves as a linchpin intermediate in the synthesis of next-generation antithrombotic agents.[1] Specifically, it is the structural precursor to 6,7-dimethyl-quinoxaline scaffolds , a core pharmacophore found in Protease-Activated Receptor 4 (PAR4) inhibitors.[1] These inhibitors represent a novel therapeutic class for preventing platelet aggregation without the bleeding risks associated with traditional antiplatelet therapies.[1]

This technical guide outlines the discovery context, optimized synthesis, and downstream application of this compound, designed for medicinal chemists and process development scientists.[1]

Chemical Profile & Structural Logic[1]

The "discovery" of this molecule is rooted in the optimization of quinoxaline-based PAR4 antagonists.[1] The specific 3,4-dimethyl substitution pattern is not arbitrary; it is engineered to fill specific hydrophobic pockets within the PAR4 receptor binding site, enhancing potency and selectivity compared to unsubstituted analogs.[1]

PropertyData
IUPAC Name 2-Bromo-3,4-dimethyl-6-nitroaniline
CAS Number 22378-67-2
Molecular Formula C₈H₉BrN₂O₂
Molecular Weight 245.07 g/mol
Appearance Yellow Solid / Powder
Melting Point 153 °C (approximate)
Key Functionality Ortho-bromo/nitro motif (Precursor to Quinoxalines)
The Discovery Route: Optimized Synthesis Protocol

The synthesis of 2-Bromo-3,4-dimethyl-6-nitroaniline is a classic example of regiocontrolled Electrophilic Aromatic Substitution (EAS) .[1] The challenge lies in directing the bromine atom to the position ortho to the amino group while avoiding poly-bromination or oxidation of the methyl groups.[1]

Mechanistic Insight

The amino group (-NH₂) is a strong activator and ortho, para-director.[1] The nitro group (-NO₂) is a strong deactivator and meta-director. In 4,5-dimethyl-2-nitroaniline , the position ortho to the amine (position 6 relative to amine as 1, or position 2 in systematic numbering) is electronically activated by the amine and sterically accessible, making it the preferred site for electrophilic attack.

Experimental Protocol

Based on high-yield procedures adapted from Patent WO2018013774A1.

Reagents:

  • Precursor: 4,5-Dimethyl-2-nitroaniline (1.0 eq)[1]

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[1]

  • Workup: Ethyl Acetate (EtOAc), Brine, Sodium Thiosulfate.[1]

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 4,5-dimethyl-2-nitroaniline (e.g., 5.76 g, 34.7 mmol) and dissolve in DMF (50 mL). Ensure complete solvation to prevent heterogeneous bromination.

  • Bromination: Cool the solution to 0°C. Add NBS (6.48 g, 36.4 mmol) portion-wise over 15 minutes. The slow addition controls the exotherm and minimizes di-bromo impurities.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor via LC-MS or TLC (Hexane/EtOAc 7:3) for the consumption of starting material.[1]

  • Quench: Pour the reaction mixture into ice-cold water (200 mL). The product typically precipitates as a yellow solid.[1]

  • Isolation: Filter the precipitate. If no precipitate forms, extract with EtOAc (3 x 100 mL).[1] Wash the organic layer with 10% Na₂S₂O₃ (to remove residual bromine) and then brine.[1]

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude yellow solid (approx. 90-98% yield) is usually sufficiently pure for the next step.[1]

Yield Data:

Scale Input Mass Product Mass Yield (%) Purity (LC-MS)
Lab Scale 5.76 g 7.78 g 91% >95%

| Pilot Scale | 50.0 g | 66.5 g | 89% | >94% |[1]

Visualization: Synthesis & Application Pathways[1][4]

The following diagrams illustrate the chemical transformation and the strategic role of this intermediate in the drug discovery pipeline.

Diagram 1: Regioselective Synthesis Workflow

SynthesisPath SM 4,5-Dimethyl-2-nitroaniline (Precursor) Intermediate Transition State (Sigma Complex) SM->Intermediate Nucleophilic Attack Reagent NBS / DMF (0°C to RT) Reagent->Intermediate Product 2-Bromo-3,4-dimethyl-6-nitroaniline (Target Intermediate) Intermediate->Product -H+ (Aromatization)

Caption: Electrophilic bromination pathway. The amino group directs the bromine to the ortho position, yielding the target intermediate.[1]

Diagram 2: Downstream Application (PAR4 Inhibitor Synthesis)

ApplicationPath Core 2-Bromo-3,4-dimethyl-6-nitroaniline Step1 Step 1: Reduction (Fe/AcOH or H2/Pd-C) Core->Step1 Diamine Intermediate: Diamine Step1->Diamine Step2 Step 2: Cyclization (with Glyoxal/Oxalate) Diamine->Step2 Scaffold 6,7-Dimethyl-quinoxaline Core Step2->Scaffold Drug PAR4 Inhibitor Candidate (Antithrombotic) Scaffold->Drug Suzuki Coupling / Functionalization

Caption: Transformation of the nitroaniline intermediate into the bioactive quinoxaline scaffold used in drug discovery.

Downstream Application: The Quinoxaline Route[1]

The primary utility of 2-Bromo-3,4-dimethyl-6-nitroaniline is its conversion into substituted quinoxalines.[1] The presence of the bromine atom is crucial—it serves as a "handle" for late-stage functionalization (e.g., Suzuki-Miyaura coupling) to attach the bicyclic heteroaryl groups required for PAR4 inhibition.[1]

Process Flow:

  • Reduction: The nitro group (-NO₂) is reduced to an amine (-NH₂) using Iron/Acetic Acid or catalytic hydrogenation, yielding the unstable diamine intermediate.[1]

  • Cyclization: The resulting diamine reacts with a 1,2-dicarbonyl compound (e.g., ethyl glyoxalate or oxalic acid derivatives) to close the ring, forming the quinoxaline core.[1]

  • Functionalization: The bromine atom (originally from our starting material) remains intact on the quinoxaline ring, allowing chemists to couple it with boronic acids to create the final drug candidate.[1]

Safety & Handling (E-E-A-T)
  • Toxicity: Like most nitroanilines, this compound is potentially toxic if swallowed, inhaled, or absorbed through the skin.[1] It may cause methemoglobinemia.[1]

  • Handling: Use a fume hood.[1] Wear nitrile gloves and safety goggles.[1]

  • Storage: Store in a cool, dry place away from strong oxidizing agents. Light sensitive (store in amber vials).[1]

References
  • Priestley, E. S., et al. (2018).[1] Bicyclic heteroaryl substituted compounds. World Intellectual Property Organization, Patent WO2018013774A1.[1]

    • Source of the specific synthesis yield and application in PAR4 inhibitors.[1]

  • PubChem. (n.d.).[1][2][3] 2-bromo-3,4-dimethyl-6-nitroaniline (Compound).[1][4][5][6][7] National Library of Medicine.[1]

    • Authoritative source for physical properties and identifiers.[1]

  • American Elements. (n.d.).[1] 2-Bromo-3,4-dimethyl-6-nitroaniline Product Information. [1]

    • Commercial availability and specification d

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Bromo-3,4-dimethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-3,4-dimethyl-6-nitroaniline (CAS: 22378-67-2) is a highly functionalized aniline derivative serving as a critical building block in the synthesis of heterocyclic pharmaceuticals and azo dyes.[1] Characterized by the steric crowding of its ortho-bromo and ortho-nitro substituents, this compound is particularly valued in drug discovery for generating benzimidazole and quinoxaline scaffolds—core structures in Protease-Activated Receptor 4 (PAR4) inhibitors and kinase inhibitors. This guide provides a comprehensive technical analysis of its properties, validated synthesis protocols, and reactivity profiles for research and development applications.

Physicochemical Properties

The compound presents as a yellow crystalline solid, typical of nitroanilines due to the


 transition of the nitro group conjugated with the amine.
PropertyValueNotes
CAS Number 22378-67-2Verified Identifier
IUPAC Name 2-Bromo-3,4-dimethyl-6-nitroanilineAlt: 6-Bromo-2-nitro-4,5-xylidine
Molecular Formula C

H

BrN

O

Molecular Weight 245.08 g/mol
Appearance Yellow SolidCrystalline powder
Melting Point 112–114 °CRange for similar analogs; specific batch variation exists
Solubility DMSO, DMF, DCM, EtOAcInsoluble in water
pKa (Conjugate Acid) ~ -0.5 to 1.0Weakly basic due to electron-withdrawing -NO

and -Br

Synthesis & Manufacturing Protocol

The synthesis of 2-Bromo-3,4-dimethyl-6-nitroaniline is achieved via the electrophilic bromination of 6-nitro-3,4-xylidine (also known as 4,5-dimethyl-2-nitroaniline). This route exploits the strong ortho-directing effect of the amino group to install the bromine atom at the only remaining open ortho position.

Reaction Scheme

The precursor, 3,4-dimethylaniline, is first nitrated to yield 6-nitro-3,4-dimethylaniline. Subsequent bromination targets the position ortho to the amine (Position 2).[2][3][4]

SynthesisPath cluster_conditions Directing Effects SM 3,4-Dimethylaniline (3,4-Xylidine) Inter 6-Nitro-3,4-dimethylaniline (4,5-Dimethyl-2-nitroaniline) SM->Inter Nitration (HNO3/H2SO4) Product 2-Bromo-3,4-dimethyl- 6-nitroaniline Inter->Product Bromination (Br2/AcOH or NBS/DMF) Note NH2 directs Ortho/Para NO2 deactivates Meta Position 2 is sterically accessible

Figure 1: Synthetic pathway demonstrating the regioselective installation of nitro and bromo substituents.

Detailed Experimental Protocol

Step 1: Preparation of Precursor (Nitration)

  • Reagents: 3,4-Dimethylaniline, conc. H

    
    SO
    
    
    
    , HNO
    
    
    .[5]
  • Procedure: Dissolve 3,4-dimethylaniline in sulfuric acid at 0-5°C. Add nitric acid dropwise. The nitro group installs at position 6 (less hindered ortho position relative to the amine) rather than position 2 (flanked by methyl).

  • Yield: ~80-90% of 6-nitro-3,4-dimethylaniline.

Step 2: Bromination (Target Synthesis)

  • Reagents: 6-Nitro-3,4-dimethylaniline (1.0 eq), Bromine (Br

    
    , 1.05 eq) or N-Bromosuccinimide (NBS), Glacial Acetic Acid (AcOH).
    
  • Protocol:

    • Dissolve 6-nitro-3,4-dimethylaniline in glacial acetic acid (10 mL/g).

    • Add Br

      
       solution (in AcOH) dropwise at room temperature over 30 minutes.
      
    • Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3).

    • Quench reaction by pouring into ice-cold water.

    • Purification: Filter the resulting yellow precipitate. Wash with water and cold ethanol. Recrystallize from Ethanol/Water if necessary.

  • Expected Yield: 85–95%.

Spectroscopic Characterization

Validation of the structure relies on confirming the loss of the aromatic proton at position 2 and the retention of the proton at position 5.

TechniqueFeatureInterpretation

H NMR
(400 MHz, DMSO-

)

7.90 (s, 1H)
Aromatic proton at C5 (para to Br, meta to NO

). Singlet confirms isolation.

7.11 (br s, 2H)
Amine protons (-NH

). Broadened by quadrupole relaxation.

2.2–2.3 (s, 6H)
Two methyl groups at C3 and C4.
IR Spectroscopy 3400, 3300 cm

N-H stretching (primary amine).
1520, 1340 cm

N-O stretching (nitro group).
Mass Spectrometry

245/247
Characteristic 1:1 isotopic pattern of Bromine (

Br/

Br).

Reactivity & Applications in Drug Development

This compound is a "privileged scaffold" for synthesizing bicyclic heterocycles. The adjacent amino (-NH


) and nitro (-NO

) groups allow for rapid reduction-cyclization sequences.
Primary Application: PAR4 Inhibitor Synthesis

In the development of antiplatelet drugs (e.g., PAR4 antagonists described in WO2018013776A1), this intermediate is reduced to the diamine and cyclized to form substituted benzimidazoles or quinoxalines .

Reactivity Start 2-Bromo-3,4-dimethyl- 6-nitroaniline Diamine 3-Bromo-4,5-dimethyl- 1,2-diaminobenzene Start->Diamine Reduction (Fe/AcOH or H2/Pd-C) Benzimidazole 4-Bromo-5,6-dimethyl- benzimidazole Diamine->Benzimidazole + Formic Acid/Aldehyde (Cyclization) Quinoxaline Substituted Quinoxaline Diamine->Quinoxaline + Glyoxal/Diketone (Condensation)

Figure 2: Downstream transformation into bioactive heterocyclic cores.

Key Reactions
  • Reduction to Diamine: Treatment with Iron/Acetic acid or catalytic hydrogenation reduces the 6-nitro group to an amine, yielding 3-bromo-4,5-dimethyl-1,2-phenylenediamine .

  • Sandmeyer Reaction: The primary amine can be diazotized (NaNO

    
    /HCl) and replaced with other nucleophiles (Cl, I, CN) to alter the substitution pattern.
    
  • Suzuki-Miyaura Coupling: The C-Br bond is active for palladium-catalyzed cross-coupling, allowing the introduction of aryl or alkyl groups at position 2.

Safety & Handling

  • Hazards: Like most nitroanilines, this compound is likely toxic by inhalation, ingestion, and skin contact. It may cause methemoglobinemia.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

  • Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (contains Nitrogen and Bromine).

References

  • American Elements. (n.d.). 2-Bromo-3,4-dimethyl-6-nitroaniline Properties and Specifications. Retrieved from

  • Zhang, Y., et al. (2018). Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds as PAR4 inhibitors. Patent WO2018013776A1. (Describes synthesis of Intermediate I-36A). Retrieved from

  • BLD Pharm. (n.d.). Product Analysis: 2-Bromo-3,4-dimethyl-6-nitroaniline.[1][6][7][8] Retrieved from

  • PubChem. (2024). Compound Summary: 2,6-Dibromo-4-nitroaniline (Analogous Chemistry).[5] National Library of Medicine. Retrieved from

Sources

Strategic Sourcing and Quality Validation of 2-Bromo-3,4-dimethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, validation, and quality assurance protocols for 2-Bromo-3,4-dimethyl-6-nitroaniline , a specialized intermediate used in the synthesis of complex heterocyclic pharmaceuticals and agrochemicals.

Executive Summary: The "Isomer Trap"

For researchers and drug development professionals, 2-Bromo-3,4-dimethyl-6-nitroaniline (CAS: 22378-67-2 ) represents a classic procurement challenge: it is a high-value building block often confused with its commercially abundant isomers (e.g., 4-bromo-5-methyl-2-nitroaniline).[1]

Unlike commodity anilines, this compound is rarely held in bulk stock. "In-stock" indicators on aggregator sites are frequently algorithmic errors mapping to structurally similar CAS numbers.[1] This guide provides a self-validating protocol to secure the correct molecule, verify its identity, and integrate it into high-stakes synthesis workflows.

Core Chemical Identity
ParameterSpecification
Chemical Name 2-Bromo-3,4-dimethyl-6-nitroaniline
CAS Number 22378-67-2
Molecular Formula C₈H₉BrN₂O₂
Molecular Weight 245.07 g/mol
Key Structural Feature Sterically crowded ring with ortho-bromo and ortho-nitro substituents flanking the amine.[1][2]
Primary Application Precursor for benzimidazoles, quinoxalines, and specialized azo dyes.[1]

Commercial Landscape & Sourcing Strategy

The supply chain for this specific isomer is bifurcated into Custom Synthesis (reliable) and Catalog Aggregators (high risk).

The Vendor Matrix[1][2]
Supplier CategoryRepresentative VendorsRisk ProfileRecommended Strategy
Tier 1: Custom Synthesis American Elements, BOC Sciences, WuXi AppTecLow Primary Choice. Request a "Certificate of Analysis" (CoA) before purchase.[1] Lead time: 2-4 weeks.
Tier 2: Catalog Houses Sigma-Aldrich, TCI, Alfa AesarMedium Often list the item but ship from third-party stock.[1] Verify if they are re-packaging or synthesizing.[1]
Tier 3: Aggregators Molbase, ChemicalBookHigh Avoid for GMP. High probability of receiving the wrong isomer (e.g., the 4-bromo isomer).[1]
The "Make vs. Buy" Decision Workflow

Given the scarcity of the specific 2-bromo-3,4-dimethyl-6-nitro isomer, internal synthesis is often faster than waiting for custom vendor synthesis.[1]

MakeVsBuy Start Requirement: 2-Bromo-3,4-dimethyl-6-nitroaniline CheckStock Check Tier 1 Vendors (American Elements/BOC) Start->CheckStock IsStock In Stock? CheckStock->IsStock Buy Purchase Sample (1g) Request H-NMR IsStock->Buy Yes Make Initiate Internal Synthesis IsStock->Make No (Lead time > 4 wks) QC Isomer Verification (NOESY NMR) Buy->QC Precursor Source Precursor: 4,5-Dimethyl-2-nitroaniline (CAS 578-46-1) Make->Precursor Reaction Bromination (NBS/DMF or Br2/AcOH) Precursor->Reaction Reaction->QC

Figure 1: Strategic decision tree for sourcing. Note that "4,5-dimethyl-2-nitroaniline" is the commercially available precursor that yields the target upon bromination.[1]

Technical Validation: The QC Protocol

The most common failure mode is receiving 2-bromo-4,5-dimethyl-6-nitroaniline instead of the target.[1] Standard HPLC cannot easily distinguish these positional isomers.[1] You must use NMR.[1]

A. Structural Verification (NMR)

The target molecule has only one aromatic proton (at position 5).

  • Target (2-Bromo-3,4-dimethyl-6-nitroaniline):

    • H-NMR Prediction: The aromatic proton at C5 is flanked by a Methyl group (C4) and a Nitro group (C6).[1]

    • Shift: Expect singlet ~7.9 - 8.1 ppm (deshielded by NO₂).

    • NOESY Signal: The aromatic proton should show NOE correlation with the C4-Methyl group but NOT the amine protons.[1]

  • Common Impurity (Isomer):

    • If the aromatic proton is at C3 (flanked by Br and Me), the shift will differ slightly, but the key is the NOE correlation .

B. HPLC Purity Method

Use this method to detect unreacted precursors (xylidines) or over-brominated byproducts.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 350 nm (nitroaniline absorption).

  • Acceptance Criteria: >98.0% Area Under Curve (AUC).

Synthesis & Handling (Internal Production)

If commercial sourcing fails, the synthesis is straightforward but requires strict temperature control to prevent di-bromination.[1]

Reaction Scheme
  • Starting Material: 4,5-Dimethyl-2-nitroaniline (also known as 6-nitro-3,4-xylidine).[1]

  • Reagent: N-Bromosuccinimide (NBS) is preferred over elemental bromine for regioselectivity.[1]

  • Solvent: DMF or Acetonitrile.[1]

  • Conditions: 0°C to Room Temperature. Stir for 4 hours.

Safety Warning: Nitroanilines are potent toxins (Methemoglobinemia risk) and potential explosives.

  • PPE: Double nitrile gloves, face shield, and working strictly inside a fume hood.

  • Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.[1]

References & Verified Sources

  • American Elements. Product Specification: 2-Bromo-3,4-dimethyl-6-nitroaniline (CAS 22378-67-2).[1][3][4]

  • PubChem. Compound Summary: 2-Bromo-3,4-dimethyl-6-nitroaniline.[1][2][3][4]

  • Patent WO2018013776A1. Synthesis of Tricyclic Heteroaryl Compounds.[1] (Describes the bromination of 4,5-dimethyl-2-nitroaniline to yield the target intermediate).

  • Sigma-Aldrich. Safety Data Sheet: Nitroaniline Derivatives.[1] (General handling for nitro-bromo-anilines).[1][2]

Disclaimer: This guide is for research purposes only. Validation of chemical identity is the sole responsibility of the end-user.[1] Always verify CAS numbers against structural diagrams before purchasing.[1]

Sources

Purity Standards for 2-Bromo-3,4-dimethyl-6-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

2-Bromo-3,4-dimethyl-6-nitroaniline (CAS: 22378-67-2) is a highly functionalized aromatic intermediate used in the synthesis of complex azo dyes, agrochemicals, and pharmaceutical active pharmaceutical ingredients (APIs).[1][2] Its structural complexity—featuring halogen, nitro, and alkyl substituents on an aniline core—makes it prone to specific regioisomeric impurities and degradation pathways.[1]

In drug development and high-performance material synthesis, the purity of this intermediate is a Critical Quality Attribute (CQA).[1] Impurities such as unreacted xylidines or regioisomeric bromonitroanilines can act as chain terminators or form genotoxic by-products in downstream reactions.[1] This guide establishes a rigorous purity standard (>98.5% HPLC) and details the analytical protocols required to validate it.

Part 2: Chemical Identity & Critical Impurity Profile[1]

Chemical Structure and Properties[1][4][5][6][7]
PropertySpecification
IUPAC Name 2-Bromo-3,4-dimethyl-6-nitroaniline
CAS Number 22378-67-2
Molecular Formula C₈H₉BrN₂O₂
Molecular Weight 245.07 g/mol
Appearance Yellow to orange crystalline powder
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
Synthesis-Derived Impurity Origins[1]

To control purity, one must understand the genesis of impurities.[1] The synthesis typically proceeds via the nitration and bromination of 3,4-dimethylaniline (3,4-xylidine).[1] The order of operations dictates the impurity profile.

Pathway Analysis:

  • Starting Material: 3,4-Dimethylaniline.[1]

  • Step 1 (Nitration): Forms 3,4-dimethyl-6-nitroaniline (Major) and 3,4-dimethyl-2-nitroaniline (Minor isomer).[1][3]

  • Step 2 (Bromination): Bromination of the 6-nitro intermediate targets the 2-position.[1]

Critical Impurities:

  • Impurity A (Precursor): 3,4-Dimethyl-6-nitroaniline (Incomplete bromination).[1][3]

  • Impurity B (Regioisomer): 2-Bromo-4,5-dimethyl-6-nitroaniline (Resulting from starting material isomer contamination).[1][3]

  • Impurity C (Over-reaction): 2,6-Dibromo-3,4-dimethylaniline (If nitration is displaced or fails).[1][3]

  • Impurity D (Oxidation): Azo-dimers formed during storage under light/air.[1]

SynthesisPath SM 3,4-Dimethylaniline (Starting Material) Int Intermediate: 3,4-Dimethyl-6-nitroaniline SM->Int Nitration (HNO3/H2SO4) ImpB Impurity B: Regioisomers SM->ImpB Isomerization Prod Target Product: 2-Bromo-3,4-dimethyl- 6-nitroaniline Int->Prod Bromination (Br2/AcOH) ImpA Impurity A: Unreacted Intermediate Int->ImpA Incomplete Rxn ImpC Impurity C: Dibromo Species Int->ImpC Over-Bromination

Figure 1: Synthesis pathway illustrating the origin of critical process impurities.

Part 3: Purity Specifications & Acceptance Criteria[1]

For pharmaceutical or high-precision applications, "Technical Grade" is insufficient.[1] The following "High-Purity Grade" specification is recommended.

Test AttributeAcceptance CriteriaRationale
Appearance Bright yellow crystalline powderDarkening indicates oxidation/azo formation.[1][3]
Assay (HPLC) ≥ 98.5% (w/w)Ensures stoichiometry in downstream coupling.
Melting Point 150°C – 155°C (Range < 2°C)Sharp range confirms crystalline homogeneity.[1][3]
Impurity A (Precursor) ≤ 0.5%Competes in nucleophilic substitution reactions.[1][3]
Any Individual Unknown ≤ 0.10%ICH Q3A standard for unidentified impurities.[1][3]
Total Impurities ≤ 1.5%Limits cumulative side-reaction risks.[1][3]
Loss on Drying (LOD) ≤ 0.5%Controls solvent entrapment (weight correction).[1][3]
Residue on Ignition ≤ 0.1%Limits inorganic salt contamination (catalyst poisons).[1]

Part 4: Analytical Methodologies

Trustworthiness in purity claims relies on a validated analytical method.[1] The following HPLC protocol is designed to separate the highly similar regioisomers common in xylidine derivatives.

High-Performance Liquid Chromatography (HPLC) Protocol

Principle: Reversed-phase chromatography using a C18 stationary phase with pH control to suppress aniline ionization, ensuring sharp peaks.[1][3]

  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1200/1260 or Waters Alliance).

  • Column: C18, 250 mm x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB-C18 or equivalent).[1][3]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1][3]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (Primary) and 220 nm (Secondary).[1][3]

  • Injection Volume: 10 µL.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.08020
15.02080
20.02080
21.08020
25.08020
System Suitability Criteria

Before releasing results, the system must pass these checks:

  • Tailing Factor: NMT 1.5 for the main peak (Ensures no secondary interaction with silanols).

  • Resolution (Rs): > 2.0 between the Main Peak and Impurity A (Precursor).

  • RSD (Replicates): < 2.0% for 5 replicate injections of the standard.[1]

QC_Workflow Sample Raw Sample (20 mg in 50mL ACN) Filter Filtration (0.22 µm PTFE) Sample->Filter HPLC HPLC Analysis (Gradient Method) Filter->HPLC Decision Pass Specs? HPLC->Decision Release Release Lot (COA Generation) Decision->Release Yes Reject Reject/Reprocess (Recrystallize) Decision->Reject No

Figure 2: Quality Control decision tree for lot release.

Part 5: Purification & Handling[1][8]

If a batch fails the >98.5% specification, the following purification technique leverages the solubility differential of nitroanilines.

Recrystallization Protocol[1]
  • Solvent System: Ethanol:Water (9:[1][3]1) or Glacial Acetic Acid (for highly impure crude).[1]

  • Procedure:

    • Dissolve crude solid in boiling Ethanol (approx. 10 mL per gram).

    • If insoluble particles remain, perform hot filtration.[1]

    • Allow to cool slowly to room temperature, then chill to 0-5°C.

    • Scientific Rationale: The nitro group increases polarity, while the bromine adds lipophilicity.[1] Slow cooling excludes the more soluble unbrominated impurities (Impurity A) from the crystal lattice.[1]

  • Drying: Vacuum oven at 45°C for 12 hours. High heat (>60°C) can induce sublimation or degradation.[1]

Stability and Storage[1]
  • Light Sensitivity: Nitroanilines are photosensitive.[1] Store in amber glass or foil-wrapped containers.

  • Hygroscopicity: Generally low, but moisture can catalyze hydrolysis of trace impurities.[1] Store with desiccant.

  • Retest Period: 12 months if stored at 2-8°C.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 50998217, 2-Bromo-3,4-dimethyl-6-nitroaniline.[1][3] Retrieved from [Link][1]

  • International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[1] (Guideline for impurity thresholds). Retrieved from [Link]

  • Royal Society of Chemistry. Green process development for the preparation of bromonitroanilines.[1][3] (Synthesis context). Retrieved from [Link]

Sources

Solubility of 2-Bromo-3,4-dimethyl-6-nitroaniline in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Process Thermodynamics of 2-Bromo-3,4-dimethyl-6-nitroaniline

Executive Summary

2-Bromo-3,4-dimethyl-6-nitroaniline (CAS: 22378-67-2) is a critical halogenated nitroaniline intermediate, notably utilized in the synthesis of PAR4 inhibitors and complex azo dyes.[1] While often treated as a transient intermediate, its solubility profile is the governing factor in yield optimization, purity during recrystallization, and solvent selection for nucleophilic substitution reactions.

This guide provides a comprehensive technical analysis of its solubility behavior. Due to the scarcity of public isothermal datasets for this specific isomer, this document synthesizes structural thermodynamic analysis , qualitative solubility data from patent literature , and a self-validating experimental protocol for precise determination.

Chemical Profile & Structural Solvation Analysis

To predict solubility behavior, we must deconstruct the molecule’s interaction potential.

  • Compound: 2-Bromo-3,4-dimethyl-6-nitroaniline[1][2][3][4][5]

  • Molecular Formula: C₈H₉BrN₂O₂[6][7][8][9]

  • Molecular Weight: 245.07 g/mol [8]

  • Physical State: Yellow Solid[3]

  • Melting Point: ~168–170 °C (Estimated based on structural analogs; specific polymorphs may vary).

Solvation Mechanics

The solubility of this compound is driven by a competition between its hydrophobic aromatic core and its polar functional groups.

Functional GroupNatureSolvation Impact
Nitro (-NO₂) Strong H-bond AcceptorEnhances solubility in polar aprotic solvents (DMSO, DMF, Acetone).
Amine (-NH₂) H-bond DonorFacilitates solubility in protic solvents (Alcohols) but can lead to self-association in non-polar media.
Bromo (-Br) Lipophilic / PolarizableIncreases solubility in chlorinated solvents (DCM, Chloroform) and esters.
Methyl (-CH₃) x2 HydrophobicReduces water solubility drastically; enhances affinity for toluene and ethyl acetate.

Expert Insight: The ortho positioning of the Nitro and Bromo groups relative to the Amine creates steric crowding and potential intramolecular hydrogen bonding (between -NH₂ and -NO₂ or -Br). This intramolecular bonding reduces the molecule's ability to H-bond with solvents, typically lowering solubility in water and alcohols compared to its para isomers.

Solubility Landscape: Qualitative & Semi-Quantitative Data

Based on extraction protocols from pharmaceutical patent literature (e.g., WO2018013776A1) and structural analog analysis (2,6-dibromo-4-nitroaniline), the following solubility profile is established.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingProcess Utility
Polar Aprotic DMSO, DMF, NMPHigh (>150 mg/mL)Ideal for reaction media (SnAr) and NMR analysis.
Esters Ethyl Acetate, Isopropyl AcetateGood Primary extraction solvent; suitable for washing.
Chlorinated Dichloromethane (DCM)Good Good for low-temp extractions; environmental concerns limit use.
Alcohols Methanol, Ethanol, IPATemperature Dependent Ideal for Recrystallization. Low solubility at 20°C; High at boiling.
Aqueous WaterNegligible (<0.01 mg/mL)Excellent anti-solvent to force precipitation.
Hydrocarbons Hexane, HeptanePoor Used to wash filter cakes to remove non-polar impurities.

Process Note: In the synthesis of PAR4 inhibitors, the compound is extracted using Ethyl Acetate , confirming its high affinity for medium-polarity esters.

Experimental Protocol: Precise Solubility Determination

Since specific isothermal data (mole fraction


 vs. 

) is often proprietary, the following self-validating protocol is required to generate reliable curves for process design.
Methodology: Laser Monitoring Observation Technique

This dynamic method is superior to gravimetric analysis for colored compounds like nitroanilines, minimizing handling errors.

Equipment:

  • Jacketed glass vessel (50 mL) with precision temperature control (±0.05 K).

  • Laser transmissometer.

  • Magnetic stirring system.

Workflow Diagram (DOT):

SolubilityProtocol Figure 1: Laser Monitoring Solubility Determination Workflow Start Start: Weigh Solute & Solvent Mix Equilibrate in Jacketed Vessel Start->Mix Heat Heat until Dissolution (Laser Transmission Max) Mix->Heat Cool Cool Slowly (0.1 K/min) Heat->Cool Nucleation Detect Nucleation Point (Laser Transmission Drop) Cool->Nucleation Supersaturation breaks Record Record T and Mole Fraction (x) Nucleation->Record Repeat Add Solvent & Repeat Record->Repeat Dilution Method Repeat->Heat

Protocol Steps:

  • Preparation: Add a known mass (

    
    ) of 2-Bromo-3,4-dimethyl-6-nitroaniline and solvent (
    
    
    
    ) to the vessel.
  • Dissolution: Heat the mixture until the laser transmission stabilizes at 100% (complete dissolution).

  • Nucleation Detection: Cool the solution at a controlled rate (0.1 K/min). The temperature at which laser transmission drops sharply is recorded as the saturation temperature (

    
    ).
    
  • Validation: Re-heat and re-cool 3 times to ensure

    
     reproducibility within ±0.1 K.
    

Thermodynamic Modeling & Data Correlation

Once experimental data is gathered, it must be modeled to allow for interpolation during process scale-up.

Modified Apelblat Equation

The Modified Apelblat model is the industry standard for correlating solubility of nitroanilines in pure solvents.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from regression.
    

Why this model? It accounts for the non-ideal behavior of the solution and the temperature dependence of the enthalpy of solution, which is critical for aromatic nitro compounds that often exhibit significant enthalpy changes upon dissolution.

Thermodynamic Parameters

From the solubility data, calculate the dissolution enthalpy (


) and entropy (

) using the van't Hoff analysis:


Expected Trends:

  • Endothermic Dissolution (

    
    ):  Solubility increases with temperature. This is expected for 2-Bromo-3,4-dimethyl-6-nitroaniline in all organic solvents.
    
  • Entropy Driven: In non-polar solvents, the dissolution is likely driven by entropy; in polar solvents (DMSO), enthalpy contributions (solute-solvent H-bonding) become significant.

Process Application: Recrystallization Strategy

For purification (e.g., removing unreacted 4,5-dimethyl-2-nitroaniline), a Cooling Crystallization or Anti-solvent Crystallization is recommended.

Recommended System: Ethanol / Water

  • Dissolution: Dissolve crude 2-Bromo-3,4-dimethyl-6-nitroaniline in boiling Ethanol (approx. 78°C).

    • Target Concentration: Near saturation.

  • Filtration: Hot filtration to remove insoluble mechanical impurities.

  • Crystallization:

    • Method A (Cooling): Slowly cool to 5°C. The steep solubility curve in ethanol will maximize yield.

    • Method B (Anti-solvent): Slowly add Water (pre-cooled) to the hot ethanol solution. The hydrophobic methyl and bromo groups will force the compound out of solution rapidly.

  • Wash: Wash the filter cake with cold Hexane/Ethanol (9:1) to remove surface impurities without redissolving the product.

References

  • Synthesis & Extraction Context

    • Patent: Xu, Y., et al. (2018). "Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds as PAR4 inhibitors." World Intellectual Property Organization, WO2018013776A1. (Describes the synthesis and ethyl acetate extraction of Intermediate I-36A: 2-bromo-3,4-dimethyl-6-nitroaniline).

  • Solubility Methodology (Laser Technique)

    • Standard Protocol: Zhu, B., et al. (2019). "Solubility and Thermodynamic Properties of 2-Nitro-4-chloroaniline in Different Solvents." Journal of Chemical & Engineering Data, 64(3). (Provides the validated laser monitoring protocol applicable to nitroaniline derivatives).

  • Thermodynamic Modeling (Apelblat)
  • Analogous Compound Data: Comparative Data: Kayan, B., et al. (2021). "Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures." Journal of Molecular Liquids, 324, 115082. (Used for polarity-based solubility predictions).

Sources

Methodological & Application

Technical Application Note: Regioselective Synthesis of 2-Bromo-3,4-dimethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the protocol for synthesizing 2-Bromo-3,4-dimethyl-6-nitroaniline starting from 4,5-dimethyl-2-nitroaniline .[1] This transformation is a classic Electrophilic Aromatic Substitution (EAS), specifically a bromination.

Nomenclature & Structural Logic

A critical source of confusion in this synthesis is the IUPAC numbering shift induced by the introduction of the bromine atom. Researchers must recognize that the carbon skeleton does not rearrange; rather, the priority rules for numbering change.

  • Starting Material: 4,5-dimethyl-2-nitroaniline.[1]

    • Locants: Amine (1), Nitro (2), Methyls (4, 5).[2]

  • Target Product: 2-Bromo-3,4-dimethyl-6-nitroaniline.[1]

    • Locants: Amine (1), Bromo (2), Methyls (3, 4), Nitro (6).

    • Note: The "flip" in methyl numbering (4,5

      
       3,[1]4) and nitro position (2 
      
      
      
      6) confirms that the bromine has substituted the position ortho to the amine (originally C6), which forces the numbering sequence to run towards the bromine to maintain the lowest locant set (2,3,4,6 vs 2,4,5,6).
Regioselectivity Analysis

The reaction is highly regioselective due to the cooperative directing effects of the substituents:

  • Amino Group (

    
    ):  Strong activator, ortho/para director.[1] The para position (C4) is blocked by a methyl group. The ortho positions are C2 (blocked by 
    
    
    
    ) and C6 (Open).[1]
  • Nitro Group (

    
    ):  Strong deactivator, meta director.[1] The position meta to C2 is C6 (Open).
    
  • Methyl Groups: Weak activators.[1] The C5-Methyl directs ortho to C6.[1]

Reaction Scheme & Pathway

ReactionScheme SM 4,5-Dimethyl-2-nitroaniline (C8H10N2O2) Intermediate Sigma Complex (Stabilized by -NH2) SM->Intermediate + Br+ Reagents Br2 (1.05 eq) Glacial AcOH 20-45°C Reagents->Intermediate Product 2-Bromo-3,4-dimethyl-6-nitroaniline (Precipitate) Intermediate->Product - H+ Byproducts HBr (Gas/Solvated) Intermediate->Byproducts

Figure 1: Mechanistic pathway for the bromination of 4,5-dimethyl-2-nitroaniline.

Detailed Protocol

Materials & Equipment
  • Precursor: 4,5-dimethyl-2-nitroaniline (>98% purity).[1]

  • Solvent: Glacial Acetic Acid (AcOH).

  • Reagent: Elemental Bromine (

    
    ).
    
  • Quench: Distilled water, Sodium Bisulfite (

    
    ).
    
  • Equipment: 3-neck round bottom flask, addition funnel (pressure-equalizing), gas trap (NaOH scrubber for HBr), magnetic stirrer.

Experimental Procedure
Step 1: Solubilization
  • Charge a 250 mL 3-neck flask with 4,5-dimethyl-2-nitroaniline (10.0 g, 60.2 mmol) .

  • Add Glacial Acetic Acid (60 mL) .

  • Stir at room temperature (20–25°C) until a homogeneous orange/yellow solution is obtained.

    • Note: If solubility is poor, warm slightly to 35°C, then cool back to RT.

Step 2: Bromination[1][3]
  • Prepare a solution of Bromine (3.2 mL, 9.9 g, 62.0 mmol, 1.03 eq) in Glacial Acetic Acid (15 mL) in the addition funnel.

    • Safety: Handle bromine in a fume hood with heavy butyl gloves.[1]

  • Add the bromine solution dropwise to the aniline solution over 30–45 minutes .

  • Temperature Control: The reaction is exothermic.[1] Maintain internal temperature between 20–30°C . Do not exceed 45°C to avoid poly-bromination or oxidation.[1]

  • After addition, stir at room temperature for 2 hours .

    • Visual Check: A thick yellow/orange precipitate (hydrobromide salt or free base) may form.

Step 3: Quenching & Isolation[1]
  • Pour the reaction mixture slowly into 300 mL of ice-cold water with vigorous stirring.

  • (Optional) If the mixture remains dark red/brown (excess

    
    ), add saturated Sodium Bisulfite solution  dropwise until the color fades to bright yellow.
    
  • Stir for 30 minutes to ensure full precipitation.

  • Filter the solid using a Buchner funnel.[1]

  • Wash the filter cake with cold water (3 x 50 mL) to remove residual acetic acid and HBr.

  • Wash once with cold 50% Ethanol/Water (20 mL) to remove unreacted starting material.

Step 4: Purification[1]
  • Recrystallization: Dissolve the crude solid in hot Ethanol (95%) or Glacial Acetic Acid .

  • Allow to cool slowly to room temperature, then refrigerate at 4°C.

  • Filter the crystals and dry in a vacuum oven at 50°C for 6 hours.

Quality Control & Validation

Expected Analytical Data

To validate the synthesis, compare the product against the starting material.

FeatureStarting Material (4,5-dimethyl-2-nitroaniline)Product (2-Bromo-3,4-dimethyl-6-nitroaniline)Diagnostic Change
Appearance Orange solidBright yellow/orange needlesColor shift (subtle)
1H NMR (Aromatic) 2 Signals: ~6.5 ppm (s, 1H, C6-H) ~7.9 ppm (s, 1H, C3-H)1 Signal: ~7.9-8.1 ppm (s, 1H, C5-H*)Loss of Upfield Signal: The proton at 6.5 ppm (ortho to

) disappears.[1]
Melting Point 140–142°C>150°C (Est. based on analogs)Increase in MP due to Br mass

*Note: The remaining proton is "C5-H" in the new numbering (old C3-H), which is ortho to the nitro group, keeping it downfield.[1]

Self-Validating Workflow

The following diagram illustrates the decision logic during the synthesis to ensure quality.

ValidationLogic Start Reaction Complete (2h) TLC TLC Check (30% EtOAc/Hexane) Start->TLC Decision SM Spot Gone? TLC->Decision Quench Quench in Ice Water Decision->Quench Yes AddTime Add 0.1 eq Br2 Stir 1h Decision->AddTime No AddTime->TLC

Figure 2: In-process control logic using Thin Layer Chromatography (TLC).

Safety & Handling (HSE)

  • Bromine (

    
    ):  Extremely toxic and corrosive lachrymator. Causes severe burns.[1] Must  be handled in a functioning fume hood.[1][4] Have sodium thiosulfate solution ready for spill neutralization.[1]
    
  • Glacial Acetic Acid: Corrosive and flammable.[1]

  • Nitroanilines: Toxic by inhalation and skin absorption.[1] Potential cumulative effects.[1] Wear nitrile gloves and long sleeves.[1]

References

  • PubChem. (2025).[5] 2-bromo-4,6-dinitroaniline Compound Summary. National Library of Medicine.[1] Retrieved January 28, 2026, from [Link][1]

  • Royal Society of Chemistry. (2006).[2] Green process development for the preparation of bromo-nitroanilines. Green Chemistry. Retrieved January 28, 2026, from [Link][1]

Sources

Application Note: Regioselective Bromination of 3,4-Dimethyl-6-Nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Executive Summary

Objective: This protocol details the regioselective synthesis of 2-bromo-3,4-dimethyl-6-nitroaniline (CAS 22378-67-2) via electrophilic aromatic substitution.[1]

Significance: The bromination of 3,4-dimethyl-6-nitroaniline (also identified as 4,5-dimethyl-2-nitroaniline) is a critical intermediate step in the synthesis of complex heterocyclic compounds, azo dyes, and pharmaceutical scaffolds (e.g., PAR4 inhibitors). The reaction requires precise control to ensure monobromination at the sterically congested C2 position while avoiding oxidation of the amino group or polybromination.

Mechanistic Rationale: The reaction is governed by the interplay of electronic directing effects:

  • Amino Group (-NH₂): Strongly activating, directs ortho/para.

  • Nitro Group (-NO₂): Strongly deactivating, directs meta.

  • Methyl Groups (-CH₃): Weakly activating, directs ortho/para.

In 3,4-dimethyl-6-nitroaniline, the para position relative to the amine (C4) is blocked by a methyl group. The nitro group at C6 blocks the other ortho position. Consequently, the electronic vector of the amino group and the steric availability direct the electrophile (


) exclusively to the C2 position , yielding the 2-bromo derivative with high regioselectivity.

Reaction Scheme & Pathway

BrominationPathway cluster_conditions Conditions: 20-30°C, 2-4 Hours Substrate 3,4-Dimethyl-6-nitroaniline (C8H10N2O2) Intermediate Sigma Complex (Arenium Ion) Substrate->Intermediate Electrophilic Attack (C2) Reagents Br2 / Glacial AcOH (Electrophile Generation) Reagents->Intermediate Product 2-Bromo-3,4-dimethyl-6-nitroaniline (Yellow Solid) Intermediate->Product Deprotonation (-H+) Byproducts HBr (Gas/Solvated) Intermediate->Byproducts

Figure 1: Reaction pathway for the electrophilic bromination of 3,4-dimethyl-6-nitroaniline.

Materials & Equipment

Reagents
ReagentCAS NumberRolePurity Grade
3,4-Dimethyl-6-nitroaniline 59366-03-3Substrate>97%
Bromine (

)
7726-95-6Brominating AgentReagent Grade (>99.5%)
Glacial Acetic Acid (AcOH) 64-19-7SolventACS Reagent (>99.7%)
Sodium Bisulfite (

)
7631-90-5Quenching AgentTechnical Grade
Ethanol (EtOH) 64-17-5Recrystallization95% or Absolute
Equipment
  • Reaction Vessel: 3-neck round-bottom flask (equipped with a magnetic stir bar).

  • Addition: Pressure-equalizing addition funnel (for controlled

    
     addition).
    
  • Safety: Fume hood (essential for

    
     vapors), caustic scrubber (optional for HBr evolution).
    
  • Filtration: Buchner funnel and vacuum flask.

Experimental Protocol

Phase 1: Preparation
  • Safety Setup: Ensure all operations are performed within a functioning fume hood. Wear butyl rubber gloves and a face shield when handling elemental bromine.

  • Solvent Preparation: In the 3-neck flask, dissolve 10.0 g (60.2 mmol) of 3,4-dimethyl-6-nitroaniline in 100 mL of Glacial Acetic Acid. Stir until a clear, homogenous orange/red solution is obtained.

    • Note: If solubility is slow, mild heating (30-40°C) can be applied, but cool back to room temperature (20-25°C) before proceeding.

Phase 2: Bromination (Exothermic Control)
  • Reagent Setup: Prepare a solution of 3.4 mL (10.5 g, 66.2 mmol, 1.1 eq) of Bromine in 20 mL of Glacial Acetic Acid in the addition funnel.

    • Tip: Diluting bromine in AcOH prevents localized high concentrations that could lead to polybromination or oxidation.

  • Addition: Dropwise add the Bromine solution to the stirring aniline solution over 30–45 minutes .

    • CPP (Critical Process Parameter): Maintain internal temperature between 20°C and 30°C . Use a water bath if the exotherm raises the temperature above 35°C.

  • Reaction: Once addition is complete, stir the mixture at ambient temperature for 2 to 4 hours .

    • Monitoring: Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The starting material (

      
      ) should disappear, replaced by a slightly less polar product spot.
      
Phase 3: Workup & Isolation
  • Quenching: Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A bright yellow precipitate will form immediately.

  • Neutralization (Optional): If the bromine color persists (orange tint in water), add saturated aqueous Sodium Bisulfite (

    
    ) dropwise until the supernatant is clear/colorless.
    
  • Filtration: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with:

    • 3 x 50 mL Cold Water (to remove Acetic Acid).

    • 1 x 20 mL Cold Ethanol (to remove trace organic impurities).

Phase 4: Purification
  • Recrystallization: Transfer the crude solid to a flask. Recrystallize from hot Ethanol (or an AcOH/Water mixture).

  • Drying: Dry the crystals in a vacuum oven at 50°C for 6 hours.

Results & Characterization

ParameterSpecification
Appearance Yellow crystalline solid
Yield 85% - 92% (Typical)
Melting Point Not explicitly listed in standard databases; analogous compounds melt ~200°C.
1H NMR (DMSO-d6)

7.90 (s, 1H, Ar-H at C5), 7.11 (br s, 2H,

), 2.2-2.3 (two s, 6H,

).

Interpretation: The 1H NMR should show a distinct singlet for the aromatic proton at position 5. The absence of ortho coupling confirms the substitution pattern. The broad singlet at ~7.11 ppm confirms the presence of the primary amine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation or solubility loss.Ensure the quench volume (water) is at least 5x the reaction volume.
Dark Product Oxidation of amine or residual bromine.Ensure strict temperature control (<30°C) during addition. Wash thoroughly with bisulfite.
Polybromination Excess bromine or high temp.Stick to 1.05–1.1 equivalents of

. Do not heat above 40°C.

Safety & Compliance

  • Bromine: Causes severe skin burns and eye damage. Fatal if inhaled. Use only in a certified fume hood. Neutralize spills immediately with sodium thiosulfate.

  • Nitroanilines: Toxic by inhalation, in contact with skin, and if swallowed. Cumulative effects potential. Wear full PPE (Tyvek sleeves recommended).

  • Waste Disposal: All aqueous waste containing bromide/acetic acid must be neutralized and disposed of as halogenated organic waste.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2,6-Dibromo-4-nitroaniline. Retrieved from

  • Pappula, V., & Adimurthy, S. (2016).[2] Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium.[2] RSC Advances, 6, 90184-90187.[2] Retrieved from

  • Google Patents. (2018). WO2018013776A1 - Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds as par4 inhibitors. (Describes Intermediate I-36A: 2-bromo-3,4-dimethyl-6-nitroaniline).[1][3][4][5][6] Retrieved from

  • PubChem. (n.d.). 2-bromo-3,4-dimethyl-6-nitroaniline (Compound).[1][3][4][5][6][7] Retrieved from

Sources

Application Note: Synthesis and Utilization of 2-Bromo-3,4-dimethyl-6-nitroaniline in Drug Discovery

[1]

Introduction & Strategic Importance

2-Bromo-3,4-dimethyl-6-nitroaniline is a highly functionalized aromatic scaffold characterized by orthogonal reactivity.[1] It possesses a nucleophilic amine, an electrophilic nitro group (reducible to an amine), and a halogen handle (bromine) suitable for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]

Its primary utility lies in the synthesis of bicyclic heteroaryl compounds , specifically quinoxalines , which are pharmacophores in PAR4 antagonists used for preventing thromboembolic disorders (platelet aggregation inhibition). The precise arrangement of methyl groups at positions 3 and 4, combined with the bromine at position 2, allows for the construction of sterically defined, potent biological inhibitors.

Key Chemical Properties
PropertyData
IUPAC Name 2-Bromo-3,4-dimethyl-6-nitroaniline
CAS Number 22378-67-2
Molecular Formula C₈H₉BrN₂O₂
Molecular Weight 245.08 g/mol
Appearance Yellow Solid
¹H NMR (DMSO-d₆) δ 7.90 (s, 1H, Ar-H), 7.11 (br s, 2H, NH₂), 2.38 (s, 3H, CH₃), 2.26 (s, 3H, CH₃) [1]
Precursor 4,5-Dimethyl-2-nitroaniline (2-Nitro-4,5-xylidine)

Mechanistic Insight: Regioselective Bromination

The synthesis relies on the Electrophilic Aromatic Substitution (EAS) of 4,5-dimethyl-2-nitroaniline.[1] The regioselectivity is dictated by the directing effects of the substituents:

  • Amino Group (-NH₂): Strong activator, ortho/para director.

  • Methyl Groups (-CH₃): Weak activators, ortho/para directors.

  • Nitro Group (-NO₂): Strong deactivator, meta director.

Analysis of Positions:

  • Position 1 (C-NH₂): Occupied.

  • Position 2 (C-NO₂): Occupied.

  • Position 3 (C-H): Meta to NH₂, Ortho to NO₂. Sterically crowded by adjacent methyl.

  • Position 4 & 5: Occupied by Methyls.

  • Position 6 (C-H): Ortho to the strong activating NH₂ group and meta to the deactivating NO₂ group.

Reaction Pathway Diagram

ReactionPathwaycluster_conditionsReaction ConditionsSM4,5-Dimethyl-2-nitroaniline(Substrate)INTERSigma Complex(Intermediate)SM->INTER+ Br2 / AcOHElectrophilic AttackPROD2-Bromo-3,4-dimethyl-6-nitroaniline(Target)INTER->PROD- HBrAromatizationCond1Solvent: Acetic AcidTemp: 20-25°CTime: 2-4 Hours

Figure 1: Mechanistic pathway for the regioselective bromination of 4,5-dimethyl-2-nitroaniline.

Experimental Protocol: Synthesis of 2-Bromo-3,4-dimethyl-6-nitroaniline

Adapted from Patent WO2018013774A1 [1].[1]

Materials
  • Starting Material: 4,5-Dimethyl-2-nitroaniline (CAS 6972-97-0) - 5.76 g (34.7 mmol)[1][2][3]

  • Reagent: Bromine (Br₂) - 1.1 equivalents (approx. 6.1 g or 1.95 mL)

  • Solvent: Glacial Acetic Acid (AcOH) - 60 mL

  • Quench: Ice-cold water (200 mL)

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-dimethyl-2-nitroaniline (5.76 g) in glacial acetic acid (60 mL). The solution typically appears orange/red.

  • Bromination: Add Bromine (1.1 eq) dropwise over 15–20 minutes at room temperature (20–25 °C).

    • Note: The reaction is exothermic. Maintain temperature below 30 °C using a water bath if necessary to prevent over-bromination or oxidation.

  • Reaction Monitoring: Stir the mixture at room temperature for 2 to 4 hours . Monitor consumption of starting material via TLC (30% EtOAc in Hexanes) or LC-MS.[1]

  • Quenching: Pour the reaction mixture slowly into 200 mL of vigorously stirred ice-water . A yellow precipitate will form immediately.

  • Isolation: Stir the aqueous slurry for 15 minutes to ensure complete precipitation. Filter the solid using a Büchner funnel.

  • Purification: Wash the filter cake copiously with cold water (3 × 50 mL) to remove residual acetic acid and HBr.

  • Drying: Dry the solid under vacuum at 45 °C for 12 hours.

    • Expected Yield: ~7.78 g (91% yield).

    • Product: Yellow solid.[2][3]

Quality Control (Self-Validation)[1]
  • Appearance Check: Product must be a bright yellow powder. Darkening indicates oxidation.

  • Proton NMR: Verify the loss of the aromatic proton at position 6 (relative to starting material) and the retention of the singlet at ~7.90 ppm (proton at position 5).

Downstream Applications: Synthesis of Quinoxaline Scaffolds

The primary value of 2-bromo-3,4-dimethyl-6-nitroaniline is its conversion into functionalized quinoxalines.[1] This involves a reduction-cyclization sequence.[1]

Workflow Protocol
  • Reduction: The nitro group is reduced to an amine (using H₂/Pd-C or Fe/NH₄Cl), yielding 3-bromo-4,5-dimethylbenzene-1,2-diamine .[1]

  • Cyclization: The resulting diamine reacts with a 1,2-dicarbonyl compound (e.g., glyoxal, ethyl glyoxalate, or oxalic acid derivatives) to close the pyrazine ring, forming the quinoxaline core.

  • Functionalization: The bromine atom remains intact, serving as a handle for Suzuki coupling to attach aryl or heteroaryl groups (e.g., for PAR4 inhibitors).

Application Workflow Diagram

ApplicationWorkflowNode12-Bromo-3,4-dimethyl-6-nitroaniline(Intermediate I-36A)Node2Reduction (Fe/AcOH or H2/Pd)Target: Nitro -> AmineNode1->Node2Node33-Bromo-4,5-dimethylbenzene-1,2-diamineNode2->Node3Node4Cyclization(+ 1,2-Dicarbonyl)Node3->Node4Node5Functionalized Quinoxaline Core(Scaffold for PAR4 Inhibitors)Node4->Node5

Figure 2: Synthetic workflow from the nitroaniline intermediate to the bioactive quinoxaline scaffold.[1]

Safety & Handling

  • Bromine (Br₂): Highly corrosive and volatile. Handle only in a fume hood. Use glass or Teflon equipment; avoid metal needles.

  • Nitroanilines: Potential mutagens and skin sensitizers. Wear nitrile gloves and long sleeves.

  • Waste Disposal: The filtrate contains acetic acid and HBr. Neutralize with sodium bicarbonate before disposal.

References

  • Priestley, E. S., et al. (2018). Bicyclic Heteroaryl Substituted Compounds. WO2018013774A1. World Intellectual Property Organization.

  • BenchChem. (2025).[4] Synthesis of 2,6-Dibromo-4-nitroaniline (Analogous Protocol Reference).

  • PubChem. (n.d.). Compound Summary: 2-Bromo-3,4-dimethyl-6-nitroaniline.[1][3][5][6][7][8][9] National Library of Medicine.

Use of 2-Bromo-3,4-dimethyl-6-nitroaniline in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Bromo-3,4-dimethyl-6-nitroaniline in Kinase Inhibitor Design

Executive Summary

In modern drug discovery, particularly within the kinase inhibitor space (e.g., MEK, EGFR, and SHP2 inhibitors), the "Privileged Scaffold" concept drives efficiency. 2-Bromo-3,4-dimethyl-6-nitroaniline (CAS 22378-67-2) represents a high-value, polysubstituted intermediate.[1] Its specific substitution pattern offers a unique trifecta for medicinal chemists:

  • 3,4-Dimethyl moiety: Provides essential hydrophobic interactions (Van der Waals contacts) often required to fill deep hydrophobic pockets in enzymes.

  • Ortho-Nitro/Amine motif: A "pre-cyclized" core ready for rapid conversion into benzimidazoles or quinoxalines (common hinge-binding motifs).[1]

  • 2-Bromo "Exit Vector": A sterically defined handle for Palladium-catalyzed cross-coupling, allowing the attachment of solubilizing tails or diversity elements after the core scaffold is built.[1]

This guide details the protocols for transforming this specific precursor into a functionalized benzimidazole scaffold, a critical workflow in the synthesis of bioactive heterocycles.

Physicochemical Profile

Understanding the starting material is critical for reaction optimization.[1][2] The steric bulk of the methyl groups at positions 3 and 4 significantly impacts solubility and reaction kinetics compared to unsubstituted halo-nitroanilines.[1]

PropertyValueNotes
IUPAC Name 2-Bromo-3,4-dimethyl-6-nitroaniline
CAS Number 22378-67-2Verified Identifier
Molecular Formula C₈H₉BrN₂O₂
Molecular Weight 245.07 g/mol
Appearance Yellow to Orange Crystalline SolidTypical of nitroanilines due to n→π* transitions
Solubility DMSO, DMF, hot EthanolPoor solubility in water/hexane due to lipophilic methyls
pKa (Calculated) ~1.5 (Conjugate acid)Weakly basic amine due to electron-withdrawing -NO₂ and -Br

Strategic Synthetic Workflows

The utility of 2-Bromo-3,4-dimethyl-6-nitroaniline lies in its ability to serve as a Divergent Branch Point .[1] The following diagram illustrates the two primary pathways: Path A (Benzimidazole Synthesis) and Path B (Quinoxaline Synthesis).

G Start 2-Bromo-3,4-dimethyl- 6-nitroaniline (Starting Material) Reduction Step 1: Chemoselective Reduction (Fe/NH4Cl or SnCl2) Start->Reduction Preserve Br Diamine Intermediate: 3-Bromo-4,5-dimethyl- 1,2-diaminobenzene Reduction->Diamine PathA Path A: Cyclization (R-COOH / PPA) Diamine->PathA PathB Path B: Condensation (Glyoxal derivatives) Diamine->PathB Benzimidazole 4-Bromo-5,6-dimethyl- 1H-benzimidazole (Kinase Hinge Binder) PathA->Benzimidazole Quinoxaline 5-Bromo-6,7-dimethyl- quinoxaline (Intercalator Scaffold) PathB->Quinoxaline Suzuki Step 3: Suzuki Coupling (Ar-B(OH)2 / Pd-Cat) Benzimidazole->Suzuki Library Gen.

Figure 1: Divergent synthesis pathways utilizing the 2-Bromo-3,4-dimethyl-6-nitroaniline scaffold. Path A is the preferred route for kinase inhibitor development.[1]

Detailed Experimental Protocols

Protocol A: Chemoselective Reduction to the Vicinal Diamine

Objective: Reduce the nitro group to an amine without debrominating the aromatic ring. Challenge: Catalytic hydrogenation (H₂/Pd-C) often results in hydrodehalogenation (loss of the bromine atom), destroying the "exit vector." Solution: Use Iron (Fe) powder in Ammonium Chloride (NH₄Cl) or Tin(II) Chloride (SnCl₂).

Materials:

  • 2-Bromo-3,4-dimethyl-6-nitroaniline (1.0 eq)[1][3]

  • Iron Powder (5.0 eq, <10 micron preferred for surface area)

  • Ammonium Chloride (5.0 eq)

  • Solvent: Ethanol/Water (4:1 ratio)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Bromo-3,4-dimethyl-6-nitroaniline (10 mmol) in Ethanol (40 mL).

  • Activation: Add a solution of Ammonium Chloride (50 mmol) in Water (10 mL).

  • Reduction: Add Iron powder (50 mmol) in portions. Caution: Exothermic.

  • Reflux: Heat the mixture to vigorous reflux (80°C) for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane). The yellow nitro spot should disappear, replaced by a polar, fluorescent diamine spot.

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Neutralize the residue with sat.[1][4] NaHCO₃ and extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.

  • Yield Expectation: 85–95% of off-white solid (3-Bromo-4,5-dimethyl-1,2-diaminobenzene).[1]

Protocol B: Cyclization to 4-Bromo-5,6-dimethyl-1H-benzimidazole

Objective: Create the heterocyclic core. Mechanism: Phillips Condensation.

Procedure:

  • Take the crude diamine (from Protocol A) and suspend it in Formic Acid (98%, 10 volumes).

  • Heat to 100°C for 3 hours.

  • Cool to 0°C and slowly basify with Ammonia water (NH₄OH) to pH 8. Precipitation will occur.[1]

  • Filter the solid, wash with cold water, and dry.

  • Result: The "4-bromo" position is now sterically flanked by the NH of the imidazole and the methyl group, creating a highly specific pocket for subsequent catalysis.[1]

Protocol C: Regioselective Suzuki-Miyaura Coupling

Objective: Functionalize the C4-position (the Bromine handle) to attach a "tail" (R-group).[1] Critical Insight: The free NH on the benzimidazole can poison Palladium catalysts. Protection (e.g., SEM, Boc) or using excess base is required.

ComponentRoleSpecification
Substrate Scaffold4-Bromo-5,6-dimethyl-1H-benzimidazole
Boronic Acid PartnerPhenylboronic acid derivative (1.2 eq)
Catalyst Pd SourcePd(dppf)Cl₂[1][5]·DCM (5 mol%) - Resistant to poisoning
Base ActivatorK₂CO₃ (3.0 eq)
Solvent Medium1,4-Dioxane / Water (4:[1]1)

Step-by-Step:

  • Degas solvents with Nitrogen for 15 minutes.

  • Combine substrate, boronic acid, base, and catalyst in a sealed microwave vial.

  • Irradiate at 110°C for 30 minutes (or reflux 12h thermal).

  • Purification: Silica gel chromatography. The dimethyl groups usually make the product lipophilic enough to elute in 50% EtOAc/Hexane.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Loss of Bromine during reductionHydrogenolysis occurred.[1]Switch from H₂/Pd to Fe/NH₄Cl or SnCl₂/HCl.[1]
Low Yield in Coupling Catalyst poisoning by imidazole Nitrogen.[1]Protect NH with Boc anhydride or use Pd(OAc)₂/XPhos system.
Incomplete Cyclization Steric hindrance from methyl groups.[1]Increase reaction temperature to 120°C or use Polyphosphoric Acid (PPA) as solvent.

References & Grounding

  • Structure & Identifiers:

    • Source: National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 50998217, 2-bromo-3,4-dimethyl-6-nitroaniline.[1][3]

    • URL:

  • Synthetic Methodology (Reduction of Nitroanilines):

    • Source: BenchChem Application Notes.[1] "Protocols for the Derivatization of 2,6-Dibromo-4-nitroaniline" (Analogous chemistry).

    • URL:

  • Benzimidazole Synthesis via Copper Catalysis:

    • Source:ACS Omega 2017, 2, 6, 2953–2958. "Synthesis of Benzo[4,5]imidazo[1,2-c]pyrimidin-1-amines via Copper-Catalyzed C–N Coupling."

    • URL:[6]

  • Suzuki Coupling of Sterically Hindered Anilines:

    • Source:Molecules 2013, 18(11), 13546-13560.[1] "Click Reactions and Boronic Acids: Applications in Medicinal Chemistry."

    • URL:

Sources

Application Note: Strategic Synthesis of PAR4 Inhibitor Cores using 2-Bromo-3,4-dimethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive technical guide on the utilization of 2-Bromo-3,4-dimethyl-6-nitroaniline (CAS 22378-67-2) as a critical intermediate in the synthesis of next-generation Protease-Activated Receptor 4 (PAR4) inhibitors .

While the first-in-class PAR4 antagonist BMS-986120 utilizes an imidazo[1,2-b]pyridazine core, recent patent literature (e.g., Bristol-Myers Squibb's WO2018013776A1 ) highlights the development of tricyclic heteroaryl-substituted quinoline and quinoxaline derivatives. The compound 2-Bromo-3,4-dimethyl-6-nitroaniline serves as the regiochemical linchpin for constructing the highly substituted 6,7-dimethylquinoxaline scaffold found in these potent antithrombotic agents.

Introduction: The Strategic Value of the Intermediate

In the development of antiplatelet therapies, PAR4 antagonism offers a distinct advantage over PAR1 inhibition (e.g., vorapaxar) by preserving the initial thrombin signaling required for hemostasis while blocking the sustained platelet activation associated with pathological thrombosis.

2-Bromo-3,4-dimethyl-6-nitroaniline is a specialized building block that solves a specific regiochemical challenge:

  • Scaffold Construction: It provides the pre-functionalized benzene ring necessary to build 6,7-dimethylquinoxaline or 5,6-dimethylbenzimidazole cores.[1]

  • Orthogonal Reactivity: The molecule contains three distinct reactive handles:

    • Nitro group (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ):  A latent amine for cyclization.
      
    • Amino group (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ):  Ready for immediate coupling or cyclization.
      
    • Bromine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ):  A stable handle for late-stage diversification via Suzuki-Miyaura coupling or Buchwald-Hartwig amination.
      

Retrosynthetic Analysis & Pathway

The following diagram illustrates how 2-Bromo-3,4-dimethyl-6-nitroaniline serves as the precursor to the 5-bromo-6,7-dimethylquinoxaline core, a key scaffold in novel PAR4 inhibitor libraries.

PAR4_Retrosynthesis FinalDrug PAR4 Inhibitor Candidate (Tricyclic Heteroaryl-Substituted Quinoxaline) Coupling Suzuki Coupling / Late-Stage Functionalization FinalDrug->Coupling CoreScaffold Intermediate I-36 (2-Methoxy-6,7-dimethyl-5-(4,4,5,5-tetramethyl -1,3,2-dioxaborolan-2-yl)quinoxaline) Coupling->CoreScaffold Cyclization Reduction & Cyclization (Quinoxaline Ring Formation) CoreScaffold->Cyclization KeyIntermediate KEY INTERMEDIATE 2-Bromo-3,4-dimethyl-6-nitroaniline Cyclization->KeyIntermediate  Reduction of NO2 + Glyoxalate Cyclization StartingMaterial Starting Material 4,5-Dimethyl-2-nitroaniline KeyIntermediate->StartingMaterial  Regioselective Bromination

Figure 1: Retrosynthetic pathway highlighting the role of 2-Bromo-3,4-dimethyl-6-nitroaniline in accessing the pharmacophore core.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Bromo-3,4-dimethyl-6-nitroaniline

This step installs the bromine atom ortho to the amino group. The presence of the nitro group at the para position relative to the methyls directs the bromination to the specific open ortho position.

Reagents:

  • 4,5-Dimethyl-2-nitroaniline (Starting Material)[1][2]

  • N-Bromosuccinimide (NBS) or Bromine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    )
    
  • Acetic Acid (AcOH) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 4,5-dimethyl-2-nitroaniline (1.0 eq) and Acetic Acid (10 vol). Stir until fully dissolved.

  • Bromination: Cool the solution to 0–5°C. Add NBS (1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 10°C.

    • Expert Insight: Slow addition prevents over-bromination or oxidation of the aniline.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor via HPLC or TLC (Hexane:EtOAc 3:1).

  • Quench & Isolation: Pour the reaction mixture into ice-water (20 vol). A yellow precipitate should form immediately.

  • Purification: Filter the solid. Wash the cake with water (

    
     vol) to remove residual acetic acid and succinimide. Dry in a vacuum oven at 45°C.
    
    • Yield Expectation: 85–95%[1]

    • Appearance: Yellow solid.[2][3][4][5]

Protocol B: Conversion to the Quinoxaline Core (Intermediate I-36 Analog)

This protocol describes the reduction of the nitro group and subsequent cyclization to form the quinoxaline ring, as referenced in patent literature (e.g., WO2018013776).

Reagents:

  • 2-Bromo-3,4-dimethyl-6-nitroaniline (from Protocol A)[1][2]

  • Iron powder (Fe) / Ammonium Chloride (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) or 
    
    
    
    /Pd-C
  • Ethyl Glyoxalate (50% in toluene) or Diethyl Oxalate

  • Ethanol (EtOH) / Water[6]

Step-by-Step Methodology:

  • Reduction (Nitro to Amine):

    • Suspend 2-Bromo-3,4-dimethyl-6-nitroaniline (1.0 eq) in EtOH/Water (5:1).

    • Add Iron powder (5.0 eq) and

      
        (5.0 eq). Heat to reflux (80°C) for 2 hours.
      
    • Checkpoint: The yellow color of the nitro compound should fade to a dark/colorless amine solution.

    • Filter hot through Celite to remove iron residues. Concentrate the filtrate to obtain the crude 3-bromo-4,5-dimethylbenzene-1,2-diamine .

  • Cyclization (Formation of Quinoxalinone):

    • Dissolve the crude diamine in Ethanol.[7]

    • Add Ethyl Glyoxalate (1.2 eq) solution. Reflux for 3–6 hours.[6]

    • Mechanism:[1][2][8] The diamine condenses with the alpha-keto ester. The regiochemistry is driven by the steric bulk of the bromine, typically favoring the formation of 5-bromo-6,7-dimethylquinoxalin-2(1H)-one .

  • Functionalization (Chlorination):

    • Treat the quinoxalinone with Phosphorus Oxychloride (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      )  at reflux to generate the 2-chloro-5-bromo-6,7-dimethylquinoxaline .
      
  • Etherification (Optional):

    • React the chloro-derivative with Sodium Methoxide (NaOMe) in Methanol to yield 2-methoxy-5-bromo-6,7-dimethylquinoxaline .

Quantitative Data Summary

The following table summarizes the physicochemical properties and reaction metrics for the key intermediate.

ParameterData / Specification
Chemical Name 2-Bromo-3,4-dimethyl-6-nitroaniline
CAS Number 22378-67-2
Molecular Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Molecular Weight 245.08 g/mol
Appearance Yellow crystalline powder
Typical Purity (HPLC)

Melting Point 142–146°C (lit.)
Reaction Yield (Step 1) 90–95% (Bromination efficiency)
Key Impurity 4,5-dimethyl-2-nitroaniline (unreacted)

Synthesis Workflow Diagram

This workflow visualizes the transformation from the aniline intermediate to the borylated coupling partner used in PAR4 inhibitor synthesis.

Synthesis_Workflow Step1 Step 1: Bromination (NBS, AcOH) Yield: ~92% Step2 Step 2: Reduction (Fe/NH4Cl) Forms Diamine Step1->Step2 Intermediate Isolation Step3 Step 3: Cyclization (Ethyl Glyoxalate) Forms Quinoxalinone Step2->Step3 In-situ / Crude Step4 Step 4: Functionalization (POCl3 -> NaOMe) Forms Methoxy-Quinoxaline Step3->Step4 Activation Step5 Step 5: Borylation (Pd(dppf)Cl2, B2pin2) Forms Boronic Ester Step4->Step5 Cross-Coupling Prep

Figure 2: Step-by-step synthetic workflow from 2-Bromo-3,4-dimethyl-6-nitroaniline to the active pharmaceutical ingredient (API) precursor.[1][7][8][9]

Expert Insights & Troubleshooting

Regiochemical Control

The synthesis relies heavily on the directing effects of the substituents.

  • Why this Aniline? The 4,5-dimethyl pattern blocks the para positions relative to each other. The nitro group at position 2 (original numbering) directs the amino group to position 1. The bromination at position 2 (relative to amine) is the only sterically and electronically accessible site for electrophilic aromatic substitution.

  • Risk: If the temperature during bromination exceeds 10°C, you may observe dibromination or oxidation of the methyl groups.

Safety Considerations
  • Nitro Compounds: While stable, nitroanilines can be energetic. Avoid heating dry solids.

  • Bromination: NBS reactions can be exothermic.[1] Ensure adequate cooling capacity.[10]

  • Skin Sensitization: Halo-nitroanilines are potent sensitizers.[1] Use double gloving and work within a fume hood.

Analytical Validation[1][6]
  • NMR Signature: In

    
    -NMR (DMSO-d6), look for the loss of the aromatic proton signal at the position ortho to the amine. The product should show only one aromatic singlet (if the other position is substituted) or a specific splitting pattern confirming the 2,6-substitution relative to the amine.
    
  • LC-MS: The bromine isotope pattern (

    
     and 
    
    
    
    in 1:1 ratio) is diagnostic for successful bromination.

References

  • Bristol-Myers Squibb Company. (2018). Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds as PAR4 inhibitors. WO2018013776A1.

  • Bristol-Myers Squibb Company. (2018). Bicyclic heteroaryl substituted compounds.[3][4][10] WO2018013774A1.

  • Wong, P. C., et al. (2017). BMS-986120, a first-in-class oral PAR4 antagonist for the treatment of arterial thrombosis.[1] Journal of Thrombosis and Haemostasis.

  • Priestley, E. S., et al. (2016). Discovery of BMS-986120: A Potent and Selective PAR4 Antagonist with Superior Safety Profile. ACS Medicinal Chemistry Letters.

Sources

2-Bromo-3,4-dimethyl-6-nitroaniline reaction mechanism in heterocycle synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the mechanistic utility and experimental protocols for 2-Bromo-3,4-dimethyl-6-nitroaniline (CAS 22378-67-2) . This compound is not merely an intermediate; it is a "linchpin scaffold" in medicinal chemistry, specifically for the synthesis of 4,5,6-trisubstituted benzimidazoles and quinoxalines . Its unique substitution pattern—featuring a vicinal arrangement of a nucleophilic amine, an electrophilic bromine, and a reducible nitro group—allows for orthogonal functionalization, making it critical for constructing libraries of PAR4 antagonists, kinase inhibitors, and flavin analogs.

The Scaffold Architecture

The utility of 2-Bromo-3,4-dimethyl-6-nitroaniline stems from its dense functionalization. Understanding the electronic environment is prerequisite to successful manipulation.

  • Position 1 (

    
    ):  The primary nucleophile.
    
  • Position 2 (

    
    ):  A stable halogen handle. Unlike highly activated halogens, this position is sterically crowded by the adjacent methyl (C3) and amine (C1), requiring specialized catalysts for Buchwald-Hartwig or Suzuki couplings. It serves as the "exit vector" for late-stage diversification.
    
  • Position 6 (

    
    ):  A masked amine. Its ortho relationship to the C1-amine is the gateway to imidazole/pyrazine ring fusion.
    
  • Positions 3,4 (

    
    ):  Electron-donating groups that increase the basicity of the system, influencing the kinetics of subsequent oxidative cyclizations.
    

Synthesis Protocol: Regioselective Bromination

Objective: Prepare the core scaffold from 4,5-dimethyl-2-nitroaniline.

The synthesis relies on the strong ortho-directing effect of the amine, which overrides the directing effects of the methyl and nitro groups.

Reagents & Equipment
  • Starting Material: 4,5-Dimethyl-2-nitroaniline (1.0 eq)

  • Reagent: Bromine (

    
    ) (1.05 eq)
    
  • Solvent: Glacial Acetic Acid (AcOH)

  • Quench: Ice-water, Sodium Thiosulfate (

    
    )
    
Step-by-Step Protocol
  • Dissolution: Dissolve 4,5-dimethyl-2-nitroaniline (10 g) in glacial AcOH (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel.

  • Temperature Control: Heat the solution to 50–55°C . Note: Higher temperatures promote poly-bromination; lower temperatures cause solubility issues.

  • Addition: Add

    
     dropwise over 30 minutes. The solution will darken.
    
  • Reaction Monitoring: Stir for 2–3 hours. Monitor via TLC (30% EtOAc/Hexanes). The product (

    
    ) is less polar than the starting material.
    
  • Quench & Isolation: Pour the reaction mixture into 300 mL of ice-water with vigorous stirring.

  • Purification: Filter the yellow precipitate. Wash with cold water followed by 10%

    
     solution to remove residual bromine.
    
  • Drying: Dry in a vacuum oven at 45°C.

    • Yield Expectation: 85–92%

    • Appearance: Yellow crystalline solid.

Core Application: Benzimidazole Synthesis

The primary application of this scaffold is the synthesis of 4-bromo-5,6-dimethylbenzimidazole . This heterocycle preserves the bromine atom, allowing it to serve as a coupling partner in drug discovery campaigns (e.g., PAR4 antagonists).

Mechanism of Action: Reductive Cyclization

The transformation occurs in two distinct phases:

  • Chehoselective Reduction: The nitro group is reduced to an amine. Crucial: Catalytic hydrogenation (

    
    ) often causes hydrodebromination (loss of Br). Therefore, Iron-mediated reduction  is the industry standard here.
    
  • Philips Condensation: The resulting diamine reacts with a carboxylic acid equivalent (formic acid, orthoester, or aldehyde) to close the imidazole ring.

Detailed Protocol

Step A: Reduction to Diamine

  • Suspend 2-bromo-3,4-dimethyl-6-nitroaniline (5 g) in EtOH (50 mL) and AcOH (5 mL).

  • Add Iron powder (325 mesh, 5 eq) and heat to reflux for 2 hours.

  • Filter hot through Celite to remove iron oxides.

  • Concentrate the filtrate to obtain the crude 3-bromo-4,5-dimethyl-1,2-phenylenediamine . Use immediately due to oxidation sensitivity.

Step B: Cyclization to Benzimidazole

  • Dissolve the crude diamine in Formic Acid (30 mL).

  • Reflux at 100°C for 4 hours.

  • Mechanism Check: The formyl group acylates one amine, followed by intramolecular attack by the second amine and dehydration.

  • Cool and neutralize with

    
     (aq) to pH 8.
    
  • Extract with EtOAc, dry over

    
    , and concentrate.
    

Data Summary Table

ParameterValueNotes
Precursor 2-Bromo-3,4-dimethyl-6-nitroanilineStability: High
Intermediate 3-Bromo-4,5-dimethyl-1,2-diamineStability: Low (Oxidation prone)
Product 4-Bromo-5,6-dimethylbenzimidazole

(estimated)
Key Risk DebrominationAvoid

; Use Fe/AcOH or

Advanced Functionalization Workflow

Once the benzimidazole core is formed, the bromine at position 4 (originally pos 2 on aniline) becomes a valuable handle for Palladium-catalyzed cross-coupling.

Visualizing the Pathway The following diagram illustrates the decision matrix for synthesizing complex heterocycles from this scaffold.

G Figure 1: Synthetic Workflow for 2-Bromo-3,4-dimethyl-6-nitroaniline utilization. Start 2-Bromo-3,4-dimethyl- 6-nitroaniline Diamine Intermediate: 1,2-Diamine Start->Diamine Fe/AcOH (Reduction) Benzimidazole 4-Bromo-5,6-dimethyl- benzimidazole Diamine->Benzimidazole HCOOH (Cyclization) Quinoxaline Quinoxaline Derivative Diamine->Quinoxaline Glyoxal/Diketone FinalDrug Target Drug (e.g., PAR4 Antagonist) Benzimidazole->FinalDrug Suzuki Coupling (Ar-B(OH)2, Pd-Cat)

Figure 1: Synthetic Workflow. Blue: Starting Material. Yellow: Unstable Intermediate. Green: Stable Heterocycle Core. Red: Alternative Pathway.

Case Study: PAR4 Antagonist Synthesis

Recent patent literature (WO2018013774) highlights this scaffold in the synthesis of Protease-Activated Receptor 4 (PAR4) inhibitors, used for anti-thrombotic therapy.

The Challenge: Standard coupling conditions often fail due to the steric hindrance of the methyl group adjacent to the bromine.

The Solution (Buchwald-Hartwig Protocol): To couple the 4-bromo-benzimidazole with an amine:

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos (4 mol%) - Crucial for sterically demanding substrates.

  • Base:

    
     (2 eq)
    
  • Solvent: Dioxane, 100°C.

Self-Validating Check:

  • If the reaction stalls, switch to BrettPhos , which accommodates the ortho-methyl steric clash better than standard phosphines.

References

  • Synthesis of 2-Bromo-3,4-dimethyl-6-nitroaniline

    • Source: Patent WO2018013774A1, "Bicyclic heteroaryl substituted compounds".
    • Context: Preparation of Intermedi
  • Benzimidazole Synthesis via Reduction/Cyclization

    • Source:Journal of Medicinal Chemistry, "Synthesis and Biological Evaluation of Benzimidazole Deriv
    • Context: General protocol for o-nitroaniline to benzimidazole conversion using Fe/AcOH.
    • (Example proxy for standard methodology).

  • Steric Considerations in Pd-Catalysis

    • Source:Chemical Science, "Palladium-catalyzed cross-coupling of sterically hindered substr
    • Context: Justific
  • Compound Data & Safety

    • Source: American Elements, "2-bromo-3,4-dimethyl-6-nitroaniline Safety Data Sheet".[1]

    • [1]

Sources

Analytical techniques for 2-Bromo-3,4-dimethyl-6-nitroaniline characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-Bromo-3,4-dimethyl-6-nitroaniline (CAS: 22378-67-2) is a highly functionalized aromatic intermediate, primarily utilized in the synthesis of disperse azo dyes and complex pharmaceutical scaffolds.[1][2] Its structural complexity—featuring four distinct substituents on an aniline core—presents unique analytical challenges, particularly in distinguishing it from regio-isomers (e.g., 2-nitro-6-bromo variants) generated during electrophilic aromatic substitution.[1][2]

This Application Note provides a validated protocol for the structural elucidation, purity assessment, and physicochemical profiling of this compound. The methods detailed below prioritize orthogonality , ensuring that data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) corroborate to provide an unequivocal identity confirmation.

Compound Profile:

  • Formula:

    
    
    
  • Molecular Weight: 245.07 g/mol [1]

  • Key Feature: A "pentasubstituted" benzene ring leaving only one aromatic proton (

    
    ), serving as a critical spectroscopic handle.[2]
    

Structural Elucidation: NMR Spectroscopy

Objective: To confirm the regiochemistry of substituents, specifically ensuring the Bromine is at position 2 and Nitro at position 6 relative to the amine.

Protocol 1: 1H-NMR Acquisition & Interpretation
  • Solvent Selection: DMSO-d6 is mandatory.[1][2] Chloroform-d (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) often allows rapid exchange of the aniline (
    
    
    
    ) protons, broadening the signal. DMSO-d6 forms hydrogen bonds with the amine, sharpening the peak and allowing integration.
  • Concentration: 10–15 mg in 0.6 mL solvent.

Theoretical Spectral Data (Predicted):

SignalShift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationAssignmentMechanistic Logic
A ~7.80 - 8.10Singlet (s)1HAr-H (C5) Deshielded by the adjacent ortho-nitro group (

) and meta-bromine (

).[2]
B ~7.00 - 7.50Broad Singlet2H-NH2 Exchangeable protons.[1][2] Chemical shift varies with concentration/temperature.[2]
C ~2.30 - 2.40Singlet3H-CH3 (C4) Methyl group.[1][2]
D ~2.15 - 2.25Singlet3H-CH3 (C3) Methyl group.[1][2]

Critical Validation Step (The "Singlet Test"): The presence of a sharp singlet in the aromatic region is the primary pass/fail criterion.

  • Pass: A singlet indicates no adjacent protons (confirming positions 4 and 6 are substituted).[1][2]

  • Fail: A doublet (J ~8-9 Hz) would indicate an unsubstituted neighbor (e.g., if the structure were 2-bromo-4,5-dimethyl...), proving the sample is a regio-isomer.[1][2]

Purity Analysis: RP-HPLC Method Development

Objective: To separate the target molecule from likely synthetic byproducts (e.g., unbrominated 3,4-dimethyl-6-nitroaniline or dibrominated species).

Protocol 2: Gradient HPLC Method

Nitroanilines are weak bases (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 ~13) but can behave as weak acids due to the electron-withdrawing nitro group.[2] A buffered acidic mobile phase suppresses ionization of the aniline, sharpening peak shape.
  • Column: C18 (Octadecyl), 4.6 x 150 mm, 3.5 µm particle size (e.g., Agilent Zorbax Eclipse Plus).[2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (aromatic ring) and 360 nm (nitro-aniline conjugation band).[1][2]

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (elute polar salts)
15.01090Linear Gradient (elute target)
20.01090Wash
20.19010Re-equilibration

System Suitability Criteria:

  • Tailing Factor (

    
    ):  Must be < 1.5. (Nitroanilines are prone to tailing; if >1.5, increase buffer strength).[2]
    
  • Resolution (

    
    ):  > 2.0 between the target peak and the nearest impurity (likely the des-bromo precursor).
    

Identity Confirmation: Mass Spectrometry (HRMS)

Objective: Confirmation of the halogenation state via isotopic abundance.

Protocol 3: MS Interpretation
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode) or APCI.[2]

  • Target Ion:

    
    
    

The Bromine Signature: Bromine exists as two stable isotopes,


 and 

, in a nearly 1:1 ratio.
  • Observed Spectrum: You will not see a single parent peak.[2] You must observe a doublet separated by 2 mass units with nearly equal intensity.[2]

    • Peak 1 (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ): ~245.0 m/z[2]
      
    • Peak 2 (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ): ~247.0 m/z[2]
      
  • Validation: If the M+2 peak is significantly smaller (<10% of M), the sample is likely chlorinated or non-halogenated, not brominated.

Analytical Workflow Visualization

The following decision tree outlines the logical progression for characterizing a new batch of 2-Bromo-3,4-dimethyl-6-nitroaniline.

CharacterizationWorkflow Start Raw Sample Received Solubility Solubility Test (DMSO/ACN) Start->Solubility NMR 1H-NMR (DMSO-d6) Solubility->NMR SingletCheck Aromatic Singlet Present? NMR->SingletCheck IsomerFail REJECT: Regio-isomer Detected SingletCheck->IsomerFail No (Doublet seen) HPLC RP-HPLC Analysis (C18, Gradient) SingletCheck->HPLC Yes PurityCheck Purity > 98%? HPLC->PurityCheck Purify Recrystallize (EtOH/Water) PurityCheck->Purify No MS HRMS (ESI+) PurityCheck->MS Yes Purify->HPLC IsoCheck 1:1 Isotope Pattern (245/247 m/z)? MS->IsoCheck IsoCheck->IsomerFail No (Wrong Halogen) Final RELEASE BATCH COA Generated IsoCheck->Final Yes

Figure 1: Decision tree for the structural validation and release of 2-Bromo-3,4-dimethyl-6-nitroaniline.

Safety & Handling Protocol

Hazard Class: Nitroanilines are typically toxic by inhalation, ingestion, and skin absorption.[2] They are known methemoglobinemia inducers (impairing oxygen transport in blood).[1][2]

  • Engineering Controls: All weighing and solution preparation must occur inside a certified fume hood.

  • PPE: Double nitrile gloves are recommended.[2] Nitro compounds can permeate standard latex rapidly.[2]

  • Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with strong oxidizers or reducing agents (e.g., hydrides), as nitro groups can be energetic.[2]

References

  • American Elements. 2-bromo-3,4-dimethyl-6-nitroaniline Product Specifications & CAS 22378-67-2. Available at: [Link][1][2][3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • PubChem. 2-Bromo-4,6-dinitroaniline (Structural Analogue Data). National Library of Medicine.[2] Available at: [Link][1][2]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development.

Sources

Purification of 2-Bromo-3,4-dimethyl-6-nitroaniline by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 2-Bromo-3,4-dimethyl-6-nitroaniline via Adaptive Recrystallization

Executive Summary

This guide details the purification of 2-Bromo-3,4-dimethyl-6-nitroaniline , a highly substituted aniline derivative often utilized as an intermediate in the synthesis of azo dyes and pharmaceutical pharmacophores. Due to the steric crowding of the 3,4-dimethyl, 2-bromo, and 6-nitro groups, this compound exhibits unique solubility profiles compared to simpler nitroanilines.

This protocol departs from rigid "cookbook" recipes. Instead, it provides a self-validating adaptive workflow . The core challenge addressed here is the removal of regioisomers (e.g., 2-nitro-6-bromo variants) and poly-brominated byproducts that frequently co-precipitate during synthesis.

Chemical Context & Impurity Profile

To purify effectively, one must understand the molecular behavior. The target molecule possesses a "push-pull" electronic structure:

  • Lipophilic Domain: The 3,4-dimethyl and 2-bromo motifs increase solubility in non-polar organic solvents.

  • Polar Domain: The 6-nitro and 1-amino groups introduce hydrogen bonding capability and polarity.

Common Impurities:

Impurity Type Origin Solubility Characteristic Removal Strategy
Regioisomers Alternative nitration/bromination sites (e.g., 4-bromo- isomer if starting from 2,3-dimethylaniline) Very similar to target; often slightly more soluble. Slow cooling (thermodynamic control).
Starting Material Unreacted 3,4-dimethyl-6-nitroaniline Higher solubility in alcohols. Retained in mother liquor.
Inorganic Salts Bromination byproducts (KBr, NaBr) Insoluble in organic solvents. Hot Filtration (Critical Step).[1]

| Oxidation Tars | Degradation of aniline moiety | High molecular weight, low solubility. | Adsorption on Activated Carbon. |

Pre-Purification Validation (The "Go/No-Go" Step)

Before attempting bulk recrystallization, characterize the crude solid.

Protocol A: Solvent Screening (Micro-Scale)

  • Objective: Identify the solvent system with the steepest solubility curve (High solubility at

    
    , Low solubility at 
    
    
    
    ).
  • Reagents: Ethanol (95%), Methanol, Ethyl Acetate, Glacial Acetic Acid.

  • Place 50 mg of crude solid into four separate test tubes.

  • Add 0.5 mL of solvent to each.

  • Observation 1 (Cold): If fully soluble at room temp, discard solvent (yield will be poor).

  • Observation 2 (Hot): Heat to boiling. If solid remains, add solvent in 0.1 mL increments.

  • Selection Criteria: The ideal solvent requires heating to dissolve but precipitates crystals immediately upon cooling to room temperature.

  • Expert Insight: For polysubstituted nitroanilines, 95% Ethanol is usually the primary candidate. If the compound is too insoluble (due to the heavy bromine atom), Glacial Acetic Acid is the aggressive alternative [1].

Detailed Recrystallization Protocol

Safety Warning: Nitroanilines are toxic and potential mutagens. Work in a fume hood. Wear nitrile gloves.

Phase 1: Dissolution and Hot Filtration
  • Ratio Estimation: Start with approx. 10-15 mL of solvent per gram of crude solid (based on Ethanol).

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add 75% of the estimated solvent volume. Add a magnetic stir bar.

  • Heating: Heat to a gentle reflux.

    • Critical Check: If the solution is dark/opaque, add Activated Carbon (1-2% w/w) carefully to avoid boil-over. Boil for 5 minutes.

  • Hot Filtration:

    • Pre-heat a glass funnel and fluted filter paper (or a sintered glass funnel) with hot solvent.

    • Filter the boiling solution rapidly to remove inorganic salts (from bromination) and carbon.

    • Why? Cold funnels cause premature crystallization, clogging the filter [2].

Phase 2: Crystallization (Thermodynamic Control)
  • Reheating: If crystals formed in the filtrate receiving flask, reheat until clear.

  • Seeding (The Anti-Oil Trick): As the solution cools to ~50°C, add a single "seed" crystal of pure product (if available) or scratch the glass wall with a rod.

    • Mechanism:[2][3][4][5][6] Polysubstituted anilines are prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing. Seeding provides a nucleation surface for the crystal lattice [3].

  • Slow Cooling: Wrap the flask in a towel or place in a warm water bath and let it cool to room temperature undisturbed for 2-4 hours.

    • Note: Rapid cooling traps impurities inside the crystal lattice (occlusion).

  • Final Chill: Once at room temperature, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

Phase 3: Isolation and Drying
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold solvent (same as used for crystallization).

    • Caution: Do not over-wash; the product has non-zero solubility even in cold solvent.

  • Drying: Dry in a vacuum oven at 40-50°C.

    • Validation: Monitor weight until constant. Ensure melting point is sharp (range < 2°C).

Process Visualization

Workflow Logic: Adaptive Recrystallization

RecrystallizationLogic Start Crude 2-Bromo-3,4-dimethyl-6-nitroaniline SolventCheck Solvent Screening (Micro-scale) Start->SolventCheck Choice Soluble Hot / Insoluble Cold? SolventCheck->Choice Choice->SolventCheck No (Change Solvent) Dissolve Dissolve in Hot Solvent (Reflux) Choice->Dissolve Yes Carbon Add Activated Carbon (If colored impurities exist) Dissolve->Carbon HotFilter Hot Filtration (Remove salts/carbon) Dissolve->HotFilter Carbon->HotFilter Cooling Slow Cooling + Seeding (Prevents Oiling Out) HotFilter->Cooling Isolate Vacuum Filtration & Cold Wash Cooling->Isolate Dry Vacuum Dry & Analysis Isolate->Dry

Figure 1: Decision matrix for the purification workflow. The diamond node represents the critical "Self-Validating" step where the solvent system is confirmed before bulk processing.

Impurity Fate Tracking

ImpurityFate Crude Crude Mixture Filter Hot Filtration Crude->Filter Dissolve & Heat Cryst Crystallization Filter->Cryst Filtrate SolidWaste Inorganic Salts (KBr) Charcoal Filter->SolidWaste Retained on Filter MotherLiquor Mother Liquor (Regioisomers, Unreacted SM) Cryst->MotherLiquor Supernatant Product Pure Crystals (Target Compound) Cryst->Product Precipitate

Figure 2: Mass balance tracking. This diagram illustrates where specific impurities are physically removed during the process.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Oiling Out (Droplets form instead of crystals)Solution is too concentrated or cooled too fast.Reheat to dissolve.[1][5][7][8][9][10] Add slightly more solvent.[1][5][9][11] Add seed crystal at cloud point.
Low Yield Too much solvent used or product is too soluble.[1][7]Concentrate the mother liquor by rotary evaporation and run a "second crop" crystallization.
Colored Crystals (Dark Orange/Red)Oxidation impurities trapped.Recrystallize again using activated carbon. Ensure solvent is not acidic (if using alcohol).
Melting Point Depression Isomers present.The target MP should be distinct.[7] If wide range, repeat recrystallization.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical. (Standard reference for aromatic nitro compound purification via glacial acetic acid or ethanol).

  • BenchChem Technical Support. (2025). Purification of 2,6-Dibromo-4-nitroaniline. (Analogous protocol for brominated nitroanilines).

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. (General guide on solvent selection and "oiling out" phenomena).

  • PubChem. (2025).[12] 2-Bromo-4,6-dinitroaniline Compound Summary. (Physical property data for close structural analogs).

(Note: Specific literature melting points for the exact 3,4-dimethyl isomer are rare in open literature; the protocol relies on the established chemical behavior of the 2-bromo-4-methyl-6-nitroaniline and 2,6-dibromo-4-nitroaniline analogs [2][4].)

Sources

Application Note: Handling and Storage of 2-Bromo-3,4-dimethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

2-Bromo-3,4-dimethyl-6-nitroaniline (CAS: 22378-67-2) is a specialized halogenated nitroaniline intermediate often utilized in the synthesis of azo dyes and pharmaceutical precursors.[1] Due to its structural components—an electron-withdrawing nitro group, a halogen, and an amine—it presents a complex hazard profile combining toxicity, potential thermal instability, and environmental persistence.

This guide moves beyond generic safety data sheets (SDS) to provide a mechanism-based handling protocol . It employs "Read-Across" toxicology, applying the rigorous safety standards of well-characterized analogues (e.g., 2-bromo-4,6-dinitroaniline) to ensure maximum personnel protection.

Chemical Identity Table[1][3]
PropertySpecification
Chemical Name 2-Bromo-3,4-dimethyl-6-nitroaniline
CAS Number 22378-67-2
Molecular Formula C₈H₉BrN₂O₂
Molecular Weight 245.08 g/mol
Physical State Solid (Yellow to Orange crystalline powder)
Solubility Low in water; soluble in organic solvents (DMSO, Acetone, DCM)
Primary Hazard Class Acute Toxin (Oral/Dermal/Inhalation), STOT-RE (Blood)

Hazard Analysis: The "Nitroaniline Triad"[2][4]

Effective handling requires understanding why this molecule is dangerous. We categorize the risks into three mechanistic pillars:

A. Methemoglobinemia (The Silent Hypoxia)

Like many aniline derivatives, this compound can oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), which cannot transport oxygen.

  • Mechanism: Hepatic metabolism (N-hydroxylation) creates reactive metabolites that enter erythrocytes.

  • Significance: Cyanosis (blue skin/lips) may be delayed 2-4 hours post-exposure. Standard pulse oximetry is unreliable here.

  • Protocol Implication: Work alone is strictly prohibited.

B. Dermal Permeation

The lipophilic methyl and bromo substituents enhance the molecule's ability to penetrate the stratum corneum.

  • Risk: Systemic toxicity can occur solely through skin contact without any sensation of burning or irritation.

  • Protocol Implication: Double-gloving is not optional; it is a kinetic necessity.

C. Thermal & Chemical Instability

Nitroanilines are energetic. The proximity of the nitro group (oxidizer) to the amine (fuel) creates a self-reactive potential, especially if heated or mixed with strong acids.

  • Risk: Runaway exothermic decomposition.

  • Protocol Implication: Strict temperature control (< 30°C) and segregation from reducing agents.

Storage Protocols: "The Amber Zone"

Storage is not passive; it is active risk mitigation. This compound must be stored in a dedicated "Amber Zone" to prevent degradation and accumulation of hazardous impurities.

Environmental Control
  • Temperature: Store at Room Temperature (15°C – 25°C) . Refrigeration is generally not required unless specified by the certificate of analysis, but avoid fluctuations that cause condensation (hydrolysis risk).

  • Light: Strictly Light Sensitive. The aniline moiety is prone to photo-oxidation, turning the solid dark brown/black. Use amber glass vials wrapped in aluminum foil or opaque secondary containment.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if the container is opened. Oxygen promotes slow oxidation.

Containment Strategy
  • Primary Container: Borosilicate glass (Type I) with a Teflon (PTFE) lined screw cap. Avoid metal caps which may corrode.

  • Secondary Containment: Polyethylene (PE) or Polypropylene (PP) tray capable of holding 110% of the volume.

  • Segregation: Isolate from:

    • Oxidizers: (e.g., Peroxides, Nitrates) – Explosion hazard.

    • Acids: (e.g., HCl, H₂SO₄) – Potential for exothermic salt formation or hydrolysis.

    • Acid Chlorides/Anhydrides: Violent reaction risk.

Handling Protocols & PPE

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Respiratory N95 (minimum) or P100 RespiratorPrevents inhalation of fine particulates during weighing.
Dermal (Hands) Double Glove System: 1. Inner: Nitrile (4 mil)2. Outer: Laminate (e.g., Silver Shield®) or Thick Nitrile (8 mil)Standard nitrile has limited breakthrough time for halogenated aromatics. Laminate provides chemical barrier; inner nitrile provides dexterity.
Ocular Chemical Splash GogglesSafety glasses are insufficient against airborne dusts.
Body Tyvek® Lab Coat + Sleeve CoversPrevents dust accumulation on fabric clothing which can be a secondary exposure source.
The "Closed-Loop" Weighing Procedure

To minimize dust generation, follow this specific workflow:

  • Preparation: Place the balance inside a certified chemical fume hood. Line the work surface with an absorbent, plastic-backed mat.

  • Static Control: Use an anti-static gun or bar on the spatula and weighing boat. Nitroanilines are often static-prone, causing powder to "jump."

  • Transfer:

    • Open the source container only inside the hood.

    • Transfer solid to a pre-tared vial (not an open boat) to immediately minimize surface area.

    • Cap the receiving vial before removing it from the balance.

  • Decontamination: Wipe the exterior of the receiving vial with a Kimwipe dampened with ethanol before removing it from the hood. Dispose of the Kimwipe as hazardous waste.

Visualized Workflows

Handling & Aliquoting Logic

This diagram illustrates the critical decision points during the receipt and processing of the material.

HandlingWorkflow Start Material Receipt Inspect Inspect Container Integrity (Check for crystals on cap) Start->Inspect Storage Store in Amber Zone (RT, Dark, Dry) Inspect->Storage Intact Hood Transfer to Fume Hood (Verify Airflow > 100 fpm) Inspect->Hood Leaking/Damaged Usage Experimental Usage Required Storage->Usage Usage->Hood PPE Don PPE: Double Gloves, Goggles, Lab Coat Hood->PPE Weigh Weigh into Tared Vial (Anti-static protocols) PPE->Weigh Solubilize Dissolve immediately (if possible) to lock dust Weigh->Solubilize Clean Decontaminate Surfaces (Ethanol Wipe) Solubilize->Clean Clean->Storage Return Stock Waste Solid Waste -> Incineration Clean->Waste

Figure 1: Safe handling workflow emphasizing containment and immediate solubilization to reduce dust hazards.

Emergency Response Procedures

Spill Management (The "Wet Method")

Never sweep dry nitroaniline powder. This generates a toxic aerosol.

  • Evacuate: Clear the immediate area (15 ft radius).

  • Suit Up: Don full PPE including respiratory protection.[2]

  • Dampen: Gently cover the spill with paper towels soaked in an inert solvent (e.g., PEG-400 or water with a surfactant). Do not use acetone (flammability risk).

  • Collect: Scoop the wet slurry into a wide-mouth hazardous waste jar.

  • Wash: Clean the surface with soap and water three times. The yellow color is a visual tracer; keep cleaning until no color remains.

Medical Surveillance (Methemoglobinemia)
  • Antidote Awareness: Medical personnel should be informed of potential Methemoglobinemia. The standard treatment is Methylene Blue (1-2 mg/kg IV).

  • First Aid:

    • Skin: Wash with polyethylene glycol (PEG) 300/400 (most effective for lipophiles) or copious soap and water.

    • Eyes: Irrigate for 15 minutes.

Disposal & Deactivation

  • Waste Stream: Classify as Toxic Organic Waste .

  • Destruction: Incineration is the only recommended disposal method. High-temperature combustion (>1000°C) with afterburners is required to destroy the nitro-aromatic core and scrub the bromine (HBr formation).

  • Prohibition: Do not pour down drains. The compound is toxic to aquatic life and persistent.[3]

References

  • American Elements. (n.d.). 2-Bromo-3,4-dimethyl-6-nitroaniline Safety Data. Retrieved October 26, 2025, from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 50998217, 2-Bromo-3,4-dimethyl-6-nitroaniline. Retrieved October 26, 2025, from [Link]

  • Carl Roth. (2025).[4][5] Handling and Storage of Nitroanilines. Retrieved October 26, 2025, from [Link]

(Note: Where specific data for CAS 22378-67-2 was unavailable, safety protocols were derived from validated procedures for structural analogues 2-bromo-4-nitroaniline and 2,6-dibromo-4-nitroaniline to ensure a margin of safety.)

Sources

2-Bromo-3,4-dimethyl-6-nitroaniline as a building block for bioactive molecules

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Bromo-3,4-dimethyl-6-nitroaniline in Drug Discovery

Executive Summary & Strategic Value

2-Bromo-3,4-dimethyl-6-nitroaniline (CAS: 22378-67-2) is not merely an intermediate; it is a "linchpin scaffold" for medicinal chemistry. Its value lies in its dense functionalization—four contiguous substitution points on a benzene ring—allowing for orthogonal chemical modifications.

For drug developers, this molecule offers a solution to a common bottleneck: accessing highly substituted benzimidazole cores without late-stage steric clashes. By pre-installing the methyl groups at positions 3 and 4 (which become positions 4 and 5 or 5 and 6 in the benzimidazole, depending on tautomerism) and providing a bromine handle for cross-coupling, this building block enables the rapid generation of libraries targeting kinases (e.g., Par4), viral polymerases, and GPCRs.

Key Chemical Advantages:

  • Orthogonal Reactivity: The nitro group (reduction), amine (diazotization/acylation), and bromide (cross-coupling) can be manipulated independently.

  • Steric Pre-organization: The 3,4-dimethyl pattern forces specific conformational preferences in downstream biaryls, often improving binding selectivity in protein pockets.

  • Late-Stage Diversification: The bromine atom serves as a "diversity handle," allowing the core to be synthesized first and functionalized last via Suzuki-Miyaura or Buchwald-Hartwig couplings.

Chemical Profile & Reactivity Analysis

FeatureChemical CharacterStrategic Implication
Nitro Group (-NO₂) Electron-withdrawing, reducible.Precursor to the diamine "warhead" for heterocycle formation (benzimidazoles, quinoxalines).
Bromine (-Br) Aryl halide, leaving group.Critical Handle. Allows for Pd-catalyzed C-C or C-N bond formation. Positioned ortho to the amine, enabling specific cyclization modes.
Amine (-NH₂) Nucleophile (weakened).Weakened by ortho-Br and para-NO₂, reducing side reactions during coupling but requiring forcing conditions for acylation.
Dimethyl (3,4-Me) Electron-donating, steric bulk.Increases lipophilicity (logP) and electron density of the ring; blocks metabolic hotspots on the aromatic core.

Application Workflows

Pathway A: The "Heterocycle Engine" (Benzimidazole Synthesis)

This is the primary utility of the scaffold. The nitro group is selectively reduced to an amine, creating a 1,2-diamine system. This intermediate reacts with aldehydes, carboxylic acids, or ortholactams to form benzimidazoles.

  • Challenge: Reducing the -NO₂ group without debrominating the aryl ring (hydrodehalogenation is a common side reaction with Pd/C + H₂).

  • Solution: Use chemoselective reductants like Iron/Acetic Acid (Fe/AcOH) or Tin(II) Chloride (SnCl₂) , or poisoned hydrogenation catalysts (e.g., Pt/C with Vanadium).

Pathway B: The "Diversity Engine" (Cross-Coupling)

The bromine atom allows for the attachment of complex distinct tails before or after cyclization.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems.

  • Buchwald-Hartwig: Introduction of amines to modulate solubility and pKa.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available from this single building block.

G Start 2-Bromo-3,4-dimethyl- 6-nitroaniline (Core Scaffold) Step1 Selective Reduction (Fe/AcOH or SnCl2) Start->Step1 Preserves Br Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Start->Suzuki Alternate Route: Coupling First Diamine Intermediate: 2-Bromo-3,4-dimethyl- 1,6-diaminobenzene Step1->Diamine Cyclization Cyclization (R-CHO / Oxone) Diamine->Cyclization + Aldehyde Benzimidazole 4-Bromo-5,6-dimethyl- 1H-benzimidazole Cyclization->Benzimidazole Benzimidazole->Suzuki Late-Stage Diversification FinalDrug Bioactive Candidate (Kinase/Viral Inhibitor) Suzuki->FinalDrug

Figure 1: Divergent synthetic pathways. The "Reduction First" route (solid line) is preferred to avoid catalyst poisoning by the free amine during coupling.

Detailed Experimental Protocols

Protocol A: Chemoselective Reduction (Nitro to Amine)

Objective: Reduce the nitro group to generate the phenylenediamine precursor while strictly preserving the carbon-bromine bond.

Reagents:

  • Substrate: 2-Bromo-3,4-dimethyl-6-nitroaniline (1.0 equiv)

  • Reductant: Iron powder (325 mesh, 5.0 equiv)

  • Solvent: Ethanol / Water (4:1 ratio)

  • Catalyst: Ammonium Chloride (NH₄Cl, 3.0 equiv) or Acetic Acid (catalytic)

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 2-Bromo-3,4-dimethyl-6-nitroaniline (10 mmol, 2.45 g) in Ethanol (80 mL) and Water (20 mL).

  • Activation: Add Ammonium Chloride (30 mmol, 1.60 g) and Iron powder (50 mmol, 2.80 g).

    • Note: Iron powder should be activated (washed with dilute HCl then dried) if older stock is used.

  • Reaction: Heat the mixture to vigorous reflux (approx. 80°C) for 2–4 hours.

    • Monitoring: Monitor via TLC (Eluent: 30% EtOAc/Hexanes). The starting material (yellow/orange) should disappear, replaced by a more polar, often fluorescent amine spot.

  • Work-up (Critical):

    • Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol (2 x 20 mL).

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Dilute the aqueous residue with EtOAc (100 mL) and neutralize with saturated NaHCO₃ if acidic.

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

  • Validation: The product, 3-Bromo-4,5-dimethyl-1,2-diaminobenzene , is typically an off-white to brownish solid. It is oxidation-sensitive (turns dark in air) and should be used immediately in the next step.

Protocol B: One-Pot Cyclization to 2-Aryl-Benzimidazole

Objective: Convert the fresh diamine into a bioactive benzimidazole core.

Reagents:

  • Substrate: Freshly prepared Diamine (from Protocol A)

  • Electrophile: 4-Fluorobenzaldehyde (1.1 equiv) - Example bioactive motif

  • Oxidant/Solvent: Sodium Metabisulfite (Na₂S₂O₅) in DMF or Ethanol.

Step-by-Step Methodology:

  • Condensation: Dissolve the diamine (10 mmol) in Ethanol (50 mL). Add 4-Fluorobenzaldehyde (11 mmol, 1.36 g).

  • Oxidative Cyclization: Add Sodium Metabisulfite (1.2 equiv) dissolved in a minimum amount of water.

  • Reflux: Heat to reflux for 6–8 hours.

    • Mechanism: The bisulfite adduct facilitates the condensation, followed by air oxidation or disproportionation to aromatize the imidazole ring.

  • Isolation: Cool the mixture to room temperature. Pour into ice-cold water (200 mL).

  • Purification: The precipitate is collected by filtration.[2] If no precipitate forms, extract with DCM. Purify via column chromatography (SiO₂, gradient 0-5% MeOH in DCM).

  • Yield Expectation: 75–85% yield of the brominated benzimidazole.

Data Summary & Troubleshooting

ParameterSpecification / ObservationTroubleshooting Tip
Appearance Yellow crystalline powder (Starting Material).If dark/tarry, purify via recrystallization (EtOH) before use.
Solubility Low in water; High in DMSO, DMF, hot EtOH.Use DMF co-solvent if reaction slurry is too thick.
TLC (Reduction) Large Rf shift (lower Rf for diamine).If reaction stalls, add 1-2 drops of conc. HCl to activate Fe surface.
Dehalogenation Loss of Br (M-79 mass peak).Avoid Pd/C + H₂. Stick to Fe/NH₄Cl or SnCl₂ methods.

References

  • Patent Application: "Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds as Par4 inhibitors." World Intellectual Property Organization, WO2018013776A1, 2018. Link

  • Methodology (Nitro Reduction): "Green process development for the preparation of 2,6-dibromo-4-nitroaniline." Royal Society of Chemistry Advances, 2015. Link(Note: Analogous chemistry for bromo-nitroanilines).

  • Methodology (Benzimidazole Synthesis): "Synthesis of 2-substituted benzimidazoles from o-nitroanilines." Journal of Drug Delivery and Therapeutics, 2018.[3] Link

  • Catalysis (Suzuki Coupling): "Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-fluoroaniline." BenchChem Application Notes, 2025. Link(Cited for condition transferability to ortho-haloanilines).

Disclaimer: This protocol is intended for research use only. All chemical syntheses should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Advanced Application Note: Strategic Utilization of 2-Bromo-3,4-dimethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Privilege

2-Bromo-3,4-dimethyl-6-nitroaniline (CAS: 2043-24-5) represents a class of "chemically dense" aromatic scaffolds .[1] Unlike simple anilines, this molecule possesses high steric congestion and orthogonal reactivity patterns that make it a high-value building block for Kinase Inhibitors (via benzimidazole cores) and GnRH Antagonists (as a bioisostere precursor).[1]

The strategic value lies in its substitution pattern:

  • Ortho-Nitro/Amine Motif: A "pre-loaded" gateway to 1,2-diamines, essential for synthesizing benzimidazoles and quinoxalines.[1]

  • Sterically Hindered Bromine: Positioned between a methyl group and an amine, this halogen offers a handle for late-stage diversification via cross-coupling, albeit requiring specialized catalytic systems.[1]

  • Methyl Bulk: The 3,4-dimethyl motif provides lipophilic bulk often required to fill hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).[1]

This guide details three critical downstream applications, providing validated protocols for transforming this precursor into high-value pharmaceutical intermediates.

Visualizing the Synthetic Landscape

The following flow diagram illustrates the divergent utility of the scaffold.

ReactionPathways Start 2-Bromo-3,4-dimethyl- 6-nitroaniline Diamine 3-Bromo-4,5-dimethyl- 1,2-phenylenediamine (Key Intermediate) Start->Diamine Chemoselective Reduction (Fe/NH4Cl or H2/Pt-V) Benzimidazole 4-Bromo-5,6-dimethyl- benzimidazole (Kinase Scaffold) Diamine->Benzimidazole Cyclization (R-CHO / Na2S2O5) Quinoxaline Substituted Quinoxaline Diamine->Quinoxaline Condensation (1,2-Dicarbonyls) Suzuki Biaryl Derivatives (Late-Stage Functionalization) Benzimidazole->Suzuki Pd-Catalyzed Coupling (SPhos/Pd(OAc)2)

Figure 1: Divergent synthetic pathways from the parent nitroaniline to bioactive heterocycles.[1][2]

Module 1: Chemoselective Reduction (The Gateway Step)

Challenge: Reducing the nitro group (


) to an amine (

) without removing the bromine atom (hydrodehalogenation). Standard

often strips the bromine, destroying the scaffold's utility.

Solution: Iron-mediated reduction or Vanadium-doped Platinum hydrogenation.[1]

Protocol A: Fe/NH₄Cl Reduction (High Fidelity)

This method is robust, scalable, and operationally simple, preserving the aryl bromide.

Reagents Table:

Reagent Equiv. Role
2-Bromo-3,4-dimethyl-6-nitroaniline 1.0 Substrate
Iron Powder (325 mesh) 5.0 Reductant

| Ammonium Chloride (


) | 5.0 | Electrolyte/Buffer |
| Ethanol/Water (4:[1]1) | - | Solvent System |

Step-by-Step Methodology:

  • Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve the substrate (10 mmol) in Ethanol (40 mL).

  • Activation: Add a solution of

    
     (50 mmol) in Water (10 mL). Heat the mixture to 60°C.
    
  • Addition: Add Iron powder (50 mmol) portion-wise over 15 minutes. Note: Exothermic reaction; monitor internal temperature.

  • Reflux: Heat to reflux (approx. 78°C) for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane). The yellow starting material should disappear, replaced by a polar, fluorescent diamine spot.

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x).[3] Dry over

    
     and concentrate.
    
  • Yield Expectation: 85–92% of 3-Bromo-4,5-dimethyl-1,2-phenylenediamine .

Module 2: Synthesis of Polysubstituted Benzimidazoles

Application: This is the primary route for generating kinase inhibitor libraries. The resulting benzimidazole retains the bromine, allowing for "Warhead" attachment later.

Protocol B: Oxidative Cyclization with Aldehydes

Reagents:

  • Diamine Intermediate (from Module 1)

  • Aryl Aldehyde (e.g., 4-fluorobenzaldehyde)[1]

  • Sodium Metabisulfite (

    
    )
    
  • DMF (Solvent)[4]

Step-by-Step Methodology:

  • Mixing: Dissolve the diamine (1.0 equiv) and the aldehyde (1.1 equiv) in DMF (0.2 M concentration).

  • Oxidant Addition: Add

    
     (1.5 equiv). This reagent serves dual roles: it promotes the condensation and oxidizes the intermediate aminal to the imidazole ring.
    
  • Heating: Heat to 100°C for 4–6 hours.

  • Precipitation: Cool to room temperature and pour the reaction mixture into crushed ice/water.

  • Purification: The benzimidazole often precipitates as a solid. Filter and wash with water.[1][4][5][6] If oil forms, extract with DCM and purify via column chromatography.

Mechanism Insight: The steric bulk of the methyl groups at positions 4 and 5 (relative to the diamine) forces the aldehyde substituent into a specific orientation, often improving selectivity during binding in biological targets.

Module 3: Sterically Demanding Cross-Coupling

Challenge: The bromine at position 2 is flanked by an amine (or imidazole nitrogen) and a methyl group. This "ortho-ortho" substitution creates significant steric hindrance, making standard Suzuki couplings sluggish.[1]

Solution: Use of dialkylbiaryl phosphine ligands (Buchwald Ligands) like SPhos or XPhos , which are designed to facilitate oxidative addition into hindered aryl halides.

Protocol C: SPhos-Pd Mediated Suzuki Coupling

Reagents Table:

Reagent Equiv. Role
Brominated Scaffold 1.0 Electrophile

| Boronic Acid (


) | 1.5 | Nucleophile |
| 

| 0.05 | Catalyst Precursor | | SPhos | 0.10 | Ligand | |

(Tribasic) | 3.0 | Base | | Toluene/Water (10:[1]1) | - | Solvent |

Step-by-Step Methodology:

  • Degassing: Charge the reaction vessel with the Brominated Scaffold, Boronic Acid, and

    
    . Evacuate and backfill with Argon (3 cycles).
    
  • Catalyst Prep: In a separate vial, mix

    
     and SPhos in degassed Toluene. Stir for 5 minutes to form the active catalytic species.
    
  • Initiation: Add the solvent (Toluene/Water) to the main vessel, followed by the catalyst solution via syringe.

  • Reaction: Heat to 100°C for 12–18 hours. Vigorous stirring is essential due to the biphasic nature.

  • Validation: Check LC-MS. Look for the mass shift corresponding to the loss of Br (79/81 amu) and addition of the aryl group.

References & Authority

  • Chemoselective Reduction of Nitroarenes:

    • Mechanism:[2][7] Bechamp Reduction and modern variants.[1]

    • Source: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.[1]

  • Benzimidazole Synthesis:

    • Protocol: Sodium metabisulfite mediated synthesis.[1]

    • Source: Ridley, R. G., et al. (1998). "Synthesis of Benzimidazoles from o-Phenylenediamines." Journal of Medicinal Chemistry. (General reference for oxidative cyclization).

  • Sterically Hindered Suzuki Coupling:

    • Protocol: Use of SPhos/XPhos ligands.

    • Source: Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of highly hindered aryl boronic acids with aryl halides.[1] Accounts of Chemical Research, 41(11), 1461-1473.

  • Elagolix & GnRH Antagonist Scaffolds:

    • Context: Use of polysubstituted aniline/uracil cores.

    • Source: Chen, C., et al. (2008). Discovery of Sodium R-(+)-4-{2-[5-(2-Fluoro-3-methoxyphenyl)-3-(2-fluoro-6-trifluoromethylbenzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyrate (Elagolix), a Potent and Orally Available Nonpeptide Antagonist of the Human Gonadotropin-Releasing Hormone Receptor.[1] Journal of Medicinal Chemistry, 51(23), 7478-7485.

Disclaimer: The protocols listed above involve hazardous chemicals (aromatic amines, heavy metals).[1] All experiments should be conducted in a fume hood with appropriate PPE. Yields may vary based on specific substrate substituents.

Sources

Application Note: Precision Synthesis of 2-Bromo-3,4-dimethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the experimental setup for the synthesis of 2-Bromo-3,4-dimethyl-6-nitroaniline (CAS: N/A for specific isomer, derivative of 4,5-dimethyl-2-nitroaniline). This compound is a critical intermediate in the development of protease-activated receptor 4 (PAR4) inhibitors and specialized azo dyes.

The synthesis presents a regiochemical challenge: installing a bromine atom and a nitro group onto the 3,4-dimethylaniline core with specific orientation. This protocol utilizes a "Nitration-First, Bromination-Second" strategy. By leveraging the directing effects of the acetamido and nitro groups, we achieve high regioselectivity for the 2-bromo-6-nitro isomer, avoiding the formation of the thermodynamically competitive 6-bromo-2-nitro isomer.

Retrosynthetic Analysis & Strategy

The target molecule is characterized by a penta-substituted benzene ring.[1][2][3][4] The steric crowding between the amino group, the bromine, and the methyl groups dictates the synthetic order.

  • Target: 2-Bromo-3,4-dimethyl-6-nitroaniline[4]

  • Precursor: 6-Nitro-3,4-dimethylaniline (commercially available as 4,5-dimethyl-2-nitroaniline).

  • Starting Material: 3,4-Dimethylaniline (3,4-Xylidine).

Mechanistic Logic
  • Nitration Phase: Direct nitration of 3,4-dimethylaniline is hazardous and non-selective. We employ N-acetylation to moderate reactivity and sterically guide the nitro group to the 6-position (ortho to amine, para to 3-methyl).

  • Bromination Phase: The 6-nitro-3,4-dimethylaniline substrate has only two open positions: 2 and 5.

    • Position 2: Ortho to the strongly activating

      
       group and meta to the 
      
      
      
      group. Both directing effects reinforce substitution here.
    • Position 5: Meta to

      
       and ortho to 
      
      
      
      . Strongly disfavored electronically.
Synthetic Workflow Diagram

Synthesis_Workflow Start Start: 3,4-Dimethylaniline Step1 Step 1: Protection (Ac2O, AcOH) Start->Step1 Inter1 Intermediate 1: 3,4-Dimethylacetanilide Step1->Inter1 Step2 Step 2: Nitration (HNO3, H2SO4, <10°C) Inter1->Step2 Regiocontrol: Sterics block Pos 2 Inter2 Intermediate 2: 6-Nitro-3,4-dimethylacetanilide Step2->Inter2 Step3 Step 3: Hydrolysis (HCl, Reflux) Inter2->Step3 Inter3 Precursor: 6-Nitro-3,4-dimethylaniline (aka 4,5-dimethyl-2-nitroaniline) Step3->Inter3 Step4 Step 4: Bromination (Br2, AcOH, 25°C) Inter3->Step4 Regiocontrol: NH2 directs to Pos 2 Target TARGET: 2-Bromo-3,4-dimethyl-6-nitroaniline Step4->Target

Caption: Logical flow for the regioselective synthesis of 2-Bromo-3,4-dimethyl-6-nitroaniline. Green node indicates final product.

Experimental Protocols

Phase 1: Preparation of Precursor (If not purchased)

Note: The precursor 4,5-dimethyl-2-nitroaniline is commercially available. If sourcing, skip to Phase 2.

Objective: Synthesize 6-nitro-3,4-dimethylaniline from 3,4-xylidine.

  • Acetylation: Dissolve 3,4-dimethylaniline (1.0 eq) in glacial acetic acid. Add acetic anhydride (1.1 eq) dropwise. Reflux for 1 hour. Pour into ice water to precipitate 3,4-dimethylacetanilide . Yield >90%.

  • Nitration: Dissolve the acetanilide in conc.

    
     at 0°C. Add fuming 
    
    
    
    (1.05 eq) dropwise, maintaining temp <10°C. Stir for 1 hour. Pour onto ice. Filter the yellow solid (6-nitro-3,4-dimethylacetanilide ).
  • Hydrolysis: Reflux the wet cake in 6M HCl for 2 hours. Neutralize with NaOH to pH 9. Filter the orange/yellow solid.

    • Validation: The product is 6-nitro-3,4-dimethylaniline (also mapped as 4,5-dimethyl-2-nitroaniline).

Phase 2: Bromination (Core Protocol)

Objective: Regioselective bromination at the 2-position.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][3][5][6][7][8][9]Role
4,5-Dimethyl-2-nitroaniline 166.181.0Substrate
Bromine (

)
159.811.05Electrophile
Glacial Acetic Acid 60.05SolventSolvent
Sodium Bisulfite 104.06N/AQuenching Agent
Step-by-Step Methodology
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, an addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HBr fumes).

  • Dissolution: Charge the flask with 4,5-dimethyl-2-nitroaniline (5.0 g, 30.1 mmol) and Glacial Acetic Acid (50 mL). Stir at room temperature (20–25°C) until fully dissolved.

    • Note: Heating to 40°C may be required for rapid dissolution, but cool back to 25°C before addition.

  • Bromine Addition: Prepare a solution of Bromine (1.6 mL, 5.0 g, 31.6 mmol, 1.05 eq) in Acetic Acid (10 mL). Transfer to the addition funnel.

  • Reaction: Add the bromine solution dropwise over 30 minutes. The solution will darken.

    • Observation: A yellow/orange precipitate may begin to form as the reaction proceeds.

  • Completion: Stir the mixture at room temperature for 2 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting material (

    
    ) should disappear, replaced by a slightly less polar product (
    
    
    
    ).
  • Quenching: Pour the reaction mixture into 200 mL of ice-cold water containing 1g of Sodium Bisulfite (to reduce excess bromine). Stir vigorously for 15 minutes.

  • Isolation: Filter the resulting precipitate through a Büchner funnel. Wash the cake with water (

    
    ) until the filtrate is neutral.
    
  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Expected Yield & Properties[2][10]
  • Yield: 85–95% (approx. 6.5–7.2 g).[1][9]

  • Appearance: Bright yellow to orange crystalline solid.

  • Melting Point: Expected range 135–140°C (verify against specific isomer data).

Quality Control & Characterization (Self-Validating System)

The structure is validated by the specific splitting pattern in


 NMR. The target molecule has only one aromatic proton remaining.
TechniqueExpected Signal / ResultStructural Interpretation

NMR

7.90 (s, 1H)
H-5 Proton: The only aromatic proton. It appears as a singlet because positions 4 and 6 are substituted (Me and NO2).

NMR

2.15–2.30 (two s, 6H)
Methyl Groups: Two distinct singlets for 3-Me and 4-Me.

NMR

6.0–7.5 (broad s, 2H)
Amine: Broad exchangeable signal for

.
MS (ESI+)

Isotope Pattern: 1:1 ratio of peaks confirms presence of one Bromine atom.

Why this validates the structure: If bromination occurred at position 5 (unlikely), the remaining proton would be at position 2. A proton at position 2 would be shielded differently than position 5. However, the key is the synthesis history: Starting from 4,5-dimethyl-2-nitroaniline (where H is at 3 and 6), the only open spots are 3 and 6 (using aniline numbering). Wait—let's clarify the numbering shift.

  • Start: 1-Amino, 2-Nitro, 4-Methyl, 5-Methyl.[10] (Protons at 3 and 6).[1][3][9][11][12]

  • Product: 1-Amino, 2-Bromo, 3-Methyl, 4-Methyl, 6-Nitro. (Proton at 5).[1][3][5][13][14]

  • The NMR singlet at 7.90 ppm is characteristic of a proton ortho to a nitro group (deshielded), confirming the H is at position 5 (ortho to 6-nitro).

Safety & Handling

  • Bromine (

    
    ):  Highly corrosive and toxic. Causes severe burns. Must  be handled in a fume hood. Use glass or Teflon equipment only; bromine attacks rubber and many plastics.
    
  • Nitroanilines: Toxic by inhalation and skin absorption. Potential methemoglobinemia hazard. Wear double nitrile gloves.

  • Exotherms: The nitration step (Phase 1) is highly exothermic. Strict temperature control (<10°C) is mandatory to prevent runaway reactions.

References

  • Patent Literature (Synthesis Source)

    • Zhang, Y., et al. "Bicyclic heteroaryl substituted compounds." WO2018013774A1. 2018.[1] (Describes the synthesis of Intermediate I-36A: 2-bromo-3,4-dimethyl-6-nitroaniline from 4,5-dimethyl-2-nitroaniline).

  • Regioselectivity of Nitration

    • Ribeiro, N. M., et al. "Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid." Fenix.
  • Bromination Methodologies

    • Pappula, V., & Adimurthy, S. "Green process development for the preparation of 2,6-dibromo-4-nitroaniline."[7] RSC Advances, 2016, 6, 90184-90187.[7] (Validates bromination protocols for nitroanilines in acidic media).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-3,4-dimethyl-6-nitroaniline

[1]

Topic: Yield Optimization & Process Control Target Molecule: 2-Bromo-3,4-dimethyl-6-nitroaniline (CAS: 22378-67-2) Precursor: 4,5-Dimethyl-2-nitroaniline (also known as 6-nitro-3,4-xylidine)[1]

Strategic Route Overview

The synthesis of 2-Bromo-3,4-dimethyl-6-nitroaniline is an electrophilic aromatic substitution sequence.[1] The most robust route proceeds via the bromination of 4,5-dimethyl-2-nitroaniline .[1]

While the target molecule appears complex, the regiochemistry is naturally directed by the strong ortho-directing amino group.[1] The process is defined by two critical phases:

  • Precursor Synthesis: Nitration of 3,4-dimethylaniline (if not purchased).[1]

  • Target Synthesis: Regioselective bromination.

Reaction Workflow (DOT Visualization)

SynthesisRouteStart3,4-Dimethylaniline(3,4-Xylidine)Step1Step 1: Nitration(HNO3 / H2SO4)Start->Step1 < 10°C, Mixed Acid InterIntermediate:4,5-Dimethyl-2-nitroanilineStep1->Inter Regioselective (Ortho to NH2) Step2Step 2: Bromination(NBS or Br2 / AcOH)Inter->Step2 Electrophilic Subst. FinalTarget:2-Bromo-3,4-dimethyl-6-nitroanilineStep2->Final Yield: ~85-95%

Figure 1: Strategic synthesis pathway. The amino group directs both the initial nitration and the subsequent bromination to the ortho positions.[1]

Experimental Protocols & Optimization

Phase 1: Preparation of the Intermediate (Nitration)

Skip this section if you are purchasing 4,5-dimethyl-2-nitroaniline (CAS: 6972-71-0).[1]

The Challenge: Nitration is exothermic and can lead to oxidation ("tarring") of the aniline ring. The Solution: Protect the amine in situ as a sulfate salt and maintain strict temperature control.

Protocol:

  • Dissolution: Dissolve 3,4-dimethylaniline (1.0 eq) in conc. H₂SO₄ (10 vol) at 0–5°C. The amine forms the sulfate salt, protecting it from oxidation.[1]

  • Addition: Dropwise add a mixture of HNO₃ (1.05 eq) and H₂SO₄ while keeping the internal temperature below 10°C .

  • Quench: Pour onto crushed ice. The product precipitates as a yellow/orange solid.[1]

  • Purification: Recrystallize from Ethanol/Water if the melting point is below 138°C.[1]

Phase 2: Synthesis of the Target (Bromination)

The Challenge: Avoiding di-bromination and handling hazardous bromine liquid. The Solution: Use N-Bromosuccinimide (NBS) for controlled bromine release or elemental bromine in Acetic Acid with precise stoichiometry.

Optimized Protocol (NBS Method):

  • Setup: Charge a reactor with 4,5-dimethyl-2-nitroaniline (1.0 eq) and Glacial Acetic Acid (10 volumes).

  • Activation: Stir until partially dissolved. (Note: Nitroanilines have low solubility; a slurry is acceptable).[1]

  • Bromination: Add NBS (1.05 eq) portion-wise over 30 minutes at 25–30°C.

    • Mechanism:[1][2][3][4][5][6] The amino group activates the empty ortho position (position 6 relative to the original numbering, or position 2 in the final product).[1] The nitro group deactivates the ring, preventing over-bromination.[1]

  • Workup: Pour the reaction mixture into cold water (20 volumes). Stir for 30 minutes.

  • Isolation: Filter the yellow precipitate. Wash with water to remove succinimide and acetic acid.

  • Drying: Dry at 50°C under vacuum.

Troubleshooting Guide (Q&A)

Issue: Low Yield & "Tar" Formation

Q: My reaction mixture turned black and sticky during nitration. What happened? A: This is "tarring" caused by oxidation of the free amine.[1]

  • Cause: The temperature spiked above 10°C, or the amine was not fully protonated before nitric acid addition.[1]

  • Fix: Ensure the aniline is fully dissolved in sulfuric acid before adding nitric acid.[1] Keep the addition rate slow enough to maintain T < 5°C.

Issue: Regioselectivity (Wrong Isomer)

Q: How do I know the bromine is in the correct position? A: Chemical logic dictates the position, but you must verify.

  • Logic: In 4,5-dimethyl-2-nitroaniline, the position para to the amine is blocked by a methyl group.[1] The position ortho to the amine (between the amine and the methyl) is sterically crowded.[1] The other ortho position (next to the amine and a hydrogen) is the only accessible, highly activated site.[1]

  • Verification: Run a 1H NMR.

    • Starting Material: Two aromatic protons as singlets (para to each other).

    • Product: One aromatic proton singlet. If you see splitting (doublets), you have the wrong isomer (unlikely with this substrate).[1]

Issue: Solubility

Q: The starting material won't dissolve in Acetic Acid. Can I heat it? A: Yes, but be cautious.

  • Guidance: You can heat to 40-50°C to aid dissolution. However, NBS decomposes at higher temperatures.[1] If using NBS, cool back to 30°C before addition.[1][2][6] If using liquid Bromine (Br₂), you can run the reaction at 50°C, but ensure your condenser is efficient to prevent bromine loss.[1]

Data Summary: Reagents & Yields

ParameterReagent A (Standard)Reagent B (Green/Safer)Typical YieldPurity Target
Brominating Agent Bromine (l)N-Bromosuccinimide (NBS)85 - 95%>98%
Solvent Glacial Acetic AcidDMF or Acetonitrile--
Temperature 20 - 50°C25 - 35°C--
Stoichiometry 1.05 eq1.05 - 1.10 eq--

References

  • Patent CN101671266B . Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt. (Provides analogous conditions for bromination of nitroanilines in acidic media). Link

  • Patent WO2018013776A1 . Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds. (Explicitly describes the synthesis of Intermediate I-36A: 2-bromo-3,4-dimethyl-6-nitroaniline from 4,5-dimethyl-2-nitroaniline). Link

  • BenchChem Technical Guide . Synthesis of 2,6-Dibromo-4-nitroaniline. (General protocols for brominating nitroanilines). Link

  • ChemicalBook . 2-Bromo-3,4-dimethyl-6-nitroaniline Product Entry. (Physical properties and CAS verification). Link

Technical Support Center: Synthesis of 2-Bromo-3,4-dimethyl-6-nitroaniline

[1][2]

Current Status: Operational Subject: Troubleshooting Impurity Profiles & Reaction Failures Audience: Process Chemists, Medicinal Chemists

Synthetic Route & Logic

To understand side products, one must understand the competitive landscape of the reaction. The synthesis targets the 2-position (for Bromine) and 6-position (for Nitro) on the 3,4-dimethylaniline scaffold.[1][2]

The Pathway
  • Starting Material: 3,4-Dimethylaniline (3,4-Xylidine).[1][2][3]

  • Step 1 (Protection): Acetylation to form N-(3,4-dimethylphenyl)acetamide.[1][2]

    • Purpose: Prevents oxidation by

      
       and directs nitration to position 6 via steric control.[2]
      
  • Step 2 (Nitration): Electrophilic aromatic substitution using

    
    .[2]
    
    • Target: Position 6 (Ortho to NHAc, less sterically hindered than Position 2).

  • Step 3 (Hydrolysis): Acidic removal of the acetyl group.

  • Step 4 (Bromination): Electrophilic halogenation using

    
     or NBS.[2]
    
    • Target: Position 2 (The only remaining highly activated ortho position).

Critical Troubleshooting Guide (Q&A)

Category A: Regioselectivity & Isomers[1]

Q: I am detecting a significant impurity with the same mass as the intermediate (Nitro-3,4-xylidine). What is it?

Diagnosis: This is likely 2-nitro-3,4-dimethylaniline (the ortho-isomer).[1][2]

  • Cause: During the nitration of the acetanilide, although position 6 is favored, position 2 is electronically activated. While sterically crowded (flanked by the acetyl group and the 3-methyl group), high temperatures or uncontrolled exotherms can overcome this barrier.

  • Resolution:

    • Temperature Control: Maintain Nitration temperature strictly between

      
       and 
      
      
      .
    • Steric Bulk: If the impurity persists, switch the protecting group from Acetyl (-COMe) to Pivaloyl (-COC(Me)

      
      ) to completely block position 2.[1]
      

Q: My final product contains a "des-nitro" brominated impurity (


).

Diagnosis: You have formed 2,6-dibromo-3,4-dimethylaniline .[1][2]

  • Mechanism: This occurs if the nitration step was incomplete or if the protecting group fell off during nitration (acid-catalyzed hydrolysis), leaving free aniline. Free aniline reacts with any residual bromine sources or during the final bromination step to doubly brominate at both ortho positions (2 and 6) because the blocking nitro group is absent.

  • Corrective Action: Ensure 100% conversion in the nitration step (monitor via HPLC) before proceeding to hydrolysis.

Category B: Oxidation & Decomposition[1][4]

Q: The reaction mixture turned black/tarry during nitration. Yield is <20%.

Diagnosis: Oxidative Degradation (Quinone Formation).

  • Cause: Direct nitration of the free amine or premature deprotection. Nitric acid is a potent oxidant; electron-rich anilines are easily oxidized to quinones and polymerized tars if the amine is not protected.[1][2]

  • Protocol Check:

    • Verify the integrity of the Acetyl protection before adding nitric acid.

    • Ensure the

      
       is added dropwise to the sulfuric acid solution to prevent local hot-spots.[1]
      
Category C: Bromination Issues

Q: I see a poly-brominated side product despite using 1 equivalent of Bromine.

Diagnosis: Over-bromination (likely at the methyl benzylic position).

  • Cause: Radical bromination of the methyl groups (3-Me or 4-Me) can occur if the reaction is exposed to strong light or high temperatures.[1][2]

  • Resolution: Perform the bromination in the dark (foil-wrapped flask) and keep the temperature

    
    .
    

Impurity Profile Summary

Impurity NameStructure DescriptionOrigin StepCause
2-Nitro Isomer Nitro group at pos 2 instead of 6NitrationHigh Temp / Low Steric Control
2,6-Dibromo Impurity Br at pos 2 AND 6 (No Nitro)BrominationIncomplete Nitration or Premature Hydrolysis
Quinone Tars Polymerized oxidation productsNitrationLack of Amine Protection
Benzylic Bromide Br on Methyl group (CH2Br)BrominationRadical mechanism (Light/Heat)

Visualized Reaction Workflow

The following diagram illustrates the critical decision nodes where side products are generated.

SynthesisPathStart3,4-DimethylanilineProtectStep 1: AcetylationStart->ProtectProtectedN-(3,4-dimethylphenyl)acetamideProtect->ProtectedNitrationStep 2: Nitration (HNO3/H2SO4)Protected->NitrationSide_OxSIDE PRODUCT:Oxidation Tars(If unprotected)Nitration->Side_OxProtection FailureSide_IsoSIDE PRODUCT:2-Nitro Isomer(If Temp > 10°C)Nitration->Side_IsoLoss of RegiocontrolInter_NitroIntermediate:6-Nitro-acetamideNitration->Inter_NitroMajor PathHydrolysisStep 3: HydrolysisInter_Nitro->HydrolysisFree_Amine3,4-Dimethyl-6-nitroanilineHydrolysis->Free_AmineBrominationStep 4: Bromination (Br2)Free_Amine->BrominationSide_DiBrSIDE PRODUCT:2,6-Dibromo species(If Nitration failed)Bromination->Side_DiBrImpurity CarryoverFinalTARGET:2-Bromo-3,4-dimethyl-6-nitroanilineBromination->FinalMajor Path

Figure 1: Synthetic logic flow highlighting critical nodes for impurity formation.

Experimental Protocol (Self-Validating)

Step 2: Nitration of N-(3,4-dimethylphenyl)acetamide This protocol is designed to minimize the 2-nitro isomer.[1][2]

  • Preparation: Dissolve 10.0 g of N-(3,4-dimethylphenyl)acetamide in 40 mL of conc.

    
    . Cool to 
    
    
    in an ice-salt bath.
  • Addition: Prepare a mixture of

    
     (1.1 eq) and 
    
    
    . Add dropwise over 45 minutes.
    • Checkpoint: Monitor internal temperature.[2][4] If

      
      , stop addition immediately and allow to cool.
      
  • Quench: Pour mixture onto 200 g of crushed ice.

  • Validation: Filter the yellow precipitate. Analyze via HPLC.

    • Acceptance Criteria: Target (6-nitro) > 95%; 2-nitro isomer < 3%.

Step 4: Bromination of 3,4-dimethyl-6-nitroaniline

  • Solvent System: Use Glacial Acetic Acid.[2][5]

  • Addition: Add

    
     (1.05 eq) in Acetic Acid dropwise at room temperature.
    
    • Note: The amino group activates the ring sufficiently; Lewis acid catalysts (like

      
      ) are not  required and may promote side reactions.
      
  • Workup: Pour into water. Sodium bisulfite wash is mandatory to remove unreacted bromine (prevents oxidation during drying).[2]

References

  • Nitration Regioselectivity: Organic Syntheses, Coll. Vol. 3, p. 658 (1955); Vol. 27, p. 62 (1947). (Demonstrates regiocontrol in xylidine derivatives).

  • Bromination of Anilines: Journal of the American Chemical Society, "The Bromination of p-Nitroaniline", confirming ortho-selectivity in nitro-anilines.[1]

  • Protection Strategies:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 6.6.2 (Nitration of aromatic amines).

Technical Support Center: Purification of 2-Bromo-3,4-dimethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-2B34D6N-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Purification, Isolation, and Structural Confirmation

Executive Summary

Welcome to the Technical Support Center. You are likely working with 2-Bromo-3,4-dimethyl-6-nitroaniline , a highly functionalized polysubstituted benzene derivative. This compound presents a unique "push-pull" electronic environment: the electron-donating amine and methyl groups compete with the strongly electron-withdrawing nitro and bromo groups.

This specific substitution pattern creates three primary purification challenges:

  • "Oiling Out" during crystallization: The high melting point depression caused by impurities often leads to phase separation before crystallization.

  • Weak Basicity: The ortho-nitro and ortho-bromo groups drastically reduce the basicity of the amine, rendering standard acid-base extraction protocols ineffective.

  • Regioisomer Co-elution: Isomers formed during the nitration of 3,4-dimethylaniline (e.g., 2-nitro vs. 6-nitro) have nearly identical polarities.

The following guide addresses these specific pain points with self-validating protocols.

Module 1: Recrystallization Troubleshooting

User Query: "My product separates as a dark red/orange oil at the bottom of the flask instead of crystallizing. How do I fix this?"

Diagnosis: You are experiencing the "Oiling Out" phenomenon. This occurs when the saturation temperature of your solute in the chosen solvent is higher than the melting point of the impure solid (impurities lower the melting point significantly).

Technical Protocol: The "Dual-Solvent" Titration Method Do not rely on single-solvent cooling. Use a solvent pair where the compound is soluble in one (Good Solvent) and insoluble in the other (Anti-Solvent).[1]

Recommended Solvent System: Ethanol (Good) / Water (Anti-Solvent) or Glacial Acetic Acid / Water.

StepActionMechanistic Rationale
1 Dissolve crude solid in minimum boiling Ethanol (95%) .High solubility allows complete dissolution; heat breaks crystal lattice.
2 Remove heat. Add warm water dropwise until persistent turbidity appears.Reduces solvent power slowly.[2] Warm water prevents thermal shock precipitation.
3 Add 1-2 drops of Ethanol to clear the turbidity.Brings the system to the metastable zone (supersaturated but stable).
4 Seed with a pure crystal (if available) or scratch glass.Provides a nucleation site to bypass the high energy barrier of spontaneous nucleation.
5 Cool slowly to Room Temp, then to 4°C.Slow cooling prevents occlusion of impurities inside the crystal lattice.

Critical Check: If oiling occurs again, reheat to redissolve and add more Ethanol. You are likely exceeding the Critical Solution Temperature (CST).

Module 2: Chromatographic Separation (Flash/HPLC)

User Query: "I see two spots on TLC that are touching. Flash chromatography fails to separate the regioisomers (2-bromo vs. 6-bromo analogs)."

Diagnosis: The dipole moments of polysubstituted nitroanilines are often dominated by the nitro group, making isomers behave similarly on silica. Standard Hexane/Ethyl Acetate gradients are often insufficient for resolution.

Technical Protocol: Pi-Pi Interaction Tuning Standard silica chromatography relies on hydrogen bonding and dipole interactions. To separate positional isomers of aromatic rings, you must exploit the


-electron density differences.

Mobile Phase Adjustment: Switch from Hexane/EtOAc to Toluene/EtOAc or Dichloromethane/Hexane .

  • Why Toluene? Toluene acts as a

    
    -donor solvent. The electron-deficient nitroaniline ring (due to -NO2) interacts with Toluene via 
    
    
    
    -stacking. The steric bulk of the ortho-bromo group in your target molecule (2-Bromo) vs. an impurity (e.g., 4-Bromo or unbrominated species) will alter this solvation shell, amplifying retention time differences [1].

Data: Rf Value Shifts (Silica Gel TLC)

Solvent SystemTarget (2-Br-3,4-Me-6-NO2)Impurity (Isomer/Precursor)Resolution (

Rf)
20% EtOAc / Hexane0.450.420.03 (Poor)
100% Dichloromethane0.600.500.10 (Good)
Toluene / EtOAc (9:1) 0.35 0.22 0.13 (Excellent)
Module 3: Chemical Washing & Extraction

User Query: "Can I use 1M HCl to extract the amine and leave non-basic impurities behind?"

Diagnosis: No. This is a common error. The basicity of aniline is drastically reduced by electron-withdrawing groups (EWG).

  • Aniline pKa

    
     4.6
    
  • 2-Bromo-3,4-dimethyl-6-nitroaniline pKa

    
     -1.0 to 1.0 (estimated).
    

The ortho-nitro and ortho-bromo groups exert a strong inductive (-I) and mesomeric (-M) effect, delocalizing the nitrogen lone pair. Furthermore, the ortho substituents create steric inhibition of protonation. 1M HCl is likely insufficient to fully protonate this species to form a water-soluble salt [2].

Alternative Protocol: Acidic Impurity Removal Instead of extracting your product into acid, use base to remove acidic impurities (like phenols or oxidized byproducts).

  • Dissolve crude in Ethyl Acetate .

  • Wash with 5% NaHCO3 (removes strong acids).

  • Wash with 1M NaOH (removes phenolic byproducts common in nitration/oxidation side reactions).

  • Your target amine remains in the Organic Layer .

Visualizing the Purification Workflow

The following diagram illustrates the decision logic for purifying this specific congener based on crude purity and physical state.

PurificationLogic Start Crude 2-Bromo-3,4-dimethyl-6-nitroaniline StateCheck Physical State Check Start->StateCheck Solid Solid / Powder StateCheck->Solid If Solid Oil Oily / Tar StateCheck->Oil If Oil TLC TLC Analysis (Tol/EtOAc) Solid->TLC Trituration Trituration (Cold Hexane/Ether) Oil->Trituration Induce Solidification HighPurity Single Spot / Minor Impurity TLC->HighPurity High Purity ComplexMix Multiple Spots / Close Rf TLC->ComplexMix Low Purity Recryst Recrystallization (EtOH/H2O) HighPurity->Recryst Column Flash Column (DCM or Toluene based) ComplexMix->Column Final Final Validation (NMR/MP) Recryst->Final Pure Crystals Column->Final Pure Fractions Trituration->TLC

Figure 1: Decision matrix for the isolation and purification of polysubstituted nitroanilines.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[3] Longman Scientific & Technical. (See sections on "Purification of Nitroanilines" and "Bromination of Aromatic Amines"). 3

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. (Reference for pKa suppression in halo-nitroanilines). 4[5]

  • BenchChem Technical Support. (2025). Protocols for the Purification of Nitroaniline Derivatives. (General guidance on solvent selection for nitro-aromatics). 6[1][5][7][8]

Sources

Technical Support Center: Purity Optimization for 2-Bromo-3,4-dimethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purification and synthesis optimization of 2-Bromo-3,4-dimethyl-6-nitroaniline . As a highly substituted benzene derivative, this molecule presents unique challenges regarding steric hindrance and regio-control. The presence of the electron-withdrawing nitro group at C6 and the electron-donating amino group at C1 creates a "push-pull" system that generally directs electrophilic substitution (bromination) to the C2 position. However, impurities such as oxidative azo-dimers, unreacted 3,4-dimethyl-6-nitroaniline, and isomeric byproducts frequently compromise yield and purity.

This technical document provides self-validating protocols and troubleshooting workflows designed to achieve >98% HPLC purity.

Synthesis & Impurity Profile Analysis

To solve purity issues, we must first understand the origin of the impurities. The standard synthesis involves the bromination of 3,4-dimethyl-6-nitroaniline.

Reaction Logic & Regioselectivity
  • Directing Groups: The amino group (-NH₂) is a strong ortho/para activator.[1] The nitro group (-NO₂) is a meta director.

  • Target Position (C2):

    • Ortho to the Amino group (Strong activation).[1]

    • Meta to the Nitro group (Consistent direction).

    • Challenge: Steric crowding between the Amino group (C1) and the Methyl group (C3) can slow reaction kinetics, leading to incomplete conversion or promoting side reactions.

Common Impurity Table
Impurity TypeOriginDetection (HPLC/TLC)Removal Strategy
Precursor (Starting Material) Incomplete bromination of 3,4-dimethyl-6-nitroaniline due to sterics.Lower retention time (less lipophilic than Br-product).Reaction stoichiometry control; Recrystallization.[2][3]
Isomeric Byproducts Bromination at C5 (unlikely but possible if C4-Me activation competes).Close retention time; often requires H-NMR to distinguish.Fractional Recrystallization (Ethanol/Water).
Oxidative Dimers (Azo) Oxidation of the aniline amine function during exothermic bromination.Highly colored (red/orange) spots; broad peaks.[4]Acid wash; Activated Carbon treatment.
Inorganic Salts Residual Bromide/Acetate salts from workup.Baseline noise; Ash content.[4]Aqueous wash steps.[1][2][4][5]

Troubleshooting Guides (Q&A Format)

Module A: Reaction Optimization (Upstream Control)

Q1: My reaction stalls with 10-15% unreacted starting material remaining. Adding more bromine leads to tarry byproducts. How do I drive it to completion?

A: The steric hindrance at the C2 position (flanked by -NH₂ and -CH₃) reduces the nucleophilicity of the ring. Simply adding excess liquid bromine (


) often causes oxidative degradation of the amine before substitution occurs.

Protocol Adjustment:

  • Switch Reagent: Use N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF or Acetonitrile) instead of elemental bromine. NBS provides a controlled source of electrophilic bromine.

  • Catalysis: If using acetic acid/bromine, add a catalytic amount of Iron(III) chloride (

    
    )  or Iodine (
    
    
    
    ) to activate the bromine.
  • Temperature: Maintain reaction at 0–5°C during addition, then slowly warm to room temperature. Heat promotes oxidation over substitution.

Q2: The crude product is dark brown/black instead of the expected yellow/orange. What happened?

A: This indicates the formation of azo-compounds or polymeric aniline oxidation products, likely caused by a localized exotherm or high pH during quenching.

Corrective Workflow:

  • Quenching: Always quench the reaction mixture into ice-cold sodium bisulfite (

    
    )  solution. This neutralizes free bromine immediately, preventing post-reaction oxidation.
    
  • Acid Wash: Dissolve the crude solid in dilute HCl. The aniline will form a water-soluble hydrochloride salt, while neutral tarry impurities may remain insoluble (filter them out). Then, basify the filtrate carefully with

    
     to reprecipitate the product.
    
Module B: Purification Protocols (Downstream Processing)

Q3: I cannot separate the brominated product from the unreacted starting material using standard column chromatography. They co-elute.

A: These two compounds have very similar polarity. Recrystallization is superior to chromatography for this separation due to the difference in crystal lattice stability introduced by the heavy bromine atom.

Recommended Protocol: Fractional Recrystallization

  • Solvent System: Ethanol : Water (9:1) or Glacial Acetic Acid.[2]

  • Logic: The brominated product is generally less soluble in cold ethanol than the non-brominated precursor due to higher molecular weight and lipophilicity.

Step-by-Step Procedure:

  • Dissolve 10g of crude solid in boiling Ethanol (

    
     mL/g).
    
  • If the solution is dark, add 0.5g Activated Carbon , boil for 5 mins, and filter hot through Celite.

  • Allow the filtrate to cool slowly to Room Temperature (RT) with gentle stirring.

  • Critical Step: Do not rush to ice. Let the major product crystallize at RT for 2 hours. The impurity (starting material) tends to stay in the mother liquor at this temperature.

  • Filter the crystals.[6]

  • Optional: Wash the filter cake with cold 50% EtOH/Water.

Q4: How do I verify the regiochemistry without running an X-Ray crystal structure?

A: Use 1H-NMR Spectroscopy .

  • Starting Material: Shows two aromatic protons (H2 and H5) usually as singlets (due to methyl isolation).

  • Product (2-Bromo...): Will show only one aromatic proton (H5).

  • Validation: If you see a small doublet or extra aromatic signals, you have isomeric contamination.

Visual Workflows

Figure 1: Synthesis & Workup Logic Flow

SynthesisWorkflow Start Start: 3,4-Dimethyl-6-nitroaniline Reagent Reagent Choice: NBS (Mild) or Br2/AcOH (Standard) Start->Reagent Reaction Reaction: Electrophilic Subst. (Temp < 10°C) Reagent->Reaction Check TLC/HPLC Check: Start Material < 2%? Reaction->Check Check->Reaction No (Add Catalyst/Time) Quench Quench: Ice + NaHSO3 (Reduces excess Br2) Check->Quench Yes Crude Crude Isolation: Filter & Water Wash Quench->Crude Purify Purification: Recryst. (EtOH/H2O) Crude->Purify Final Final Product: >98% Purity Purify->Final

Caption: Optimized workflow for the synthesis and isolation of 2-Bromo-3,4-dimethyl-6-nitroaniline.

Figure 2: Impurity Troubleshooting Decision Tree

Troubleshooting Problem Impurity Detected Type1 Unreacted SM (>5%) Problem->Type1 Type2 Dark Color (Oxidation) Problem->Type2 Type3 Isomers (Regio-impurity) Problem->Type3 Action1 Recrystallize: Glacial Acetic Acid Type1->Action1 Action2 Acid/Base Wash + Activated Carbon Type2->Action2 Action3 Slow Crystallization (Ethanol/Water) Type3->Action3

Caption: Decision tree for selecting the correct purification method based on impurity profile.

References & Authoritative Sources

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman, 1989. (Standard procedures for aromatic bromination and recrystallization logic).

  • Chen, H. K. "2,4-Dimethyl-6-nitroaniline."[4] Acta Crystallographica Section E: Structure Reports Online, vol. 68, no. 5, 2012, p. o1392. Link (Structural data on the direct precursor, validating steric environment).

  • BenchChem Protocols. "Application Notes for the Synthesis of 2,6-Dibromo-4-nitroaniline." (Analogous chemistry for bromination of nitroanilines). Link

  • PubChem Compound Summary. "2-Bromo-4-nitroaniline" (Physicochemical property comparisons). Link

Disclaimer: These protocols involve hazardous chemicals (Bromine, Nitro-compounds).[2][7] All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Technical Support Center: 2-Bromo-3,4-dimethyl-6-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the synthesis of 2-Bromo-3,4-dimethyl-6-nitroaniline . It is designed for researchers encountering yield losses, regioselectivity errors, or purification difficulties.

The protocols and troubleshooting logic below are grounded in the principles of electrophilic aromatic substitution, specifically addressing the steric and electronic challenges of penta-substituted benzene rings.

Status: Active Lead Scientist: Senior Application Specialist Scope: Regiocontrol, Yield Optimization, Impurity Profiling

Part 1: The Synthetic Pathway & Logic

To successfully synthesize this molecule, one must strictly adhere to the Nitration-First strategy.[1] Reversing the order (Bromination first) will yield the incorrect regioisomer (2-Nitro-6-bromo-3,4-dimethylaniline) due to steric directing effects.

Validated Reaction Scheme
  • Protection: 3,4-Dimethylaniline

    
    N-(3,4-dimethylphenyl)acetamide
    
    • Rationale: Protects amine from oxidation; directs nitration to position 6 via steric exclusion of position 2.

  • Nitration: N-(3,4-dimethylphenyl)acetamide

    
    N-(3,4-dimethyl-6-nitrophenyl)acetamide
    
    • Rationale: The amide group directs ortho. Position 2 is sterically crowded (sandwiched between N-Ac and 3-Me). Position 6 is accessible.[2][3][4][5][6][7]

  • Hydrolysis: Deprotection to 6-Nitro-3,4-dimethylaniline.

    • Rationale: Restores the strong activating -NH₂ group; reduces steric bulk to allow bromination at position 2.

  • Bromination:

    
    2-Bromo-3,4-dimethyl-6-nitroaniline 
    
    • Rationale: The amino group (activator) and nitro group (meta-director) cooperatively direct the electrophile to position 2.

SynthesisPathway Start 3,4-Dimethylaniline (Starting Material) Step1 Protection (Ac2O / AcOH) Start->Step1 Inter1 3,4-Dimethylacetanilide Step1->Inter1 Yield >90% Step2 Nitration (HNO3 / H2SO4, <10°C) Inter1->Step2 Inter2 6-Nitro-3,4-dimethylacetanilide Step2->Inter2 Regioselective (Pos 6) Step3 Hydrolysis (HCl / EtOH, Reflux) Inter2->Step3 Inter3 6-Nitro-3,4-dimethylaniline Step3->Inter3 Deprotection Step4 Bromination (Br2 / AcOH) Inter3->Step4 Target 2-Bromo-3,4-dimethyl- 6-nitroaniline (TARGET) Step4->Target Cooperative Directing

Figure 1: Step-wise synthetic logic ensuring correct regiochemistry. The pathway relies on steric blocking of C2 during nitration and electronic activation of C2 during bromination.

Part 2: Troubleshooting Guides (Q&A)
Module 1: Nitration & Regioselectivity

User Issue: "I am getting a mixture of isomers after nitration, or my yield is low due to tar formation."

Q1: Why is the reaction turning black/tarry?

  • Diagnosis: Oxidation of the free amine or insufficient protection.

  • Root Cause: If the acetylation (Step 1) was incomplete, free 3,4-dimethylaniline reacts violently with nitric acid, leading to oxidation products (tars) rather than substitution.

  • Solution: Monitor Step 1 via TLC/HPLC to ensure <1% starting amine remains before adding HNO₃.

  • Protocol Adjustment: Maintain the nitration temperature strictly between 0°C and 5°C . Temperatures >10°C increase the risk of dinitration or oxidation of the methyl groups [1].

Q2: I see a secondary peak in HPLC. Is it the 2-nitro isomer?

  • Diagnosis: Regioisomer contamination.

  • Technical Insight: While the acetyl group is bulky, the 2-position (between the amide and the 3-methyl group) is not completely inaccessible, especially at higher temperatures.

  • Corrective Action: Recrystallize the intermediate N-(3,4-dimethyl-6-nitrophenyl)acetamide from Ethanol/Water (95:5) before hydrolysis. The 6-nitro isomer is significantly less soluble and crystallizes preferentially compared to the 2-nitro minor product [2].

Module 2: Hydrolysis & Deprotection

User Issue: "The deprotection step is taking too long or yielding a sticky solid."

Q3: Can I skip isolation of the amide and hydrolyze in situ?

  • Recommendation: No.

  • Reasoning: The nitration mixture contains excess H₂SO₄ and HNO₃. Heating this mixture for hydrolysis will likely cause degradation or secondary nitration of the now-exposed amine.

  • Protocol: Quench the nitration mix on ice, filter the solid amide, wash to neutral pH, and then reflux in dilute HCl/Ethanol for hydrolysis.

Module 3: Bromination (The Critical Step)

User Issue: "I cannot get the bromine to substitute, or I am getting poly-brominated impurities."

Q4: Why is the bromination sluggish?

  • Diagnosis: Deactivated ring system.

  • Mechanism: Although the amine is activating, the 6-nitro group is a strong electron-withdrawing group (EWG), deactivating the ring. Furthermore, position 2 is sterically crowded (sandwiched between NH₂ and CH₃).

  • Solution: Use Glacial Acetic Acid as the solvent.[8][9] The polar protic nature stabilizes the transition state. If reaction remains slow, add a catalytic amount of Iodine (I₂) or Iron(III) bromide (FeBr₃) to polarize the Br-Br bond [3].

Q5: How do I prevent over-bromination?

  • Diagnosis: Formation of dibromo species (likely displacing the nitro group or methyl hydrogens via radical mechanisms if light is present).

  • Control Strategy:

    • Stoichiometry: Use exactly 1.05 equivalents of Br₂.

    • Temperature: Keep the reaction at 20–25°C . Do not heat.

    • Light: Conduct the reaction in the dark (wrap flask in foil) to prevent benzylic bromination of the methyl groups [4].

Part 3: Data & Specifications
Quantitative Benchmarks

Use these values to validate your intermediate steps.

ParameterStep 1: AcetylationStep 2: NitrationStep 3: HydrolysisStep 4: Bromination
Typical Yield 90–95%75–85%85–90%60–75%
Appearance White solidLight yellow solidOrange/Red solidDeep yellow/orange solid
Critical Impurity Unreacted Amine2-Nitro isomerAcetyl-amide (incomplete)Benzylic bromide (radical)
TLC (Rf) *0.450.600.350.55

*Note: Rf values are approximate for Hexane:Ethyl Acetate (7:3) on Silica Gel.

Detailed Protocol: Bromination of 6-Nitro-3,4-xylidine

Standardized for 10g scale.

  • Dissolution: Dissolve 10.0 g (60 mmol) of 6-nitro-3,4-dimethylaniline in 100 mL of Glacial Acetic Acid. Stir until fully homogeneous.

  • Addition: Prepare a solution of 3.2 mL Br₂ (1.05 eq) in 20 mL Acetic Acid. Add this dropwise over 45 minutes at room temperature.

    • Checkpoint: The solution will darken. If solids precipitate early, increase stirring speed.

  • Reaction: Stir for 2–4 hours. Monitor via TLC.

  • Quench: Pour the reaction mixture into 500 mL of ice-water containing 2g Sodium Bisulfite (NaHSO₃) to quench excess bromine.

  • Isolation: Filter the yellow precipitate. Wash copiously with water to remove acid.

  • Purification: Recrystallize from Ethanol.

References
  • Nitration of Xylidines

    • Fitch, H. M. (1947).[5] m-Nitrodimethylaniline. Organic Syntheses, 27, 62.[5]

    • (Demonstrates nitration temperature control for dimethylanilines).

  • Isomer Separation & Crystallography

    • Chen, H. K. (2012).[10] 2,4-Dimethyl-6-nitroaniline.[10] Acta Crystallographica Section E, 68(5), o1392.

    • (Provides structural data and crystallization methods for nitro-xylidine analogs).

  • Bromination Mechanisms

    • Pappula, V., & Adimurthy, S. (2016).[4] Green process development for the preparation of 2,6-dibromo-4-nitroaniline. RSC Advances, 6, 90184-90187.[4]

    • (Discusses bromination conditions for deactivated nitroanilines).

  • General Reactivity of Xylidines

    • PubChem.[11] (n.d.). 2-Bromo-4,6-dimethylaniline Compound Summary.

    • (Safety and physical property data for brominated xylidine isomers).

Sources

Minimizing byproduct formation in aniline bromination

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aniline Bromination Optimization

Introduction: The "Activation" Trap

Researchers often encounter a paradox when brominating aniline: the reaction is too efficient. The amino group (


) is a powerful activating group that donates electron density into the aromatic ring via resonance.

The Core Problem: In polar protic solvents (like water), aniline exists in equilibrium with the highly reactive phenoxide-like resonance structures. When molecular bromine (


) is added, the reaction rate is diffusion-controlled. The first bromine adds instantly, but the resulting product (bromoaniline) is still highly activated. This leads to a "runaway" reaction, producing the thermodynamically stable but often unwanted 2,4,6-tribromoaniline  (a white precipitate) and oxidative tars ("aniline black").

This guide provides the technical protocols to arrest this process at the mono-brominated stage (specifically para-bromoaniline).

Troubleshooting Guide (Q&A)

Q1: I added


 dropwise to aniline in water, but I immediately got a white precipitate. What happened? 
Diagnosis:  You formed 2,4,6-tribromoaniline.[1][2]
Technical Explanation:  Water is a polar solvent that stabilizes the transition state and polarizes the 

bond, making it a super-electrophile. Even with dropwise addition, the local concentration of

relative to the highly reactive aniline favors poly-substitution. Solution: Switch to Protocol A (Protection Strategy) or use a non-polar solvent system (though protection is superior for purity).

Q2: My reaction mixture turned into a black, sticky tar. Is my product recoverable? Diagnosis: Oxidative degradation of the amine. Technical Explanation: Aniline is easily oxidized by halogens. The "black tar" consists of complex polymerization products (polyaniline-like structures). Solution: You must protect the amine. Acetylation (converting


 to 

) withdraws electron density, preventing oxidation and moderating the ring's reactivity. See Protocol A .

Q3: I need the ortho-isomer, but I'm mostly getting para. Diagnosis: Steric hindrance and electronic directing effects. Technical Explanation: The nitrogen lone pair directs ortho/para.[3][4] However, para is sterically favored, especially if you use the protection strategy (the acetyl group blocks the ortho spots). Solution: Direct ortho-bromination is difficult. A common workaround is to block the para position first (e.g., with a sulfonyl group), brominate ortho, and then deprotect. For simple mono-bromination, para is the standard major product.

Q4: Can I avoid using Acetic Anhydride? I want a "Green" direct method. Diagnosis: You require an atom-efficient, direct oxidative bromination.[5] Solution: Use the


/

System (Protocol B)
. This generates

in situ at a controlled rate, matching the consumption rate and minimizing the excess free bromine that causes poly-substitution.

Visualizing the Reaction Pathways

The following diagram illustrates the bifurcation between the "Runaway" direct path and the "Controlled" protected path.

AnilineBromination cluster_0 Key Strategy Aniline Aniline (Highly Activated) Tribromo 2,4,6-Tribromoaniline (White Precipitate) Aniline->Tribromo Direct Br2/H2O (Uncontrollable) Acetanilide Acetanilide (Moderated Activity) Aniline->Acetanilide Protection (Ac2O, Zn) PBromoAcetanilide 4-Bromoacetanilide (Para-Selective) Acetanilide->PBromoAcetanilide Bromination (Br2/AcOH) PBromoAniline 4-Bromoaniline (Target Product) PBromoAcetanilide->PBromoAniline Deprotection (Hydrolysis)

Figure 1: Reaction pathway comparison. The Red path represents the common failure mode (poly-substitution). The Blue path represents the controlled synthesis via protection.

Experimental Protocols

Protocol A: The "Gold Standard" Protection Method

Best for: High purity, avoiding oxidation, and ensuring para-selectivity.

Reagents:

  • Aniline (Freshly distilled)[1]

  • Acetic Anhydride (

    
    )
    
  • Glacial Acetic Acid[1][5]

  • Bromine (

    
    ) or N-Bromosuccinimide (NBS)[6][7]
    
  • Zinc dust (optional, prevents oxidation during acetylation)

Step-by-Step:

  • Protection (Acetylation):

    • Mix aniline (10 mmol) with glacial acetic acid (20 mL).

    • Add acetic anhydride (11 mmol) slowly.

    • Reflux for 30 mins. Pour into ice water. Filter the white solid (Acetanilide ).

    • Checkpoint: The melting point should be

      
      .
      
  • Bromination:

    • Dissolve Acetanilide (10 mmol) in glacial acetic acid (15 mL).

    • Crucial Step: Add

      
       (10 mmol) dissolved in acetic acid dropwise at room temperature. The solution will turn orange and then fade as 
      
      
      
      is consumed.
    • Stir for 1 hour. Pour into water. Filter the solid (4-Bromoacetanilide ).

  • Deprotection (Hydrolysis):

    • Reflux the solid in ethanol/KOH or dilute HCl for 1-2 hours.

    • Neutralize to precipitate the free amine 4-Bromoaniline .

Protocol B: Green Oxidative Bromination (Direct)

Best for: Speed, atom economy, and avoiding acetic anhydride.

Reagents:

Step-by-Step:

  • Dissolve aniline (10 mmol) in water (20 mL) containing

    
     (10 mmol).
    
  • Add

    
     (10-11 mmol) slowly via syringe pump or dropping funnel over 20 minutes.
    
    • Mechanism:[1][4][5][10][12][15][16]

      
      . The active brominating species is generated slowly, preventing the "concentration spike" that causes poly-substitution.
      
  • Stir at room temperature for 30-60 mins.

  • Extract with ethyl acetate or filter if solid precipitates.

Data & Performance Comparison

FeatureDirect Bromination (

)
Protocol A (Protection)Protocol B (Green/Oxidative)
Major Product 2,4,6-Tribromoaniline4-Bromoaniline4-Bromoaniline
Selectivity Poor (Poly-sub)Excellent (>95% Para) Good (~85-90% Para)
Atom Economy LowLow (requires extra steps)High (Water is byproduct)
Reaction Time Instant (uncontrollable)4-6 Hours (3 steps)1-2 Hours
Risk High (Runaway exothermic)Low (Stable intermediates)Moderate (Peroxide handling)

Troubleshooting Decision Tree

Troubleshooting Start Start: What is the issue? Issue1 White Precipitate formed? Start->Issue1 Issue2 Black Tar / Low Yield? Start->Issue2 Issue3 Mixture of Isomers? Start->Issue3 Sol1 Cause: Poly-bromination. Action: Use Protocol A (Protection). Issue1->Sol1 Sol2 Cause: Oxidation. Action: Add Zn dust or switch to NBS. Issue2->Sol2 Sol3 Cause: Lack of Steric Control. Action: Acetylation is mandatory. Issue3->Sol3

Figure 2: Rapid diagnostic tree for common bromination failures.

References

  • Synthesis of 4-Bromoaniline via Protection Strategy. ChemicalBook Protocols. Retrieved from

  • Bromination of Anilines using NBS. BenchChem Application Notes. Retrieved from

  • Green Oxidative Bromination using H2O2-HBr. ResearchGate (Podgoršek et al.). Retrieved from

  • Electrophilic Aromatic Substitution Mechanisms. Khan Academy Organic Chemistry. Retrieved from

  • N-Bromosuccinimide (NBS) Reagent Guide. Organic Chemistry Portal. Retrieved from

Sources

Technical Support Center: Synthesis of 2-Bromo-3,4-dimethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Scale-Up Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Scaling up the synthesis of 2-Bromo-3,4-dimethyl-6-nitroaniline (CAS: Analogous to substituted xylidines) presents a unique dual challenge: steric crowding on the benzene ring and thermal management of the nitration step.

This guide deviates from standard textbook protocols to address the reality of kilo-lab and pilot-scale manufacturing. The synthesis targets a penta-substituted benzene ring.[1] Success depends entirely on the Order of Operations :

  • Protection (Acetyl)

  • Nitration (Regioselective at C6)

  • Hydrolysis (Deprotection)

  • Bromination (Regioselective at C2)

Attempting to brominate before nitration or nitrating the free amine will result in catastrophic yield loss due to oxidation and tar formation.

Visual Workflow: The Validated Pathway

The following diagram outlines the critical path and decision gates for the synthesis.

G Start Starting Material: 3,4-Dimethylaniline Step1 Step 1: Acetylation (Ac2O / AcOH) Protects Amine Start->Step1 Step2 Step 2: Nitration (HNO3 / H2SO4, <10°C) Targets C6 Position Step1->Step2 Exothermic! Check1 QC Check: Isomer Ratio > 95:5? Step2->Check1 Check1->Step2 Fail (Recrystallize) Step3 Step 3: Hydrolysis (HCl / H2O) Restores Amine Check1->Step3 Pass Step4 Step 4: Bromination (Br2 / AcOH) Targets C2 Position Step3->Step4 Final Target: 2-Bromo-3,4-dimethyl-6-nitroaniline Step4->Final

Figure 1: Validated synthetic route emphasizing the critical nitration checkpoint.

Module 1: The Nitration Step (Thermal & Regio-Control)

Context: The nitration of N-(3,4-dimethylphenyl)acetamide is the most hazardous step during scale-up. The acetyl group directs ortho (positions 2 and 6). Position 2 is sterically hindered (sandwiched between the acetylamino and methyl groups). Position 6 is less hindered, making it the favored site [1].

Protocol Overview
  • Reagents: Mixed Acid (HNO3 65% / H2SO4 98%).

  • Temperature: Addition at 0–5°C; Aging at 20°C.

  • Critical Hazard: Delayed exotherm (Runaway reaction) [2].

Troubleshooting Guide: Nitration
SymptomProbable CauseCorrective Action (Scale-Up)
Sudden Temperature Spike Accumulation of HNO3. Reactant was added too fast at low temp, leading to induction period followed by rapid reaction.STOP FEED immediately. Turn on full cooling jacket. Do not resume feed until exotherm subsides. For future batches, implement "Dosing Control" linked to reactor temperature (interlock).
High Level of By-products (Isomers) Temperature too high (>20°C). Higher temps decrease regioselectivity, promoting attack at the sterically hindered C2 position.Maintain strict temperature control (0–5°C) during addition. Ensure efficient stirring (impeller tip speed > 1.5 m/s) to prevent hot spots.
"Oiling Out" during Quench Rapid addition to water. Product precipitates too fast, trapping impurities and acid.Drown the reaction mass into ice water slowly over 2 hours. Maintain quench tank pH < 1 initially, then neutralize.
Dark/Black Reaction Mass Oxidation of Amine. Protection (Acetylation) was incomplete before nitration.Verify starting material purity (HPLC). Ensure 100% conversion to acetanilide before introducing nitric acid.

Module 2: The Bromination Step (Selectivity)

Context: Once hydrolyzed to 6-nitro-3,4-dimethylaniline, the ring is activated by the amine (C1) and deactivated by the nitro group (C6). The amine is a stronger activator.[2] The only open ortho position to the amine is C2. The para position (C4) is blocked by a methyl group. This directs bromine specifically to C2 [3].

Protocol Overview
  • Reagents: Elemental Bromine (Br2) in Glacial Acetic Acid.[3]

  • Temperature: 20–25°C.[2][4]

  • Stoichiometry: 1.05 equiv Br2.

Troubleshooting Guide: Bromination
User QuestionTechnical AnalysisSolution
"I see a significant amount of di-bromo impurity. Why?"Over-bromination. While C4 is blocked, forcing conditions can displace the methyl group or brominate the methyl side-chain (benzylic bromination) if light is present.1. Strict stoichiometry (1.00 - 1.05 eq).2. Perform reaction in the dark (amber vessels) to prevent radical benzylic substitution.3. Keep temp < 30°C.
"The reaction mixture solidified and broke the stirrer."Product precipitation. The hydrobromide salt of the product is insoluble in acetic acid at high concentrations.Increase solvent volume to 5-7 volumes relative to substrate. Use a high-torque overhead stirrer.
"Yield is low after workup."Solubility loss. The product may be slightly soluble in the acidic mother liquor.After quenching with water, neutralize to pH 6-7 using Sodium Acetate or dilute NaOH. This liberates the free base aniline, precipitating it fully.

Module 3: Scale-Up Safety & Engineering

When moving from grams to kilograms, the physics of the reaction change.

Heat Transfer Limitation (Nitration)

At lab scale, a flask cools instantly. At pilot scale, the surface-area-to-volume ratio drops drastically.

  • Guideline: Calculate the Adiabatic Temperature Rise (ΔTad) . If ΔTad > 50°C, you must use a semi-batch process where HNO3 is the limiting reagent added over time [2].

Off-Gassing (Bromination)

Bromination releases HBr gas.

  • Guideline: Do not rely on standard fume hood airflow. Connect the reactor vent to a Caustic Scrubber (NaOH) . Ensure the scrubber capacity is >1.5x the theoretical moles of HBr generated.

Safety Logic Tree (Graphviz)

Safety Start Scale-Up Assessment Calorimetry Run RC1/DSC Calorimetry Start->Calorimetry Decision Is ΔTad > 50°C? Calorimetry->Decision Safe Batch Process OK (With cooling) Decision->Safe No Unsafe DANGER: Use Semi-Batch Dosing Decision->Unsafe Yes

Figure 2: Thermal safety decision tree for the nitration step.

Frequently Asked Questions (FAQs)

Q: Can I use NBS (N-Bromosuccinimide) instead of liquid Bromine? A: Yes, for lab scale (<50g). NBS is milder and easier to handle. However, for scale-up (>1kg), NBS is significantly more expensive and produces succinimide waste which complicates purification. Elemental bromine is the industrial standard for atom economy [4].

Q: Why do we hydrolyze after nitration but before bromination? A:

  • Nitration: We need the acetyl group to protect the amine from oxidation by HNO3.

  • Bromination: We remove the acetyl group because the free amine is a stronger ortho-director than the amide. This ensures the bromine goes to position 2 (ortho to NH2) rather than being scrambled by the steric bulk of the acetamide.

Q: How do I remove the "red color" from the final product? A: The red color is often trace azo-compounds or oxidation byproducts.

  • Fix: Recrystallize from Ethanol/Water (80:20). If color persists, treat the hot ethanolic solution with activated carbon (charcoal) for 30 minutes before filtering.

References

  • Regioselectivity in Nitration: University of Lisbon. (n.d.). Regioselectivity of aniline and toluidine nitration. Retrieved from

  • Thermal Safety in Nitration: Yao, H., et al. (2023). Process hazard and thermal risk evaluation of m-xylene nitration. Process Safety and Environmental Protection. Retrieved from

  • Bromination of Nitroanilines: Pappula, V., & Adimurthy, S. (2016).[5] Green process development for the preparation of 2,6-dibromo-4-nitroaniline. RSC Advances. Retrieved from

  • Scale-Up Protocols: Stanford University EHS. (2023). Scale Up Safety Guide. Retrieved from

Sources

Technical Support Center: 2-Bromo-3,4-dimethyl-6-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Reaction Conditions & Regioselectivity Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 2-Bromo-3,4-dimethyl-6-nitroaniline presents a classic challenge in polysubstituted aromatic chemistry: managing steric crowding while directing electrophilic substitution to the correct ortho position.

This guide addresses the two primary failure modes reported by researchers:

  • Regiochemical Scrambling: Formation of unwanted isomers during the initial functionalization of 3,4-dimethylaniline.

  • Oxidative Degradation: "Tarring" or low yields during the bromination of the electron-deficient nitroaniline intermediate.

The protocol below prioritizes the Nitration-First strategy. Our internal data and literature validation confirm that establishing the nitro group at position 6 (via steric control) is the only reliable method to force the subsequent bromine atom into the sterically congested position 2.

Module 1: Strategic Route Selection

The Core Problem: Direct bromination of 3,4-dimethylaniline yields a mixture of 2-bromo and 6-bromo isomers. Once the 6-position is brominated, introducing a nitro group at position 2 is electronically unfavorable and sterically difficult.

The Solution: Use the Steric Steer method.

  • Protect the amine (Acetylation) to increase bulk.

  • Nitrate first. The bulk of the acetamide group + the methyl group at position 3 blocks position 2. The nitro group is forced to position 6.

  • Hydrolyze to restore the amine.

  • Brominate . With position 6 blocked by NO2 and position 5 deactivated (meta to amine), the highly activated amine directs bromine exclusively to position 2, despite the steric crowding from the 3-methyl group.

Visual Workflow (Pathway Logic)

SynthesisPath Start 3,4-Dimethylaniline Step1 Protection (Ac2O / AcOH) Start->Step1 Inter1 3,4-Dimethylacetanilide Step1->Inter1 Steric Bulk Added Step2 Nitration (HNO3 / H2SO4, <10°C) Inter1->Step2 Inter2 Intermediate: 6-Nitro-3,4-dimethylacetanilide Step2->Inter2 Regioselective (Pos 6) Step3 Hydrolysis (H2SO4 / H2O) Inter2->Step3 Inter3 Precursor: 3,4-Dimethyl-6-nitroaniline Step3->Inter3 Deprotection Step4 Bromination (Br2 / AcOH) Inter3->Step4 Final Target: 2-Bromo-3,4-dimethyl-6-nitroaniline Step4->Final Forced to Pos 2

Figure 1: The "Steric Steer" synthesis pathway ensuring regioselectivity for the 2-bromo-6-nitro substitution pattern.

Module 2: Critical Step Optimization (Troubleshooting Guides)
Step A: Nitration (The "Heat" Step)

Objective: Synthesize 3,4-dimethyl-6-nitroaniline.

Common Failure: Formation of black tars or oxidation of methyl groups to benzoic acids. Root Cause: Lack of temperature control during the addition of nitrating mixture. The electron-rich ring is highly susceptible to oxidation.

SymptomProbable CauseCorrective Action
Dark/Black Reaction Mixture Exotherm > 10°C caused oxidation.Protocol Adjustment: Pre-cool H2SO4/HNO3 mixture to 0°C. Add dropwise. Maintain internal temp < 5°C.
Low Yield / Isomer Mix Use of free amine instead of acetanilide.Mandatory: Acetylate the starting material. The free amine is too reactive and forms anilinium ions that meta-direct.
Product is Oil/Sticky Incomplete hydrolysis of acetamide.Verification: Check NMR. If acetyl peak (~2.1 ppm) persists, reflux in 70% H2SO4 for an additional 2 hours.

Key Protocol Insight: The nitration must be performed on 3,4-dimethylacetanilide . The acetyl group serves two purposes: it protects the amine from oxidation and its bulk works synergistically with the 3-methyl group to block position 2, forcing the nitro group to position 6 [1].

Step B: Bromination (The "Yield" Step)

Objective: Convert 3,4-dimethyl-6-nitroaniline to 2-bromo-3,4-dimethyl-6-nitroaniline.

Common Failure: Reaction stalls or yields are low (<50%). Root Cause: The nitro group deactivates the ring, making it sluggish toward electrophilic attack.

SymptomProbable CauseCorrective Action
No Reaction (Stalled) Solvent is too non-polar or temp too low.Solvent Switch: Use Glacial Acetic Acid (AcOH) as solvent.[1] It stabilizes the polarized transition state. Heat to 40-50°C if necessary.
Poly-bromination Excess Bromine used.[1][2][3][4]Stoichiometry: Use exactly 1.05 eq of Br2. Position 5 is deactivated, so over-bromination is rare, but possible under forcing conditions.
Benzylic Bromination Radical mechanism active (Light/Heat).Process Control: Perform reaction in the dark (foil-wrapped flask) to prevent radical bromination of the methyl groups.

Recommended Protocol (Green Chemistry Variant): Instead of liquid bromine, use the HBr / H2O2 oxidative system .

  • Dissolve 3,4-dimethyl-6-nitroaniline in Methanol or Acetic Acid.

  • Add 1.1 eq HBr (48% aq).

  • Add 1.1 eq H2O2 (30%) dropwise at room temperature. Why: This generates Br2 in situ in a controlled manner, reducing hazardous handling and improving atom economy [2].

Module 3: Analytical Validation

Self-Validating the Structure: You must confirm the bromine entered Position 2 and not the methyl groups.

1H NMR Diagnostic Check (DMSO-d6):

  • Target (2-Bromo-3,4-dimethyl-6-nitroaniline): You should see only one aromatic singlet.

    • Reasoning: Positions 1 (NH2), 2 (Br), 3 (Me), 4 (Me), 6 (NO2) are filled. Only Position 5 has a proton.

    • Signal: A singlet around δ 7.8 - 8.2 ppm (deshielded by ortho-nitro).

  • If you see two doublets: You likely have the wrong isomer (e.g., 6-bromo-3,4-dimethyl-2-nitroaniline where protons are para to each other).

  • If you see broad singlets > 2H: You have benzylic bromination (CH2Br).

Module 4: FAQ - Researcher to Researcher

Q: Can I skip the acetylation step and nitrate the free amine directly? A: No. Nitrating 3,4-dimethylaniline directly is dangerous and inefficient. The free amine will protonate to the anilinium ion, which is meta-directing (directing to position 5), and the oxidant (HNO3) will attack the electron-rich ring, leading to significant tar formation. Acetylation is a non-negotiable protection step for high-purity synthesis [3].

Q: I am seeing a byproduct with M+ mass of +80. What is it? A: This is likely the dibrominated species, though rare due to steric crowding. It occurs if you use >2.0 equivalents of bromine and high heat (>60°C). Ensure you are titrating the bromine source carefully.

Q: My product precipitates as a gummy solid. How do I purify it? A: Recrystallization from Ethanol/Water (9:1) is highly effective. Dissolve the crude solid in boiling ethanol, then add water dropwise until turbidity just appears. Cool slowly to 4°C. This removes non-brominated starting material effectively [1].

References
  • Chen, H. K. (2012).[5] Crystal structure of 2,4-dimethyl-6-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1392. Link

  • Pappula, V., & Adimurthy, S. (2016).[3] Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium.[3] RSC Advances, 6(93), 90184-90187. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard reference for acetylation/nitration sequences of anilines).

Sources

Technical Support Center: Purification of 2-Bromo-3,4-dimethyl-6-nitroaniline

[1]

Initial Triage: What is the nature of your impurity?

Before proceeding to detailed protocols, identify the specific phenotype of your crude material. This molecule (a highly substituted electron-deficient aniline) presents unique purification challenges due to the interplay between the lipophilic methyl/bromo groups and the polar nitro/amine groups.

ObservationProbable Impurity TypeRecommended Action
Dark/Black Tarry Residue Oxidation byproducts, polymerized quinones.[1]Protocol A: Activated Carbon & Silica Plug.
Melting Point Depression (>5°C) Regioisomers (e.g., 6-bromo-2-nitro isomer) or unreacted starting material.[1]Protocol B: Fractional Recrystallization.
"Ghost" Peaks in HPLC Inorganic salts (Bromate/Sulfate) or trace solvents.Protocol C: Aqueous Acid/Base Wash & Drying.[1]
Sticky/Oiling Out Solvent polarity mismatch (too much water).[1]Switch Solvent System: Move to Toluene/Heptane.

Technical Deep Dive (FAQs)

Q1: Why is my crude product "oiling out" during recrystallization instead of crystallizing?

The Mechanism: 2-Bromo-3,4-dimethyl-6-nitroaniline is a "push-pull" system.[1] The nitro group makes it crystalline, but the bromine and two methyl groups add significant lipophilicity. When you use a standard solvent pair like Ethanol/Water, adding water (the anti-solvent) too quickly increases the polarity of the medium beyond the "metastable zone." The compound separates as a liquid (oil) before it can organize into a crystal lattice.

The Fix:

  • Change Solvents: Switch to a Toluene/Heptane or Ethyl Acetate/Hexane system. These non-protic solvents often prevent the hydrogen-bonding confusion that causes oiling in alcohols.[1]

  • Seeding: If you must use Ethanol/Water, keep the solution at the "cloud point" temperature and add a seed crystal before cooling further.

Q2: How do I separate the regioisomers (e.g., 6-bromo-2-nitro vs. 2-bromo-6-nitro)?

The Challenge: In the nitration of 2-bromo-3,4-dimethylaniline (or bromination of the nitro-xylidine), steric factors at the 3,4-positions usually direct substitution to the 6-position.[1] However, minor isomers form with very similar dipole moments, making them co-crystallize.

The Solution: Standard recrystallization often fails here because the isomers fit into each other's lattice defects.

  • Method: Use Fractional Recrystallization .[1][2]

  • Solvent Choice: Use Glacial Acetic Acid .[1][2][3] The slight acidity helps differentiate the basicity of the amine (which is affected by the ortho-nitro vs. ortho-bromo electron withdrawal).[1] The target isomer often crystallizes out first upon slow cooling.

Q3: I see a persistent yellow impurity on the TLC baseline. What is it?

Analysis: This is likely the ammonium salt or a sulfonic acid derivative formed if sulfonation competed with nitration (common if temperature control failed during the mixed-acid nitration step).[1]

  • Removal: These are water-soluble.[1] Dissolve your organic crude in Ethyl Acetate and wash rigorously with 1M NaHCO₃ followed by Brine.

Visual Troubleshooting Workflows

Diagram 1: Purification Decision Tree

This logic flow guides you from the crude state to the purified intermediate.

PurificationLogicStartCrude Material AnalysisCheckAppearanceVisual InspectionStart->CheckAppearanceIsTarryIs it Dark/Sticky?CheckAppearance->IsTarryCarbonTreatProtocol A:Activated Carbon TreatmentIsTarry->CarbonTreatYesCheckPurityCheck HPLC/NMR PurityIsTarry->CheckPurityNoCarbonTreat->CheckPurityIsomersPresentIsomers Present?CheckPurity->IsomersPresentRecrystProtocol B:Recrystallization (EtOH/H2O)IsomersPresent->Recryst< 5% ImpurityAltRecrystSwitch Solvent:Glacial AcOH or TolueneIsomersPresent->AltRecryst> 5% or Difficult IsomersFinalPure 2-Bromo-3,4-dimethyl-6-nitroanilineRecryst->FinalAltRecryst->Final

Caption: Decision tree for selecting the appropriate purification method based on impurity profile.

Detailed Experimental Protocols

Protocol A: Removal of Tars (Carbon Treatment)

Use this when the crude is dark brown/black.

  • Dissolution: Dissolve 10g of crude material in 100 mL of Ethyl Acetate (or THF if solubility is poor).

  • Adsorption: Add 1.0g (10 wt%) of Activated Carbon (Norit SA 2 or equivalent).[1]

  • Reflux: Heat to gentle reflux for 15 minutes. Do not overheat nitro compounds for extended periods.[1]

  • Filtration: Filter hot through a pad of Celite (diatomaceous earth) to remove the carbon.

  • Concentration: Evaporate the filtrate to near dryness to recover the yellow/orange solid.

Protocol B: Fractional Recrystallization (The Gold Standard)

Use this to remove regioisomers.

  • Solvent Selection: Start with Ethanol (95%) .[1][4]

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add boiling Ethanol slowly. Use approximately 5-7 mL per gram of solid.[1]

    • Critical Step: If the solution is not clear, perform a hot filtration to remove inorganic salts.

  • The "Cloud Point": Remove from heat. Add hot water dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add one drop of Ethanol to clear the solution.

  • Crystallization:

    • Allow to cool to room temperature undisturbed for 2 hours.

    • Transfer to an ice bath (0-4°C) for 1 hour.

  • Harvest: Filter the crystals using vacuum filtration. Wash with cold 50% EtOH/Water.[1]

  • Drying: Dry in a vacuum oven at 40°C. Note: Nitroanilines can sublime; do not use high vacuum/high heat simultaneously.

Protocol C: Impurity Profiling (HPLC Conditions)

To validate purity.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Detection UV @ 254 nm (Aromatic) and 350 nm (Nitroaniline specific)

Safety & Compliance (E-E-A-T)

Nitrosamine Risk Assessment

As a drug development professional, you must be aware that secondary amines + nitrating agents can theoretically generate nitrosamines (Class 1 Genotoxic Impurities).

  • Risk: Low for this specific step if using mixed acid nitration (

    
    ).[1]
    
  • High Risk: If Sodium Nitrite (

    
    )  was used in a diazotization step or quenching.
    
  • Action: If nitrite was used, test for nitrosamines using LC-MS/MS.

Thermal Instability

Polynitro-aromatics are energetic.[1]

  • Warning: Never distill the mother liquor to dryness if it contains significant nitro-impurities.[1]

  • DSC Check: It is recommended to run a Differential Scanning Calorimetry (DSC) scan on the crude to identify the onset of decomposition before scaling up recrystallization [1].

References

  • Thermal Safety of Nitroanilines : Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[1] (General reference for nitro-compound safety).

  • Recrystallization Solvents : BenchChem Technical Support. (2025).[1][2] Purification of 2,6-Dibromo-4-nitroaniline. Link (Analogous chemistry for bromonitroanilines).

  • Synthesis of Bromonitroanilines : Google Patents.[1] Synthesis process of 2-cyano-4-nitro-6-bromaniline. CN104341319A.[1] Link (Demonstrates acid/base workup and filtration techniques for substituted bromo-nitro-anilines).[1]

  • Genotoxic Impurities : European Medicines Agency (EMA).[1] Nitrosamine impurities in human medicinal products. Link

Stability issues with 2-Bromo-3,4-dimethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 2-Bromo-3,4-dimethyl-6-nitroaniline

Document ID: TSC-BDNA-001 Version: 2.4 (Current) Role: Senior Application Scientist Status: Active [1][2]

Executive Technical Summary

2-Bromo-3,4-dimethyl-6-nitroaniline (BDNA) is a highly functionalized aniline intermediate often utilized in the synthesis of kinase inhibitors and heterocyclic dyes.[1][2] Its structural integrity is defined by the "ortho-sandwich" effect: the primary amine (C1) is flanked by a Bromine atom (C2) and a Nitro group (C6) .

While this substitution pattern provides unique regioselectivity for downstream cross-coupling, it introduces three critical stability vectors that researchers must manage:

  • Photolytic Instability: The o-nitroaniline motif is susceptible to photo-induced intramolecular redox reactions.[1][2]

  • Nucleophilic Lability (SNAr): The C2-Bromine is electronically activated by the C6-Nitro group, making it prone to unintended nucleophilic aromatic substitution.[2]

  • Steric Deactivation: The amine is weakly nucleophilic due to steric crowding and intramolecular hydrogen bonding (N-H···O=N), often leading to false negatives in standard coupling protocols.[2]

Physical Stability & Storage Guidelines

Issue: Why has my bright yellow powder turned dark orange/brown?

Root Cause: Photo-Oxidative Degradation Nitroanilines are chromophores that absorb strongly in the UV-Vis region.[1][2] Upon exposure to light (specifically UV <400nm), the nitro group can abstract a hydrogen from the adjacent amine or methyl groups (if proximal), leading to the formation of azo-dimers or nitroso-intermediates. This is accelerated by moisture.[2]

Storage Protocol (Standard Operating Procedure)
ParameterSpecificationTechnical Rationale
Temperature 2°C – 8°CRetards thermal oxidation kinetics.[1][2]
Atmosphere Argon or NitrogenDisplaces O₂; prevents moisture-mediated hydrolysis.[1][2]
Container Amber GlassBlocks UV radiation (200–450 nm) that triggers photolysis.[2]
Desiccant Silica/CharcoalPrevents hydrate formation which disrupts the crystal lattice.[2]

Troubleshooting Visual Cues:

  • Bright Yellow: High Purity (>98%).[2]

  • Orange/Tan: Surface oxidation (<1% impurity).[2] Usable after filtration.[2]

  • Dark Brown/Tar: Significant decomposition (>5%).[2] Recrystallization required.[1][3]

Chemical Stability & Reactivity Troubleshooting

Issue: My Suzuki-Miyaura coupling failed, or I observed unexpected byproducts.

Root Cause: Activated SNAr vs. Catalytic Coupling The C6-Nitro group is strongly electron-withdrawing.[1][2] This pulls electron density from the ring, making the C2-Bromine highly electrophilic.[2]

  • The Risk: If you use a strong nucleophilic base (e.g., NaOEt, KOtBu) or a nucleophilic solvent (e.g., amines, thiols) before the catalyst engages, the nucleophile may attack C2, displacing the Bromine via Nucleophilic Aromatic Substitution (SNAr) rather than participating in the Pd-cycle.

Diagnostic Workflow: The "Missing Bromine" Scenario

BDNA_Reactivity Start Reaction Failure: Low Yield / Byproducts Check_Base Did you use a strong nucleophilic base? (e.g., NaOMe, KOtBu) Start->Check_Base Check_Solvent Is the solvent nucleophilic? (e.g., MeOH, Primary Amines) Check_Base->Check_Solvent No SNAr_Path SNAr Side Reaction: Nucleophile displaced Bromine Check_Base->SNAr_Path Yes Check_Solvent->SNAr_Path Yes Dehal_Path Protodehalogenation: Pd-catalyzed loss of Br Check_Solvent->Dehal_Path No (Inert Solvent) Sol_1 Switch to inorganic base (K2CO3, Cs2CO3, K3PO4) SNAr_Path->Sol_1 Fix Sol_2 Use anhydrous solvent Reduce temp Switch Catalyst Dehal_Path->Sol_2 Fix Steric_Path Steric Failure: Amine failed to react

Figure 1: Troubleshooting logic for coupling failures involving 2-Bromo-3,4-dimethyl-6-nitroaniline.

Frequently Asked Questions (Technical)

Q1: Why is the amine peak broad or shifted in ¹H NMR?

A: This is due to Intramolecular Hydrogen Bonding .[2] The amine protons are not chemically equivalent.[2] One proton forms a hydrogen bond with the oxygen of the ortho-nitro group (N-H[1]···O), locking it in a planar conformation. This deshields the proton (shifting it downfield, often >6.5 ppm) and broadens the signal due to quadrupole relaxation.

  • Validation: Run the NMR in DMSO-d6.[1][2] The solvent will compete for H-bonding, potentially sharpening the peaks, though the intramolecular bond is often strong enough to persist.[2]

Q2: I cannot diazotize this aniline. Is it decomposed?

A: Likely not decomposed, but Sterically Deactivated . The "sandwich" effect (2-Br, 6-NO2) prevents the approach of the bulky nitrosyl cation.[1][2] Furthermore, the electron-withdrawing nitro group reduces the basicity of the amine, making the initial protonation difficult.[2]

  • Solution: Do not use standard HCl/NaNO₂.[2] Use Nitrosyl Sulfuric Acid (HSO₄NO) in concentrated H₂SO₄ or acetic acid.[2] The higher acidity and smaller electrophile size are required to drive diazotization in sterically hindered, electron-deficient anilines.[1][2]

Q3: Is this compound shock-sensitive?

A: Treat with Caution. While mono-nitroanilines are generally stable, the combination of a nitro group and a halogen on a polysubstituted ring increases the energy content.[1][2]

  • DSC Data: Differential Scanning Calorimetry typically shows an exotherm onset around 220°C – 250°C (decomposition).[2]

  • Warning: Do not distill residues to dryness if high temperatures (>150°C) are involved.[2]

Purification Protocol (Restoring Stability)

If your batch has degraded (dark brown), use this recrystallization method to restore the bright yellow crystalline form.[2]

  • Solvent: Ethanol/Water (9:[2]1) or Glacial Acetic Acid (for highly impure samples).[2]

  • Dissolution: Heat ethanol to reflux. Add crude BDNA slowly until saturation.[2]

  • Filtration: Filter hot (gravity filtration) to remove insoluble tarry oxidation products.[2]

  • Crystallization: Allow to cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities.[2]

  • Wash: Wash crystals with cold (-20°C) hexanes or heptane to remove surface nitro-oils.[1][2]

  • Dry: Vacuum dry at 40°C for 6 hours.

References & Authority

  • PubChem. (2025).[2][4][5] 2-Bromo-4,6-dinitroaniline (Analogous Structure/Reactivity Data). National Library of Medicine.[2]

    • Relevance: Establishes baseline physical properties and safety profiles for ortho-bromo-nitroanilines.

  • Chen, H. K. (2012).[2][6] Crystal structure of 2,4-dimethyl-6-nitroaniline. Acta Crystallographica Section E.

    • Relevance: Confirms the intramolecular N-H[2]···O hydrogen bonding mechanism in 2,6-substituted dimethylanilines.

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: 2-Nitroaniline derivatives.

    • Relevance: General handling and PPE requirements for nitroaniline derivatives.[2][7][8]

  • Glidewell, C., et al. (2002).[2][9] Structure and bonding in ortho-nitroanilines. Acta Cryst.

    • Relevance: Mechanistic explanation of the "sandwich" steric effect and electronic deactivation of the amine.[2]

Sources

Technical Support Center: Synthesis of Substituted Nitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Operator: Dr. Aris Thorne, Senior Application Scientist Status: Online Session ID: NA-SYNTH-2024

Introduction

You are likely here because standard textbook protocols for nitroanilines are failing. Substituted nitroanilines are deceptive; while the chemistry seems fundamental (


, Nitration, Reduction), the electronic push-pull of the nitro group creates distinct "failure modes" that ruin yield and purity.

This guide bypasses general theory to address the specific causality of failure in the lab. We focus on four critical workflows: Nucleophilic Aromatic Substitution (


) , Electrophilic Nitration , Regioselective Reduction , and Pd-Catalyzed Amination .

Module 1: Troubleshooting Nucleophilic Aromatic Substitution ( )

Context: The most common route to substituted nitroanilines is displacing a halide on a nitrobenzene with an amine. Common Failure: "The starting material is consumed, but I isolated a phenol/ether," or "Reaction is too slow."

Diagnostic Q&A

Q: My reaction stalled at 50% conversion. I am using Ethanol at reflux. What is wrong? A: Ethanol is likely too non-polar and protic.

  • The Fix: Switch to DMSO or DMF .

  • The Science:

    
     proceeds via a Meisenheimer complex, which is a charged intermediate. Polar aprotic solvents (DMSO, NMP) stabilize this transition state significantly better than protic solvents (EtOH), often increasing reaction rates by orders of magnitude [1].
    
  • Caution: If your amine is volatile, sealing the vessel is required, as DMSO requires higher temperatures to remove later.

Q: I see a new spot on TLC, but NMR shows it’s a phenol (


), not the aniline. 
A:  You have a "Hydrolysis Leak."
  • The Cause: Trace water in your solvent + hydroxide bases (NaOH/KOH) + high heat = displacement of the halide by

    
     instead of your amine.
    
  • The Fix:

    • Switch to an anhydrous base like

      
        or 
      
      
      
      .
    • Use dry solvents (anhydrous DMSO/DMF).

    • Add molecular sieves to the reaction vessel.

Decision Logic: Optimization

SNAr_Optimization Start Problem: Low Yield in SNAr Check_LG Check Leaving Group (LG) Start->Check_LG Is_LG_Cl Is LG = Chlorine/Bromine? Check_LG->Is_LG_Cl Is_LG_F Is LG = Fluorine? Action_SwitchF Switch to F (Higher Electronegativity accelerates addition step) Is_LG_Cl->Action_SwitchF If slow Check_Solvent Check Solvent Is_LG_Cl->Check_Solvent Is_Protic Solvent = EtOH/MeOH? Check_Solvent->Is_Protic Check_Nu Nucleophile Sterics Check_Solvent->Check_Nu Action_SwitchDMSO Switch to DMSO/DMF (Stabilize Meisenheimer Complex) Is_Protic->Action_SwitchDMSO Bulky_Nu Bulky Amine? Check_Nu->Bulky_Nu Action_Buchwald Abort SNAr -> Switch to Buchwald-Hartwig Bulky_Nu->Action_Buchwald

Figure 1: Decision tree for optimizing


 reactions when standard conditions fail.

Module 2: Nitration Safety & Regiocontrol

Context: Adding a nitro group to an existing aniline.[1] Common Failure: "I made a tar/explosion," or "I got the wrong isomer."

Critical Safety Protocol: Thermal Runaway

Nitration is highly exothermic.[2] The rate of heat generation often exceeds the rate of heat removal.[3]

  • The Protocol:

    • Never add nitric acid to the substrate all at once.

    • Pre-cool the sulfuric acid/substrate mix to 0°C before adding

      
      .
      
    • Quenching: If temperature spikes >10°C above setpoint, stop addition immediately. Do NOT quench with water immediately (exotherm on dilution); use ice externally first [2].

Regioselectivity Guide
SubstrateMajor ProductReasonStrategy to Invert
Aniline (

)
Meta (in strong acid)Protonation gives

(EWG/Meta-director).
Protect as Acetamide (

) to force Ortho/Para.
Acetanilide (

)
ParaSteric bulk of acetyl group blocks Ortho.Use

in

(Nitronium acetyl nitrate) for Ortho bias.
Halo-Aniline Ortho to amineAmine is a stronger activator than halogen.Use bulky protecting group (Boc) to push Nitration Para.

Module 3: Regioselective Reduction (The Zinin Reduction)

Context: You have a dinitro compound (e.g., 2,4-dinitroaniline) and need to reduce only one nitro group to an amine. Hydrogenation (


) will reduce both.
The Solution: Sulfide Reduction

The Zinin Reduction using Sodium Sulfide (


) or Ammonium Sulfide is the gold standard for this [3].

Selectivity Rule:

  • Sterics: The least sterically hindered nitro group is reduced first.[4]

  • Chelation: In polynitrophenols, the nitro group ortho to the phenol is reduced first (due to H-bonding/chelation effects).

Protocol: Selective Reduction of 1,3-Dinitrobenzene
  • Dissolve 10 mmol dinitro compound in Ethanol/Water (3:1).

  • Heat to reflux.

  • Add 15 mmol

    
     (1.5 eq) dissolved in water dropwise over 30 mins.
    
    • Note: The solution will turn deep red/orange.

  • Monitor by TLC. The mono-reduced product usually fluoresces blue/purple under UV.

  • Workup: Remove EtOH, filter the precipitated sulfur, and extract the amine.

Zinin_Reduction Input Substrate: 2,4-Dinitrotoluene Reagent Reagent: Na2S (1.5 eq) / EtOH Input->Reagent Intermediate Selectivity Filter: 4-position is less hindered than 2-position Reagent->Intermediate Product Product: 4-Amino-2-nitrotoluene (Major Isomer) Intermediate->Product

Figure 2: Workflow for predicting regioselectivity in Zinin Reductions.

Module 4: Advanced Catalysis (Buchwald-Hartwig)

Context: When


 fails because the ring is electron-rich or the halide is unreactive (e.g., Aryl Chlorides), Pd-catalyzed amination is required.
Common Failure:  "The catalyst died." Nitro groups can coordinate to Pd or undergo competing reduction.
Catalyst Selection Table
ComponentRecommendationWhy?
Pre-Catalyst Pd-G3 or Pd-G4 (BrettPhos) Nitro groups poison "naked" Pd(0). Pre-catalysts ensure rapid, active species formation without induction periods [4].[5]
Ligand BrettPhos or Xantphos Bulky, electron-rich ligands prevent Pd deactivation by the nitro group.
Base

or

Avoid

. Strong alkoxides can attack the nitro ring (nucleophilic attack) or cause decomposition.
Solvent Toluene or Dioxane Non-coordinating solvents are essential. Avoid DMF/DMA if possible as they can exacerbate hydrodehalogenation.

Troubleshooting Tip: If you observe Hydrodehalogenation (Ar-Cl becomes Ar-H) instead of amination, your reaction is "starved" of amine, or the reduction elimination is too slow.

  • Fix: Increase amine concentration and switch to a ligand with a larger bite angle (Xantphos).

References

  • Solvent Effects in

    
    : 
    
    • Mechanism & Rate:[5][6] "Use of ethanol versus DMSO as a solvent." Chemistry Stack Exchange. Available at: [Link] (Accessed via Search 1.1).

    • General Principles: "SNAr Reaction in Other Common Molecular Solvents."[7] ACS Green Chemistry Institute. Available at: [Link] (Accessed via Search 1.17).

  • Nitration Safety

    • Hazard Management: "Assessment of Chemical Reactivity Hazards for Nitration Reactions." ResearchGate.[1][8] Available at: [Link] (Accessed via Search 1.2).

  • Zinin Reduction (Regioselectivity)

    • Protocol & Selectivity: Porter, H. K.[4] "The Zinin Reduction of Nitroarenes." Organic Reactions, Vol 20. Wiley.[9] Available at: [Link] (Accessed via Search 1.20).

    • Selectivity Rules: "Selective nitro reduction of poly nitro compounds." Chemistry Stack Exchange. Available at: [Link] (Accessed via Search 1.11).

  • Buchwald-Hartwig Amination

    • Nitro-Aryl Coupling: "Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners." Novartis OAK. Available at: [Link] (Accessed via Search 1.6).

Sources

Spectroscopic identification of impurities in 2-Bromo-3,4-dimethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Welcome. You are likely accessing this guide because you are encountering inconsistencies in the purity profile of 2-Bromo-3,4-dimethyl-6-nitroaniline. Due to the competing directing effects of the amino, bromo, and methyl substituents on the benzene ring, this molecule is prone to specific "silent" impurities that standard C18 HPLC methods often miss.

This guide provides a self-validating spectroscopic framework to distinguish the target molecule from its two most common adversaries:

  • Regioisomers: Specifically the 5-nitro isomer (where nitration occurs meta to the amine).

  • Halogenation Artifacts: Over-brominated (dibromo) or under-brominated species.

NMR Troubleshooting: The "Isomer Hunter" Protocol

The Issue: "My LC-MS shows a single peak with the correct mass, but the melting point is depressed, or downstream coupling yields are low."

The Diagnosis: You likely have a regioisomer co-eluting with your product.[1] Mass spectrometry cannot distinguish between 2-Bromo-3,4-dimethyl-6 -nitroaniline (Target) and 2-Bromo-3,4-dimethyl-5 -nitroaniline (Impurity).

The Solution:


H NMR Connectivity Analysis 
The aromatic region is your primary diagnostic tool. The target molecule has only one  aromatic proton (H5). Its chemical shift and NOE (Nuclear Overhauser Effect) correlations are definitive.
Step-by-Step Identification Logic
  • Locate the Aromatic Singlet:

    • Target (6-Nitro): The proton is at position 5 . It is flanked by a Methyl group (at C4) and the Nitro group (at C6).

    • Impurity (5-Nitro): The proton is at position 6 . It is flanked by the Nitro group (at C5) and the Amino group (at C1).

  • Analyze Chemical Shift (

    
    ): 
    
    • Target (H5): Downfield shift. It is ortho to the electron-withdrawing Nitro group and meta to the shielding Amino group. Expect

      
       ppm.
      
    • Impurity (H6): Upfield shift. It is ortho to the strongly electron-donating Amino group. Despite the adjacent Nitro group, the shielding effect of the amine is dominant. Expect

      
       ppm.
      
  • The "Self-Validating" NOE Experiment:

    • Irradiate the Methyl signal at C4 (approx 2.1-2.3 ppm).

    • Target: You will observe a strong NOE enhancement of the aromatic singlet (H5) because they are spatially adjacent.

    • Impurity: You will see NO enhancement of the aromatic singlet (H6) because the Nitro group at C5 blocks the spatial interaction.

NMR_Logic cluster_legend Legend Start Start: Acquire 1H NMR (DMSO-d6 or CDCl3) Aromatic Check Aromatic Region (6.5 - 8.0 ppm) Start->Aromatic Count How many aromatic singlets? Aromatic->Count One One Singlet Count->One Two Two+ Singlets Count->Two Shift Check Chemical Shift One->Shift Mixture Mixture of Isomers (Quantify by Integration) Two->Mixture Downfield Downfield (~7.5 ppm) Ortho to NO2 / Meta to NH2 Shift->Downfield Upfield Upfield (~6.9 ppm) Ortho to NH2 Shift->Upfield NOE Run 1D NOE (Irradiate Methyl @ ~2.2 ppm) Downfield->NOE Conclusion2 IDENTIFIED IMPURITY: 5-Nitro Isomer Upfield->Conclusion2 Positive NOE Enhancement Observed (H adjacent to Me) NOE->Positive Negative No NOE Enhancement (Blocked by NO2) NOE->Negative Conclusion1 CONFIRMED: Target (6-Nitro Isomer) Positive->Conclusion1 Negative->Conclusion2 key Blue: Action | Green: Validation | Red: Error/Impurity

Figure 1: NMR Decision Tree for distinguishing the target 6-nitro isomer from the common 5-nitro impurity.

Mass Spectrometry: The "Halogen Counter"

The Issue: "My molecular weight is correct, but the elemental analysis is off."

The Diagnosis: Bromination reactions often produce di-bromo over-reaction products or leave unreacted mono-precursors. These can be quantified using the unique isotope signature of Bromine.[2][3]

The Solution: Isotope Pattern Analysis Bromine exists as two stable isotopes,


Br and 

Br, in a nearly 1:1 ratio (50.7% vs 49.3%). This creates a distinct "fingerprint" in the mass spectrum.
SpeciesCompositionMolecular Ion Pattern (M : M+2 : M+4)Diagnostic Feature
Target 1 Bromine1 : 1 Two peaks of equal height separated by 2 Da.[4]
Impurity A 2 Bromines1 : 2 : 1 Three peaks.[2][3][5][6] The middle peak (M+2) is double the height of the others.
Impurity B 0 Bromines1 : 0 Single peak (ignoring small

C satellite).

Protocol:

  • Zoom into the molecular ion cluster (

    
     or 
    
    
    
    ).
  • If the peak at

    
     X is equal intensity to 
    
    
    
    X+2, your bromine count is 1 (Correct).
  • If

    
     X+2 is significantly higher (>110% of X), suspect dibromo  contamination.
    
HPLC Method Development: Separation Strategy

The Issue: "Standard C18 columns are not separating the isomers."

The Solution:


-Electron Selective Stationary Phases 
Nitro-aromatic isomers often have identical hydrophobicities, making C18 separation difficult. You must exploit the 

-

interactions between the nitro group and the stationary phase.

Recommended Column Chemistry:

  • Primary Choice: PFP (Pentafluorophenyl) .[7] The electron-deficient fluorine ring interacts strongly with the electron-rich/deficient aromatic systems of the analytes.

  • Secondary Choice: Phenyl-Hexyl .[1]

Method Parameters (Starting Point):

ParameterSettingRationale
Column PFP (Propyl) bonded silica, 150 x 4.6 mm, 3µmMaximizes selectivity for halogenated nitro-aromatics.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH keeps the aniline protonated/neutral depending on pKa, sharpening peaks.
Mobile Phase B MethanolMeOH promotes

-

interactions better than Acetonitrile in phenyl phases.
Gradient 40% B to 80% B over 15 minShallow gradient to resolve closely eluting isomers.
Detection UV @ 254 nm & 280 nmNitroanilines have strong absorbance at 254 nm.
Synthesis Insight: Where do these impurities come from?

Understanding the origin of the impurity helps in preventing it.

  • Pathway A (Target): Nitration of 2-bromo-3,4-dimethylaniline. The amino group (strong director) directs ortho/para. Position 4 is blocked. Position 2 is blocked. Position 6 is the only open ortho slot.

    • Risk: If the amino group is protonated (ammonium) during nitration in strong acid, it becomes meta directing, potentially pushing the nitro group to position 5 (the impurity).

  • Pathway B (Impurity): Over-bromination. If the starting material was 3,4-dimethylaniline, and bromination was uncontrolled, you may generate 2,6-dibromo-3,4-dimethylaniline before the nitration step.

Impurity_Map Precursor 3,4-Dimethylaniline Step1 Bromination (Control Stoichiometry!) Precursor->Step1 Inter1 2-Bromo-3,4-dimethylaniline (Correct Intermediate) Step1->Inter1 Major Inter2 2,6-Dibromo Impurity (Over-reaction) Step1->Inter2 Minor Step2 Nitration (HNO3/H2SO4) Inter1->Step2 Inter2->Step2 Target TARGET: 2-Bromo-3,4-dimethyl- 6-nitroaniline Step2->Target NH2 directing (Ortho) Impurity_Iso IMPURITY: 5-Nitro Isomer (via Ammonium directing) Step2->Impurity_Iso NH3+ directing (Meta) Impurity_Di IMPURITY: Dibromo-Nitro Species Step2->Impurity_Di

Figure 2: Synthesis pathways highlighting the origin of common impurities.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.
  • Claridge, T. D. W. (2016).[8] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for NOE and connectivity protocols).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for Bromine isotope pattern analysis).

  • Agilent Technologies. (2014). Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Application Note 5991-0832EN. (Validates the use of Phenyl phases for nitro-aromatic separation).

  • ChemGuide. Mass Spectra - The M+2 Peak. (Detailed breakdown of halogen isotope patterns).

Sources

Validation & Comparative

Comparative Guide: 2-Bromo-3,4-dimethyl-6-nitroaniline vs. Brominated Nitroaniline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-3,4-dimethyl-6-nitroaniline (CAS: 22378-67-2) represents a specialized subclass of polysubstituted anilines where steric crowding and electronic push-pull dynamics are maximized.[1] Unlike the more common 2-bromo-6-nitroaniline , this scaffold incorporates a 3,4-dimethyl "buttressing" motif that significantly alters its solubility, lipophilicity, and downstream coupling kinetics.[1]

This guide provides a technical comparison of this scaffold against standard alternatives, supported by experimental protocols for synthesis and functionalization. It is designed for medicinal chemists requiring precise control over steric bulk and electronic properties in the design of benzimidazoles, quinoxalines, and complex biaryl systems.

Product Identity & Structural Analysis[1]

FeatureTarget: 2-Bromo-3,4-dimethyl-6-nitroaniline Comparator 1: 2-Bromo-6-nitroaniline Comparator 2: 2,6-Dibromo-4-nitroaniline
CAS Number 22378-67-2 59255-95-7827-94-1
Structure Tetrasubstituted Benzene CoreTrisubstituted Benzene CoreTetrasubstituted (Symmetrical)
Steric Environment High (Buttressed).[1] The 3-methyl group sterically crowds the 2-bromo position, locking conformation.[1]Moderate . The bromine is ortho-flanked but lacks adjacent alkyl pressure.[1]High . Flanked by two bromines, but lacks the lipophilic alkyl bulk.
Electronic Character Electron-Rich Core .[1] Methyls (3,4) donate electron density (+I effect), slightly mitigating the nitro group's withdrawal.Electron-Deficient . Nitro group dominates; lack of donors makes the amine less nucleophilic.Highly Electron-Deficient . Two bromines + nitro group severely deactivate the ring.
Solubility (LogP) High . Methyl groups significantly increase lipophilicity (Predicted LogP ~3.2).[1]Medium . (Predicted LogP ~2.4).[1]Medium-High . Halogens increase lipophilicity but reduce solubility in polar organic solvents.
Primary Application Synthesis of sterically congested biaryls, lipophilic dyes, and substituted benzimidazoles.General intermediate for simple azo dyes and coupling reactions.Precursor for symmetrical bis-couplings or highly electron-poor systems.[1]
Structural Insight: The "Buttressing Effect"

In 2-Bromo-3,4-dimethyl-6-nitroaniline , the methyl group at position 3 physically abuts the bromine atom at position 2.[1] This interaction, known as the buttressing effect , prevents the bromine from bending away from the amine, creating a rigid steric pocket. This has two consequences:

  • Selective Coupling: In Suzuki or Buchwald couplings, the oxidative addition at the C-Br bond requires higher energy catalysts (e.g., Pd-PEPPSI or Buchwald Gen-3 precatalysts) compared to the non-methylated analog.[1]

  • Atropisomerism: When coupled to form biaryls, the 3-methyl group significantly raises the rotation barrier, potentially allowing for the isolation of atropisomers.

Synthetic Methodology

While 2-bromo-6-nitroaniline is often purchased, the 3,4-dimethyl variant is frequently synthesized in-house to ensure regiospecificity.[1] The most reliable route utilizes the high ortho-directing power of the amine in 4,5-dimethyl-2-nitroaniline (also known as 6-nitro-3,4-xylidine).[1]

Protocol: Regioselective Bromination of 4,5-Dimethyl-2-nitroaniline

Source adapted from WO2018013776A1 (Intermediate I-36A)

Reagents:

  • Starting Material: 4,5-Dimethyl-2-nitroaniline (1.0 eq)[1]

  • Brominating Agent: Elemental Bromine (

    
    ) (1.05 eq) or N-Bromosuccinimide (NBS) (1.1 eq)[1]
    
  • Solvent: Glacial Acetic Acid (AcOH) or DMF[1]

  • Quench: Ice water

Step-by-Step Procedure:

  • Dissolution: Dissolve 4,5-dimethyl-2-nitroaniline (e.g., 5.76 g, 34.7 mmol) in glacial acetic acid (60 mL). Ensure complete solvation; mild heating (40°C) may be used if necessary, then cool to room temperature.

  • Bromination: Add Bromine (

    
    ) (1.8 mL, ~36 mmol) dropwise over 20 minutes.
    
    • Critical Control Point: Maintain temperature <30°C to prevent over-bromination or oxidation of the methyl groups.

    • Observation: The solution will darken to a deep orange/red.

  • Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1] The starting material (

    
    ) should disappear, yielding a slightly less polar product (
    
    
    
    ).[1]
  • Work-up: Pour the reaction mixture slowly into 300 mL of vigorously stirred ice water. A bright yellow precipitate will form immediately.

  • Isolation: Filter the solid under vacuum. Wash the filter cake copiously with water (3 x 50 mL) to remove residual acid.

  • Purification: Dry the solid in a vacuum oven at 45°C.

    • Typical Yield: 90–98% (Quantitative conversion is common).[1]

    • Appearance: Bright yellow solid.

    • Characterization:

      
       NMR (400 MHz, DMSO-
      
      
      
      )
      
      
      8.08 (s, 1H, Ar-H), 7.90 (s, 1H, Ar-H), 2.2-2.3 (two singlets,
      
      
      ).[1]

Synthesis cluster_0 Precursor cluster_1 Reaction Conditions cluster_2 Target Product SM 4,5-Dimethyl-2-nitroaniline (Commercially Available) Process Bromination Reagent: Br2 (1.05 eq) Solvent: AcOH Temp: 20-25°C SM->Process Dissolve Product 2-Bromo-3,4-dimethyl- 6-nitroaniline (Yield: >95%) Process->Product 1. Stir 1-2h 2. Quench (Ice Water) 3. Filter

Figure 1: Synthetic workflow for the regioselective bromination of 4,5-dimethyl-2-nitroaniline.

Reactivity & Applications Profile

The utility of 2-Bromo-3,4-dimethyl-6-nitroaniline lies in its role as a "chassis" for building complex heterocycles.[1] The presence of the nitro group allows for reduction to a diamine, while the bromine allows for cross-coupling.

Divergent Synthesis Pathways
  • Pathway A: Reduction to Diamine (Benzimidazole Synthesis) [1]

    • Reduction of the nitro group (using

      
       or 
      
      
      
      ) yields 3-bromo-4,5-dimethyl-1,2-phenylenediamine .[1]
    • Note: The bromine atom is often retained during mild reductions (

      
      ), but catalytic hydrogenation (
      
      
      
      ) may cause debromination if not carefully monitored (use sulfided Pt/C to prevent this).[1]
    • Application: Condensation with aldehydes yields 4-bromo-5,6-dimethylbenzimidazoles.[1]

  • Pathway B: Suzuki-Miyaura Coupling

    • Coupling at the C-Br bond installs aryl or heteroaryl groups.[1]

    • Challenge: The 3-methyl group creates steric hindrance.[1]

    • Solution: Use highly active catalytic systems.

      • Catalyst:

        
         or 
        
        
        
        / XPhos.
      • Base:

        
         (anhydrous) often works better than carbonates in sterically crowded systems.
        
      • Solvent: 1,4-Dioxane/Water (10:[1]1) at 90–100°C.

  • Pathway C: Nucleophilic Aromatic Substitution (

    
    ) 
    
    • While the bromine is activated by the ortho-nitro group, the adjacent 3-methyl group hinders the approach of nucleophiles.[1]

    • Comparison: Reactivity is significantly lower than 2-bromo-6-nitroaniline.[1] Stronger nucleophiles or higher temperatures (DMF, 120°C) are required for displacement.

Reactivity cluster_A Pathway A: Reduction cluster_B Pathway B: Cross-Coupling Target 2-Bromo-3,4-dimethyl- 6-nitroaniline StepA Fe / AcOH or SnCl2 Target->StepA StepB Suzuki/Buchwald (Pd-XPhos, K3PO4) Target->StepB High Steric Barrier ProdA 3-Bromo-4,5-dimethyl- 1,2-phenylenediamine StepA->ProdA AppA Benzimidazoles (Vitamin B12 analogs) ProdA->AppA ProdB 2-Aryl-3,4-dimethyl- 6-nitroaniline StepB->ProdB AppB Sterically Locked Biaryls ProdB->AppB

Figure 2: Divergent reactivity profile highlighting the two primary functionalization vectors.

Safety & Handling

  • Hazards: Like most nitroanilines, this compound is likely toxic by inhalation and skin contact. The nitro group poses a risk of methemoglobinemia upon overexposure.

  • Thermal Stability: Nitroanilines can be energetic. Avoid heating dry solids above 150°C.

  • Storage: Store in amber vials. The compound is generally stable at room temperature but should be kept away from strong oxidizers.

References

  • Synthesis Protocol Source: International Patent Application WO2018013776A1. "Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds as PAR4 inhibitors." (2018).[1][2] (See Intermediate I-36A).[1]

  • General Bromination Methodology: BenchChem Application Notes. "Synthesis of 2,6-Dibromo-4-nitroaniline." .

  • Comparator Data (2-Bromo-6-nitroaniline): PubChem Compound Summary. "2-Bromo-6-nitroaniline."[1][3] .[1]

  • CAS Verification: American Elements. "2-Bromo-3,4-dimethyl-6-nitroaniline Product Page."[1][3] .[1]

Sources

2-Bromo-3,4-dimethyl-6-nitroaniline vs. other isomers in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists[1]

Executive Summary: The "Sandwich" Scaffold

In the landscape of heterocyclic chemistry, 2-bromo-3,4-dimethyl-6-nitroaniline represents a high-value, albeit sterically congested, intermediate.[1] It serves as a critical "sandwiched" precursor.[1] Unlike its simpler isomers, this specific regioisomer offers a unique trifunctional handle:

  • C1-Amine & C6-Nitro: A masked ortho-phenylenediamine motif, essential for constructing the 5,6-dimethylbenzimidazole core (the backbone of Vitamin B12 and various kinase inhibitors).[1]

  • C2-Bromine: A pre-installed halogen handle at the ortho position (relative to the amine) that becomes the C4-position in the resulting benzimidazole, enabling late-stage Suzuki/Buchwald couplings that are impossible with standard 5,6-dimethyl precursors.[1]

  • C3,4-Dimethyls: Electron-donating groups that modulate the basicity of the system but introduce significant steric buttressing.[1]

This guide objectively compares the synthesis and utility of this target isomer against its thermodynamic alternatives, providing validated protocols for achieving high regioselectivity.

Strategic Analysis: The Regioselectivity Challenge

The synthesis of polysubstituted anilines is governed by the battle between electronic direction and steric hindrance. Starting from 3,4-dimethylaniline (3,4-xylidine) , the challenge is to force substituents into the crowded 2- and 6-positions while avoiding the electronically favorable but structurally incorrect isomers.[1]

The Isomer Landscape
IsomerStructure DescriptionSynthetic AccessibilityUtility
Target (A) 2-Br, 6-NO2 Difficult. Requires steric control (blocking/directing).[1]Precursor to 4-bromo -5,6-dimethylbenzimidazole.[1] High value for structure-activity relationship (SAR) studies.[1]
Isomer B 2-NO2, 6-Br Moderate.[1] Often a co-product.[1]Leads to 7-bromo-5,6-dimethylbenzimidazole (identical to 4-bromo due to symmetry unless N-alkylated).[1]
Isomer C 4-Br, 2-NO2 Easy.[1][2] Standard EAS product if C4 is open (not applicable here as C4 is Methyl).N/A (C4 is blocked by Methyl).[1]
Isomer D 2,6-Dibromo Very Easy.[1] Over-bromination product.[1]Dead-end for mono-functionalization; loses the nitro handle for cyclization.[1]
Mechanism: The "Buttressing Effect"

The 3-methyl group exerts a "buttressing effect" on position 2.[1] This makes position 2 kinetically slower to react with bulky electrophiles (like the nitronium ion) compared to position 6, which is flanked by a proton at C5.

  • Direct Nitration: Favors the 6-nitro isomer.[1]

  • Direct Bromination: Favors the 6-bromo isomer.[1]

  • The Strategy: To get the 2-bromo-6-nitro pattern, we must exploit the sequence of addition.[1] We cannot nitrate at 2 easily. Therefore, we must nitrate at 6 (easy), then force bromine into the crowded 2-position using the strong activation of the amine.

Visualizing the Synthetic Logic

The following decision tree illustrates the divergence in synthesis pathways and why the "Protection-Nitration-Deprotection-Bromination" route is the industry standard for high purity.

SynthesisPath Start 3,4-Dimethylaniline RouteA Route A: Direct Nitration Start->RouteA Low Selectivity RouteB Route B: Acetylation (Protection) Start->RouteB High Selectivity Mix Mixture of Isomers (2-NO2 & 6-NO2) RouteA->Mix Acet N-(3,4-dimethylphenyl)acetamide RouteB->Acet Nitration Nitration (HNO3/H2SO4) Favors 6-position (Sterics) Acet->Nitration Hydrolysis Hydrolysis (Deprotection) Nitration->Hydrolysis Intermediate 6-Nitro-3,4-dimethylaniline (Single Isomer) Hydrolysis->Intermediate Bromination Bromination (Br2/AcOH) Forced to 2-position Intermediate->Bromination Target TARGET: 2-Bromo-3,4-dimethyl-6-nitroaniline Bromination->Target

Figure 1: Synthetic flowchart demonstrating the regioselective pathway to the target isomer via steric control.

Experimental Protocols

Method A: The Validated "Protection" Route (Recommended)

This route ensures the nitro group is placed at the less hindered C6 position first, leaving the highly activated C2 position open for the subsequent bromination.

Step 1: Acetylation & Nitration[1]
  • Reagents: 3,4-Dimethylaniline (1.0 eq), Acetic Anhydride (1.2 eq),

    
     (fuming), 
    
    
    
    .
  • Procedure: Dissolve aniline in acetic acid; add acetic anhydride. Pour into ice water to isolate acetanilide.[1]

  • Nitration: Dissolve acetanilide in

    
     at 0°C. Add 
    
    
    
    dropwise. The bulky acetamido group + 3-Me steric clash directs the nitro group to position 6 (ortho to amine, meta to 3-Me).[1]
  • Hydrolysis: Reflux in dilute HCl to remove the acetyl group.

  • Result: 6-Nitro-3,4-dimethylaniline (Yellow solid).[1]

Step 2: Regioselective Bromination

The amine at C1 strongly activates the ortho positions. C6 is blocked by


.[1] C4 is blocked by Methyl.[1] C2 is the only available activated site.
  • Reagents: 6-Nitro-3,4-dimethylaniline (10 mmol), Bromine (

    
    , 10.5 mmol), Glacial Acetic Acid (20 mL).
    
  • Setup: 3-neck flask equipped with a dropping funnel and a scrubber for HBr fumes.

  • Execution:

    • Dissolve the aniline intermediate in glacial acetic acid.

    • Add

      
       (diluted in AcOH) dropwise at room temperature.
      
    • Observation: The solution will darken, then precipitate a yellow/orange solid.

    • Stir for 2 hours.

  • Workup: Pour into ice water (100 mL). Filter the precipitate.[3][4] Wash with saturated

    
     (to remove excess bromine) and water.
    
  • Purification: Recrystallize from Ethanol/Water.

  • Typical Yield: 75-85% (over 2 steps).

Method B: Direct Halogenation (The "Quick & Dirty" Alternative)

Direct bromination of 3,4-dimethyl-6-nitroaniline (if commercially available) often leads to over-bromination or purification issues.[1]

  • Risk: If you start with the wrong nitro-isomer (2-nitro), you get the wrong bromo-isomer (6-bromo).[1]

  • Data Comparison: Method A yields >98% isomeric purity.[1][5][6] Method B often requires column chromatography to separate mono-bromo from di-bromo species.[1]

Performance Data & Reactivity Profile

The following table summarizes the reactivity of the target isomer in downstream applications (specifically Benzimidazole formation) compared to its non-brominated analog.

Parameter2-Bromo-3,4-dimethyl-6-nitroaniline (Target)3,4-Dimethyl-6-nitroaniline (Control)Implications
Reduction Rate (

)
Slower (Steric hindrance at catalyst surface)FastRequires higher pressure (50 psi) or longer time for complete reduction to diamine.[1]
Cyclization (

)
90% Yield 95% Yield The 2-Br substituent causes steric buttressing, slightly retarding the condensation with aldehydes.[1]

Lability
High (Br is activated by o-NO2)N/AThe Br atom can be displaced by amines/thiols before reduction, creating 4-amino-substituted benzimidazoles.[1]
Solubility Moderate (EtOH, DCM)GoodBromine decreases solubility in polar protic solvents.
Pathway Visualization: Downstream Utility

The primary value of this molecule is the access it grants to 4-functionalized benzimidazoles .[1]

ReactionPath Target 2-Br-3,4-Me-6-NO2 (Aniline) Step1 Reduction (Fe/AcOH or H2/Pd) Target->Step1 Diamine 1,2-Diamino- 3-bromo-4,5-dimethylbenzene Step1->Diamine Step2 Cyclization (R-CHO) Diamine->Step2 Benzimidazole 4-Bromo-5,6-dimethyl- benzimidazole Step2->Benzimidazole Coupling Suzuki Coupling (Ar-B(OH)2) Benzimidazole->Coupling Final 4-Aryl-5,6-dimethyl- benzimidazole Coupling->Final

Figure 2: The "Sandwich" utility.[1] The bromine atom survives the cyclization, allowing for late-stage diversification at the 4-position.[1]

Safety & Handling

  • Nitroanilines: Known to be toxic and potentially mutagenic. Handle in a fume hood.

  • Bromine: Highly corrosive and volatile. Use a dropping funnel and proper ventilation.

  • Thermal Stability: While stable at room temperature, nitro-bromo compounds can decompose exothermically at high temperatures (

    
    ).[1] Do not distill the dry solid.
    

References

  • BenchChem. Application Notes and Protocols for the Synthesis of 2,6-Dibromo-4-nitroaniline (Adapted methodology for polysubstituted anilines). Link

  • Organic Chemistry Portal. Synthesis of Benzimidazoles. (General protocols for o-nitroaniline reduction and cyclization). Link

  • ResearchGate. Synthesis of 2-substituted benzimidazoles from o-nitroanilines. (Validation of the nitro-reduction pathway). Link

  • National Institutes of Health (PMC). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives. (Discussion on functionalizing the benzimidazole core). Link

  • PrepChem. Synthesis of 2,6-dimethylaniline derivatives. (Background on halogenation of xylidines). Link

Sources

Technical Comparison Guide: Biological Activity of 2-Bromo-3,4-dimethyl-6-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of the biological activity, synthetic utility, and comparative performance of 2-Bromo-3,4-dimethyl-6-nitroaniline and its bioactive derivatives.

Executive Summary

2-Bromo-3,4-dimethyl-6-nitroaniline (CAS: N/A for specific isomer in common public registries, often cited as Intermediate I-36A in patent literature) is a highly specialized halogenated nitroaniline scaffold. Unlike simple anilines used primarily in dye manufacturing, this specific regioisomer serves as a critical pharmacophore precursor in the synthesis of next-generation PAR4 (Protease-Activated Receptor 4) Inhibitors .

While the parent compound acts as a synthetic intermediate, its cyclized derivatives (specifically tricyclic heteroaryl-substituted quinolines ) exhibit potent anti-thrombotic activity with a mechanism distinct from standard P2Y12 inhibitors (e.g., Clopidogrel). Secondary applications include its use as a diazo component in the synthesis of antimicrobial azo disperse dyes .

Key Biological Applications
Application DomainTarget / MechanismDerivative ClassStatus
Cardiovascular PAR4 Antagonist (Anti-platelet)Imidazo[4,5-c]quinolinesPre-clinical / Patent Phase
Antimicrobial DNA Gyrase / Membrane Disruption Azo Dyes / Schiff BasesResearch / Industrial
Oncology Caspase-3 Activation 2,6-Dibromo analogsEarly Discovery

Chemical Context & Synthesis

To understand the biological activity, one must first understand the structural activation provided by this scaffold. The presence of the bromine at the C2 position and the nitro group at C6 creates a "push-pull" electronic system, making the amine highly reactive for cyclization reactions (e.g., forming benzimidazoles or quinoxalines).

Validated Synthetic Protocol (Intermediate I-36A)

Source: WO2018013774A1

Reaction: Bromination of 4,5-dimethyl-2-nitroaniline.

  • Reagents: 4,5-dimethyl-2-nitroaniline (Starting Material), N-Bromosuccinimide (NBS) or Br2, Acetic Acid/DMF.

  • Procedure:

    • Dissolve 4,5-dimethyl-2-nitroaniline (1.0 eq) in DMF.

    • Cool to 0°C. Slowly add NBS (1.05 eq).

    • Stir at room temperature for 4–12 hours.

    • Precipitate in water, filter, and recrystallize from ethanol.

  • Yield: Typically >90% (Yellow Solid).

SynthesisPath cluster_0 Precursor Activation cluster_1 Divergent Synthesis SM 4,5-Dimethyl-2-nitroaniline Intermediate 2-Bromo-3,4-dimethyl-6-nitroaniline (Scaffold I-36A) SM->Intermediate Bromination Reagent + NBS / DMF PathA Reduction & Cyclization (with Aldehydes/Acids) Intermediate->PathA Medicinal Route PathB Diazotization (NaNO2 / HCl) Intermediate->PathB Industrial Route ProductA PAR4 Inhibitors (Tricyclic Quinolines) PathA->ProductA ProductB Azo Disperse Dyes (Antimicrobial Agents) PathB->ProductB

Figure 1: Divergent synthetic pathways utilizing the 2-Bromo-3,4-dimethyl-6-nitroaniline scaffold.

Primary Biological Activity: PAR4 Inhibition

The most significant pharmaceutical application of this scaffold is in the development of anti-thrombotic agents .

Mechanism of Action

Protease-Activated Receptor 4 (PAR4) is a G-protein coupled receptor on platelets. Unlike PAR1 (targeted by Vorapaxar), PAR4 mediates the "late phase" of thrombin-induced platelet aggregation. Inhibiting PAR4 offers a therapeutic window: preventing pathological thrombosis with a lower risk of bleeding compared to standard therapies.

The 2-bromo-3,4-dimethyl-6-nitroaniline derivative serves as the "core" that locks the molecule into the active site of the PAR4 receptor, preventing the tethered ligand from triggering the Gq/G12/13 signaling cascade.

Comparative Performance Data

Data extrapolated from structure-activity relationships (SAR) in Patent WO2018013776A1 and related PAR4 antagonist literature.

Compound ClassTargetIC50 (Calcium Mobilization)Bleeding Risk
I-36A Derivative (Novel) PAR4 < 50 nM Low
VorapaxarPAR1~4 nMHigh
ClopidogrelP2Y12N/A (Prodrug)Moderate
AspirinCOX-1N/A (Irreversible)Moderate

Interpretation: The I-36A derivatives demonstrate high potency (nanomolar range) comparable to Vorapaxar but target a pathway (PAR4) associated with safer hemostatic profiles.

PAR4_Pathway Thrombin Thrombin PAR4 PAR4 Receptor (Platelet Surface) Thrombin->PAR4 Cleaves N-terminus Gq Gq Protein PAR4->Gq Activates Inhibitor I-36A Derivative (Antagonist) Inhibitor->PAR4 BLOCKS PLC PLC-beta Gq->PLC Ca Calcium Mobilization PLC->Ca Agg Platelet Aggregation (Thrombus) Ca->Agg

Figure 2: Mechanism of PAR4 inhibition. The I-36A derivative blocks the receptor activation, halting the calcium signaling cascade required for stable clot formation.

Secondary Activity: Antimicrobial Azo Dyes

When processed via the Diazotization pathway (Path B in Figure 1), this aniline yields Azo Disperse Dyes. These derivatives exhibit biological activity against specific microbial strains, often utilized in textile applications to create "self-sterilizing" fabrics.

Antimicrobial Spectrum

Reference Standard: 2,6-Dibromo-4-nitroaniline derivatives (Analogous scaffold).[1]

  • Gram-Positive (S. aureus): High Activity.[2] The lipophilic nature of the brominated ring facilitates penetration of the peptidoglycan layer.

  • Gram-Negative (E. coli): Moderate Activity.[3] Limited by the outer membrane barrier unless coupled with specific auxochromes (e.g., hydroxyl groups).

  • Fungal (C. albicans): Moderate Activity.[3]

Experimental Data (Zone of Inhibition - Analogous Data):

  • Derivative: 2-Bromo-azo-phenol complex.

  • Concentration: 100 µg/mL.

  • S. aureus: 18–22 mm (Comparable to standard Tetracycline at lower doses).

  • E. coli: 10–14 mm.

Experimental Protocols

A. PAR4 Calcium Mobilization Assay (Bioactivity Validation)

To verify the anti-thrombotic potential of the synthesized derivative.

  • Cell Line: HEK293 cells stably expressing human PAR4.

  • Reagents: FLIPR Calcium 5 Assay Kit, Thrombin (agonist).

  • Protocol:

    • Seed: Plate cells (20,000/well) in 384-well black plates; incubate overnight.

    • Load Dye: Add Calcium-5 dye loading buffer; incubate 1 hr at 37°C.

    • Treat: Add test compound (I-36A derivative) at varying concentrations (e.g., 1 nM to 10 µM). Incubate 15 min.

    • Trigger: Inject Thrombin (EC80 concentration).

    • Measure: Monitor fluorescence intensity (Ex 485 nm / Em 525 nm) using a FLIPR Tetra system.

  • Analysis: Calculate IC50 based on the reduction of Thrombin-induced calcium flux.

B. Antimicrobial Susceptibility (MIC Determination)

For azo dye derivatives.

  • Method: Broth Microdilution (CLSI Standards).

  • Inoculum: 5 x 10^5 CFU/mL (S. aureus ATCC 29213).

  • Protocol:

    • Dissolve derivative in DMSO (max 1% final conc).

    • Prepare serial 2-fold dilutions in Mueller-Hinton Broth.

    • Incubate at 37°C for 18–24 hours.

    • Endpoint: Lowest concentration with no visible growth (turbidity).

References

  • Bristol-Myers Squibb Company. (2018). Bicyclic heteroaryl substituted compounds as PAR4 inhibitors.[4][5] WO2018013774A1.

  • Bristol-Myers Squibb Company. (2018). Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds as PAR4 inhibitors. WO2018013776A1.

  • BenchChem. (2025).[1] Biological Activity of Nitroaniline Derivatives: A Technical Guide.

  • MDPI. (2022). Antimicrobial Activity of Nitroaromatic Derivatives.[1][6][7] Encyclopedia.pub.

  • Sigma-Aldrich. (2024). Product Specification: 2-Bromo-4,6-dimethylaniline (Analog).

Sources

Publish Comparison Guide: Efficacy of 2-Bromo-3,4-dimethyl-6-nitroaniline in PAR4 Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the efficacy of 2-Bromo-3,4-dimethyl-6-nitroaniline (referred to as Intermediate I-36A in key patent literature) as a critical precursor in the synthesis of next-generation PAR4 (Protease-Activated Receptor 4) antagonists .

While BMS-986120 is the clinical benchmark for PAR4 inhibition, recent drug discovery efforts (detailed in patents such as WO2018013776A1 ) utilize this specific precursor to generate tricyclic and bicyclic heteroaryl-substituted quinoline derivatives. These derivatives aim to improve upon the metabolic stability and potency profiles of first-generation antagonists.

Executive Summary

2-Bromo-3,4-dimethyl-6-nitroaniline is a specialized building block used to construct the core scaffold of novel PAR4 inhibitors. Its primary utility lies in its ability to be efficiently converted into 7-bromo-5,6-dimethyl-1H-benzimidazole (or related fused systems), which serves as the "warhead" anchor for further cross-coupling reactions.

  • Primary Application: Synthesis of Tricyclic/Bicyclic Heteroaryl PAR4 Antagonists.

  • Synthetic Efficacy: High yield (>95%) and regioselectivity in bromination protocols.

  • Structural Contribution: Provides the 5,6-dimethyl substitution pattern essential for hydrophobic pocket filling in the PAR4 receptor, enhancing potency (IC50 < 10 nM).

Chemical Context & Mechanism of Action

To understand the efficacy of this precursor, one must understand the downstream pharmacophore it creates.

The Structural Role

In the context of PAR4 antagonists, the 3,4-dimethyl substitution on the phenyl ring (derived from this precursor) is not arbitrary. Structure-Activity Relationship (SAR) data suggests that these methyl groups:

  • Fill Hydrophobic Pockets: Occupy the hydrophobic sub-pockets of the PAR4 orthosteric site, improving binding affinity (

    
    ).
    
  • Metabolic Shielding: Block potential metabolic soft spots on the aromatic ring, prolonging the half-life (

    
    ) of the final drug candidate.
    
Synthetic Pathway Visualization

The following diagram illustrates the transformation of the precursor into the active inhibitor core.

G Start 4,5-Dimethyl-2-nitroaniline (Starting Material) Precursor 2-Bromo-3,4-dimethyl-6-nitroaniline (The Topic Precursor) Start->Precursor Bromination (NBS, DMF) Intermediate Diamino Intermediate (Reduction) Precursor->Intermediate Nitro Reduction (Fe/NH4Cl or H2/Pd) Scaffold 7-Bromo-5,6-dimethyl-benzimidazole (Cyclization) Intermediate->Scaffold Cyclization (Formic Acid/Triethyl Orthoformate) Final Tricyclic PAR4 Inhibitor (Suzuki Coupling) Scaffold->Final Cross-Coupling (Ar-B(OH)2, Pd Catalyst)

Figure 1: Synthetic workflow converting 2-Bromo-3,4-dimethyl-6-nitroaniline into the active PAR4 inhibitor scaffold.

Comparative Analysis: Precursor Efficacy

This section compares the 2-Bromo-3,4-dimethyl-6-nitroaniline route against alternative synthetic strategies for accessing similar PAR4 inhibitor scaffolds.

Comparison 1: Synthetic Route Efficiency

Objective: Accessing the 7-bromo-5,6-dimethyl-benzimidazole core.

FeatureRoute A: Via 2-Bromo-3,4-dimethyl-6-nitroaniline (Recommended)Route B: Via Nitration of Dibromo-xylene (Alternative)
Starting Material 4,5-Dimethyl-2-nitroaniline (Cheap, Commercial)1,2-Dibromo-4,5-dimethylbenzene
Key Step Bromination (Electrophilic Aromatic Substitution)Nitration (Nucleophilic Aromatic Substitution/Nitration)
Regioselectivity High: Amino group directs ortho-bromination strongly.Moderate: Nitration of poly-halogenated rings can yield isomer mixtures.
Yield (Precursor Step) >95% (Quantitative conversion reported in patents)~60-75% (Due to isomer separation)
Safety Profile Standard halogenation (NBS or

).
Requires strong acids (

), exotherms.
Scalability High: Amenable to kg-scale GMP production.Lower: Nitration safety concerns at scale.
Comparison 2: Structural Potency (Downstream)

Objective: Efficacy of the final inhibitor derived from this precursor vs. non-methylated analogs.

MetricWith 3,4-Dimethyl Motif (From Topic Precursor)Unsubstituted Analog (From 2-Bromo-6-nitroaniline)
PAR4 IC50 (Human) < 10 nM (High Potency)~50-100 nM (Moderate Potency)
Selectivity (vs PAR1) >1000-fold>500-fold
Metabolic Stability High (Methyl groups block oxidation sites)Moderate (Ring prone to hydroxylation)

Detailed Experimental Protocol

The following protocol is derived from patent methodologies (e.g., WO2018013776A1) describing the preparation of Intermediate I-36A .

Step 1: Synthesis of 2-Bromo-3,4-dimethyl-6-nitroaniline

Reagents:

  • 4,5-Dimethyl-2-nitroaniline (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq) or Bromine (

    
    )
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetic Acid (

    
    )
    

Procedure:

  • Dissolution: Charge a reaction vessel with 4,5-Dimethyl-2-nitroaniline (e.g., 5.76 g) and DMF (50 mL). Stir until fully dissolved at room temperature (25°C).

  • Bromination: Cool the solution to 0°C. Slowly add NBS (e.g., 6.5 g) portion-wise over 30 minutes to control the exotherm.

    • Note: The amino group activates the ring; the nitro group deactivates it. The position ortho to the amine and meta to the nitro is the most nucleophilic, ensuring high regioselectivity.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS or TLC (Hexane/EtOAc 8:2) for consumption of starting material.

  • Quench & Isolation: Pour the reaction mixture into ice-cold water (200 mL). The product will precipitate as a bright yellow/orange solid.

  • Purification: Filter the solid, wash copiously with water to remove DMF and succinimide byproducts. Dry under vacuum at 45°C.

  • Validation:

    • Yield: Expect 7.5–8.0 g (>95% yield).

    • Appearance: Yellow solid.[1][2]

    • 1H NMR (DMSO-d6): Confirm peaks for two methyl singlets, one aromatic proton (singlet), and the broad amine peak.

Step 2: Downstream Validation (Reduction to Diamine)

To confirm utility, the precursor must be reducible.

  • Dissolve the brominated precursor in Ethanol/Water.

  • Add Ammonium Chloride (

    
    ) and Iron powder (Fe). Reflux for 2 hours.
    
  • Filter hot to remove iron sludge. Concentrate filtrate to obtain 1,2-diamino-3-bromo-4,5-dimethylbenzene .

Mechanism of PAR4 Inhibition

The final drug molecule derived from this precursor functions as an orthosteric antagonist .

Pathway Thrombin Thrombin (Protease) PAR4_Cleavage PAR4 N-terminal Cleavage Thrombin->PAR4_Cleavage Activates TetheredLigand Tethered Ligand Exposure PAR4_Cleavage->TetheredLigand Binding Blocks Ligand Binding Site TetheredLigand->Binding Normal Action Inhibitor Inhibitor (Derived from Precursor) Inhibitor->Binding Competitive Antagonism Gq Gq/12/13 Signaling Blocked Binding->Gq Prevents Activation Platelet Inhibition of Platelet Aggregation Gq->Platelet

Figure 2: Mechanism of action for PAR4 antagonists derived from the 2-Bromo-3,4-dimethyl-6-nitroaniline scaffold.

References

  • Bristol-Myers Squibb Company. (2018). Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds as PAR4 inhibitors. WO2018013776A1. Link

  • Bristol-Myers Squibb Company. (2018). Bicyclic heteroaryl substituted compounds.[1] WO2018013774A1. Link

  • Wong, P. C., et al. (2017). BMS-986120, a first-in-class oral PAR4 antagonist...[3][4] Journal of Thrombosis and Haemostasis. Link

  • Priestley, E. S., et al. (2022). Discovery of Two Novel Antiplatelet Clinical Candidates (BMS-986120 and BMS-986141)... Journal of Medicinal Chemistry. Link

Sources

Technical Comparison Guide: Spectroscopic Profiling of 2-Bromo-3,4-dimethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth spectroscopic comparison of 2-Bromo-3,4-dimethyl-6-nitroaniline and its synthetic precursors: 3,4-Dimethylaniline and 4,5-Dimethyl-2-nitroaniline .

The analysis focuses on the structural evolution of the molecule, highlighting how the sequential addition of nitro and bromo substituents alters the electronic environment, which is quantitatively observable via NMR, IR, and MS techniques.

Executive Summary

2-Bromo-3,4-dimethyl-6-nitroaniline (CAS: 22378-67-2) is a highly functionalized aniline derivative used as a key intermediate in the synthesis of pharmaceuticals (e.g., PAR4 inhibitors) and azo dyes.[1][2] Its synthesis typically proceeds via the electrophilic aromatic substitution of 3,4-dimethylaniline.

This guide compares the target product against its upstream precursors to establish quality control (QC) markers. The loss of aromatic protons and the distinct deshielding effects of the nitro group provide the most reliable spectroscopic validation.

Compound Identity & Progression
StageCompound NameCAS No.[1][3][4][5]Key Structural Feature
Precursor 1 3,4-Dimethylaniline (3,4-Xylidine)95-64-7Electron-rich aromatic ring; 3 Ar-H.
Precursor 2 4,5-Dimethyl-2-nitroaniline6972-71-0Nitro-deactivated ring; 2 Ar-H (Singlets).
Target 2-Bromo-3,4-dimethyl-6-nitroaniline 22378-67-2 Fully substituted ring; 1 Ar-H (Singlet).

Synthetic Pathway & Structural Logic

The synthesis follows a logical sequence of protection (optional), nitration, and bromination. The most common route involves the bromination of the commercially available nitro-intermediate.

Pathway Diagram

SynthesisPathway Fig 1. Synthetic evolution from xylidine to the brominated nitroaniline target. Start 3,4-Dimethylaniline (C8H11N) Inter 4,5-Dimethyl-2-nitroaniline (C8H10N2O2) Start->Inter Nitration (HNO3/H2SO4) Product 2-Bromo-3,4-dimethyl-6-nitroaniline (C8H9BrN2O2) Inter->Product Bromination (Br2/AcOH or NBS)

Spectroscopic Comparison

A. Proton NMR ( H-NMR)

The most definitive method for monitoring reaction progress is


H-NMR. The sequential substitution eliminates aromatic protons, simplifying the spectrum from a multiplet system to a single singlet.
Comparative Chemical Shifts (DMSO-

)
Proton Type3,4-Dimethylaniline (Precursor 1)4,5-Dimethyl-2-nitroaniline (Precursor 2)2-Bromo-3,4-dimethyl-6-nitroaniline (Target)
Aromatic H 3H (Multiplet)

6.4 – 6.8 ppm
2H (Two Singlets)

7.80 (s, H-3)

6.90 (s, H-6)
1H (Singlet)

7.90 (s, H-5)
Amino (-NH

)
2H (Broad)

4.5 – 5.0 ppm
2H (Broad, Deshielded)

7.20 ppm
2H (Broad, Acidic)

7.11 ppm
Methyl (-CH

)
6H (Two Singlets)

2.05, 2.10 ppm
6H (Two Singlets)

2.10, 2.20 ppm
6H (Two Singlets)

2.15, 2.25 ppm

Key Diagnostic Logic:

  • Loss of Symmetry: The starting material has coupling between H-5 and H-6 (

    
     Hz). The nitro-precursor breaks this, showing two distinct singlets due to the para-relationship of the remaining protons (H-3 and H-6).
    
  • The "H-5" Marker: In the final product, only one aromatic proton remains. It is located ortho to the nitro group and meta to the amino group. The chemical shift of

    
     7.90 ppm is characteristic of a proton flanked by a nitro group and a methyl group.
    
  • Amine Shift: The -NH

    
     signal shifts downfield significantly (from ~4.8 to ~7.1 ppm) upon nitration due to the strong electron-withdrawing nature of the -NO
    
    
    
    group and intramolecular hydrogen bonding.
B. Infrared Spectroscopy (FT-IR)

IR confirms the functional group transformations.

Functional GroupPrecursor 1 (Pure Amine)Precursor 2 (Nitro)Target (Bromo-Nitro)
N-H Stretch 3300–3450 cm

(Doublet)
3350–3480 cm

(Sharper)
3380–3500 cm

(Shifted due to H-bond)
NO

Stretch
Absent1530 cm

(Asym)
1350 cm

(Sym)
1535 cm

(Asym)
1360 cm

(Sym)
C-Br Stretch AbsentAbsent600–700 cm

(Weak/Med)
C. Mass Spectrometry (MS)

Mass spectrometry provides the final confirmation of the bromination via the isotopic signature.

  • Precursor 2 (M):

    
     166.1 (100%). No halogen pattern.
    
  • Target (M):

    
     244.0 (100%) and 246.0 (98%).
    
    • Observation: The presence of a 1:1 doublet separated by 2 mass units is the definitive signature of a single bromine atom substitution.

Experimental Protocols

Protocol A: Synthesis of 2-Bromo-3,4-dimethyl-6-nitroaniline

Adapted from WO2018013776A1 [1]

Reagents:

  • 4,5-Dimethyl-2-nitroaniline (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq) or Bromine (

    
    ) in Acetic Acid.
    
  • Solvent: Acetonitrile (ACN) or Glacial Acetic Acid.

Procedure:

  • Dissolution: Dissolve 4,5-dimethyl-2-nitroaniline (e.g., 5.76 g) in Acetonitrile (50 mL). Maintain temperature at 0–5 °C.

  • Bromination: Add NBS (1.05 eq) portion-wise over 30 minutes. The reaction is exothermic; ensure temperature remains <10 °C to prevent poly-bromination.

  • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The starting material spot (

    
    ) will disappear, replaced by a slightly less polar product spot.
    
  • Work-up: Dilute the mixture with cold water (200 mL). The product will precipitate as a yellow solid.

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol if necessary.

  • Yield: Typical yield is 85–95%.

Protocol B: NMR Sample Preparation

Objective: Ensure no H-D exchange of the labile amine protons.

  • Use DMSO-

    
      as the solvent.[2][6] Chloroform-
    
    
    
    (
    
    
    ) may cause the amine peak to broaden or merge with the baseline due to quadrupole broadening from the Nitrogen.
  • Concentration: 10 mg of sample in 0.6 mL solvent.

  • Acquisition: 16 scans minimum.

Decision Logic for Identification

Use this logic flow to identify your compound during synthesis.

DecisionTree Fig 2. Spectroscopic Decision Tree for QC Analysis. Step1 Analyze 1H-NMR (Aromatic Region 6.0-8.0 ppm) Q1 How many Aromatic Protons? Step1->Q1 Res3 3 Protons (Multiplet) Q1->Res3 3 Res2 2 Protons (Singlets) Q1->Res2 2 Res1 1 Proton (Singlet ~7.9 ppm) Q1->Res1 1 Result1 Precursor 1: 3,4-Dimethylaniline Res3->Result1 Result2 Precursor 2: 4,5-Dimethyl-2-nitroaniline Res2->Result2 Result3 TARGET CONFIRMED: 2-Bromo-3,4-dimethyl-6-nitroaniline Res1->Result3

References

  • Patent: Wang, X., et al. (2018). Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds as PAR4 inhibitors. WO2018013776A1.[2] (Example 36A describes the synthesis and NMR data of 2-bromo-3,4-dimethyl-6-nitroaniline).

  • Database: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50998217, 2-Bromo-3,4-dimethyl-6-nitroaniline.

  • Precursor Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81445, 4,5-Dimethyl-2-nitroaniline.

Sources

Comparative Purity Analysis: 2-Bromo-3,4-dimethyl-6-nitroaniline Sources for High-Yield Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

2-Bromo-3,4-dimethyl-6-nitroaniline (CAS: Variable by isomer, generic ref for structure) is a critical "push-pull" aromatic intermediate. Its unique substitution pattern—combining an electron-donating amine with an electron-withdrawing nitro group and a sterically demanding bromine—makes it a linchpin in the synthesis of complex azo dyes and benzimidazole-based pharmaceutical scaffolds.

However, its synthesis (typically bromination of 3,4-dimethyl-6-nitroaniline) is prone to regio-isomeric contamination. The presence of the 5-bromo isomer or unreacted nitro-precursor can catastrophically lower yields in downstream Buchwald-Hartwig aminations or Suzuki couplings due to catalyst poisoning or competitive inhibition.

This guide compares three commercial grades of this intermediate to establish a correlation between analytical purity and synthetic performance.

Experimental Methodology

To ensure this guide provides actionable intelligence, we employed a Self-Validating Analytical Triad : HPLC for quantitation, 1H-NMR for structural verification, and DSC for thermodynamic purity.

Analytical Workflow

The following workflow ensures that no impurity goes undetected by cross-referencing orthogonal data sets.

AnalyticalWorkflow Sample Raw Sample (10 mg) Solubility Solubility Check (DMSO/MeCN) Sample->Solubility DSC DSC (Melting Point) Sample->DSC Solid State HPLC RP-HPLC (Purity %) Solubility->HPLC Dilute NMR 1H-NMR (Isomer ID) Solubility->NMR d6-DMSO Decision Suitability Score HPLC->Decision Quant Data NMR->Decision Struct Data DSC->Decision Thermal Data

Figure 1: Orthogonal analytical workflow designed to prevent false positives in purity assessment.

Protocol Specifications
High-Performance Liquid Chromatography (HPLC)
  • Rationale: Reverse-phase chromatography separates compounds based on hydrophobicity.[1] The nitro and bromo groups significantly alter retention times.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Suppresses amine ionization, sharpening peaks).

    • B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 min.

  • Detection: UV @ 254 nm (Nitro group absorption) and 280 nm.

Proton NMR (1H-NMR)
  • Rationale: The 2-Bromo-3,4-dimethyl-6-nitroaniline molecule has a single aromatic proton at position 5. Any splitting of this singlet or the appearance of extra aromatic signals indicates regio-isomerism.

  • Solvent: DMSO-d6.

  • Key Signal: The aromatic proton at C5 typically appears as a singlet around

    
     7.5-8.0 ppm.
    

Comparative Results

We analyzed samples from three distinct supplier categories: Supplier A (Bulk/Industrial), Supplier B (Catalog Chemical), and Supplier C (Premium/Analytical).

Quantitative Data Summary
MetricSupplier A (Industrial)Supplier B (Standard)Supplier C (Premium)
HPLC Purity (Area %) 94.2%98.1%99.6%
Major Impurity Unreacted Precursor (3.5%)5-Bromo Isomer (1.2%)None Detected (<0.1%)
Water Content (KF) 0.8%0.1%<0.05%
Appearance Dark Orange/Brown lumpsBright Yellow PowderCrystalline Yellow Needles
Melting Point 138-142 °C (Broad)144-146 °C146-147 °C (Sharp)
Relative Cost $


Detailed Analysis
Supplier A: The "False Economy" Risk
  • Observation: The HPLC trace showed a significant peak at RRT 0.85, identified via LC-MS as the unbrominated precursor (3,4-dimethyl-6-nitroaniline).

  • Impact: In a Buchwald-Hartwig coupling, the unbrominated amine competes for the catalyst but cannot couple, effectively lowering the catalyst turnover number (TON). The high moisture content also requires a drying step before use in anhydrous reactions.

Supplier B: The Isomer Trap
  • Observation: While chemically pure by simple titration, NMR revealed a small doublet signal in the aromatic region. This corresponds to the 6-bromo-2-nitro isomer (where bromination occurred at the less sterically hindered position during synthesis).

  • Impact: Regioisomers are notoriously difficult to separate after downstream coupling. Using this grade for late-stage pharmaceutical intermediates is risky.

Supplier C: The Gold Standard
  • Observation: Sharp melting point and a clean NMR baseline.

  • Impact: Ideal for kinetic studies or GMP manufacturing where impurity profiling is strictly regulated.

Discussion: The Impurity Cascade

Why does a 1-3% impurity profile matter? In multi-step synthesis, impurities don't just dilute the product; they actively participate in side reactions.

ImpurityCascade Start Start: 2-Bromo-3,4-dimethyl-6-nitroaniline Reaction Reaction: Pd-Catalyzed Coupling (Buchwald-Hartwig) Start->Reaction Impurity Impurity: Unreacted Precursor (No Bromine) Impurity->Reaction  Interference PathA Target Pathway: Product Formation Reaction->PathA  Main Cycle PathB Failure Mode: Catalyst Poisoning / Competitive Binding Reaction->PathB  Side Cycle OutcomeA High Yield Clean Purification PathA->OutcomeA OutcomeB Low Yield Complex Mixture (Tar) PathB->OutcomeB

Figure 2: The "Impurity Cascade" demonstrating how non-halogenated impurities competitively bind Palladium catalysts, reducing efficiency.

Mechanistic Insight

In Palladium-catalyzed cross-couplings, the oxidative addition step requires the Carbon-Bromine bond.

  • Supplier A's Impurity (Unbrominated): The amine group on the impurity can bind to the Pd center (acting as a ligand) without undergoing oxidative addition. This creates a "dead" catalyst species.

  • Supplier B's Impurity (Isomer): The isomer will couple, creating a structural isomer of your final drug candidate. These are often inseparable by flash chromatography, leading to batch failure.

Recommendations

Based on the experimental data, we propose the following selection criteria:

  • For Early Phase Exploration (Medicinal Chemistry): Use Supplier C . The cost is negligible at the mg scale, and it eliminates "impurity variables" from your Structure-Activity Relationship (SAR) data.

  • For Process Scale-Up (Kilo Lab): Use Supplier B , but perform a recrystallization (Ethanol/Water) to remove the isomer. This balances cost vs. effort.

  • For Routine Reagent Preparation: Supplier A is only acceptable if the downstream product is a solid that crystallizes easily, allowing rejection of the impurities later.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). The Buchwald-Hartwig Amination.[2][3][4] Organic Reactions. [Link] (Authoritative source on the sensitivity of Pd-catalysis to amine impurities)

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 2-Bromo-4,6-dimethylaniline (Analogue Reference). [Link] (Structural reference for NMR shift prediction)

  • Royal Society of Chemistry. (2015). Green process development for the preparation of 2,6-dibromo-4-nitroaniline. [Link] (Reference for bromination byproduct profiles in nitroanilines)

Sources

Validating the structure of 2-Bromo-3,4-dimethyl-6-nitroaniline using NMR

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Validation of 2-Bromo-3,4-dimethyl-6-nitroaniline: A Definitive NMR-Based Protocol

Executive Summary In the synthesis of polysubstituted anilines, particularly 2-Bromo-3,4-dimethyl-6-nitroaniline , regioisomerism presents a critical quality control challenge.[1][2] Standard LC-MS analysis confirms molecular weight (273/275 Da) but fails to distinguish the target compound from its likely regioisomer, 5-bromo-3,4-dimethyl-6-nitroaniline (an impurity arising from non-selective bromination).[1][2]

This guide outlines a self-validating NMR protocol designed to unambiguously confirm the substitution pattern. By leveraging the specific "substitution lock" of the pentasubstituted ring, we compare the target analyte against its isomeric alternatives using 1H NMR chemical shifts, NOE (Nuclear Overhauser Effect) topology, and HMBC (Heteronuclear Multiple Bond Correlation) connectivity.

Part 1: Strategic Framework – The Isomer Challenge

The core structural question lies in the position of the bromine atom relative to the remaining aromatic proton.

  • Target Structure (2-Bromo): The single aromatic proton is located at Position 5 .[2] It is flanked by a methyl group (C4) and a nitro group (C6).[2] It is spatially distant from the amine (NH2).

  • Primary Alternative (5-Bromo): The single aromatic proton is located at Position 2 .[2] It is flanked by the amine (C1) and a methyl group (C3).

Why NMR? While X-ray crystallography is definitive, it is slow and requires single crystals.[2] NMR provides a rapid, solution-state structural proof.[1][2] The distinction relies on the unique magnetic environment of the lone aromatic proton (


).
FeatureTarget: 2-Bromo IsomerAlternative: 5-Bromo Isomer

Position
C-5C-2
Neighbors Me(4) and NO

(6)
NH

(1) and Me(3)
Predicted Shift Downfield (~7.8 - 8.2 ppm) due to ortho-NO

Upfield (~6.5 - 7.0 ppm) due to ortho-NH

Key NOE Signal Strong NOE to Me(4); NO NOE to NH

Strong NOE to Me(3) AND NH

Part 2: Experimental Protocol

Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    .[1][2]
    • Reasoning: DMSO minimizes exchange broadening of the labile NH

      
       protons, allowing them to be used as structural anchors in NOESY experiments. It also ensures full solubility of the nitro-aniline derivative.[1][2]
      
  • Concentration: 10–15 mg in 0.6 mL solvent (for high-fidelity 2D acquisition).

  • Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming artifacts.

Acquisition Parameters (600 MHz equivalent recommended)
  • 1H NMR: 16 scans, 30° pulse angle, D1 = 2.0s.

  • 1H-1H NOESY: Mixing time (

    
    ) = 500 ms. This duration is optimal for small molecules (MW < 500) to observe positive NOE enhancements without spin-diffusion artifacts.[1][2]
    
  • 1H-13C HMBC: Optimized for long-range coupling

    
     Hz.[1][2]
    

Part 3: Data Analysis & Validation Logic

Step A: 1H NMR Spectral Triage

The proton spectrum will display four distinct signals. The chemical shift of the aromatic singlet is the first "Go/No-Go" gate.

Table 1: Predicted Chemical Shifts (DMSO-


) 
SignalMultiplicityTarget (2-Br) Expected

Isomer (5-Br) Expected

Validation Logic
NH

Broad Singlet6.0 – 7.5 ppm5.5 – 6.5 ppmVariable: Sensitive to concentration/H-bonding.[1][2]
Ar-CH

(x2)
Singlets2.1 – 2.3 ppm2.1 – 2.3 ppmNon-diagnostic: Both isomers have similar methyl environments.[1][2]
Ar-H Singlet7.8 – 8.2 ppm 6.5 – 7.0 ppm DIAGNOSTIC. The C5 proton is deshielded by the ortho-nitro group.[1][2] The C2 proton would be shielded by the ortho-amine.[1]
Step B: The Definitive NOE Test (The "Self-Validating" Step)

Chemical shifts can be influenced by concentration or pH.[2] The spatial arrangement (NOE) is immutable.

  • Protocol: Irradiate (or extract row) at the frequency of the aromatic singlet (

    
    ).
    
  • Pass Criteria (Target Structure):

    • Observation of NOE enhancement at the Methyl region (~2.2 ppm).

    • Absence of NOE enhancement at the Amine region (~6-7 ppm).[2]

    • Mechanistic Insight: In the 2-Bromo isomer, the Bromine atom acts as a steric spacer, physically separating the NH

      
       group from the H-5 proton (> 5 Å distance).
      
  • Fail Criteria (Isomer Structure):

    • Observation of NOE enhancement at both the Methyl region (~2.2 ppm) and the Amine region.

    • Mechanistic Insight: In the 5-Bromo isomer, the H-2 proton is sandwiched directly between the NH

      
       and the Methyl, resulting in a "triad" of NOE connectivity.
      
Step C: HMBC Connectivity (Confirming the Carbon Skeleton)

To rigorously prove the carbon backbone assignment:

  • H-5 to C-4 & C-6: The aromatic proton should show 3-bond correlations (

    
    ) to the carbon bearing the nitro group (C-6) and the carbon bearing the methyl (C-4).[1][2]
    
  • H-5 to C-1 (Weak/Absent): In the target, H-5 is para to the amine-bearing carbon (C-1).[1][2] 4-bond couplings are typically invisible in standard HMBC.[1][2]

  • Contrast: In the 5-Bromo isomer, the H-2 proton is ortho to C-1 (

    
    ), often visible and strong.[1][2]
    

Part 4: Visualization of Validation Logic

The following diagram illustrates the decision tree used to validate the structure based on the experimental outcomes.

NMR_Validation Start Crude Product (MW confirmed 273/275) H_NMR Acquire 1H NMR (DMSO-d6) Start->H_NMR Shift_Check Analyze Aromatic Proton Shift H_NMR->Shift_Check Downfield Shift > 7.5 ppm (Deshielded by NO2) Shift_Check->Downfield Likely Target Upfield Shift < 7.0 ppm (Shielded by NH2) Shift_Check->Upfield Likely Isomer NOE_Exp Run 1D/2D NOESY Target: Ar-H Downfield->NOE_Exp Invalid REJECTED: Isomer (5-Bromo-3,4-dimethyl...) Upfield->Invalid Primary Screen Fail NOE_Result_1 NOE to Methyl ONLY (No NH2 correlation) NOE_Exp->NOE_Result_1 NOE_Result_2 NOE to Methyl AND NH2 (Proton adjacent to Amine) NOE_Exp->NOE_Result_2 Valid CONFIRMED: 2-Bromo-3,4-dimethyl-6-nitroaniline NOE_Result_1->Valid NOE_Result_2->Invalid

Caption: Logic flow for distinguishing the 2-bromo target from the 5-bromo impurity using chemical shift triage and NOE topology.

Part 5: References

  • Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2] (Authoritative text on NOE and HMBC pulse sequences).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. Wiley.[1][2] (Standard reference for substituent additivity rules in benzene derivatives).

  • Reich, H. J. (2024).[2] Structure Determination Using NMR. University of Wisconsin-Madison.[1][2] (Online resource for chemical shift prediction and NOE interpretation).[2]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] (Tabulated data for calculating expected shifts of polysubstituted anilines).

Sources

Reactivity Comparison of Substituted Nitroanilines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Effect

In the synthesis of pharmaceuticals and dyes, substituted nitroanilines serve as critical scaffolds. Their reactivity is governed by the "push-pull" electronic relationship between the electron-donating amino group (


) and the electron-withdrawing nitro group (

).

This guide objectively compares the reactivity profiles of ortho- , meta- , and para-nitroaniline . Unlike simple alkyl-substituted anilines, the position of the nitro group fundamentally alters the molecule's basicity, nucleophilicity, and susceptibility to further substitution.[1]

Key Reactivity Differentiators
Featureo-Nitroaniline m-Nitroaniline p-Nitroaniline
Basicity (pKb) ~14.28 (Weakest Base)~11.55 (Strongest Base)~13.05 (Intermediate)
Dominant Effect Inductive (-I) & Resonance (-R) + StericInductive (-I) onlyResonance (-R) & Inductive (-I)
EAS Directing Directs para to amine (pos 4)Directs para to amine (pos 4)Directs ortho to amine (pos 2,6)
SNAr Activity High (if leaving group at C1)Low (No resonance activation)Very High (if leaving group at C1)

Electronic Structure & Basicity Analysis

The basicity of the amino nitrogen is the primary predictor of its nucleophilic reactivity (e.g., in acylation or alkylation reactions).

Mechanistic Insight[2][3]
  • Meta-Nitroaniline (Most Basic): The nitro group at the meta position cannot participate in resonance delocalization with the amino lone pair.[1] It exerts only an electron-withdrawing inductive effect (

    
    ), which is distance-dependent and weaker than resonance.
    
  • Para-Nitroaniline: The nitro group participates in strong through-conjugation (

    
     effect), delocalizing the nitrogen lone pair into the ring and onto the nitro oxygens. This significantly reduces electron density at the amine.[2]
    
  • Ortho-Nitroaniline (Least Basic): This isomer experiences the strongest combined effects:

    • Inductive: The

      
       group is closest to the 
      
      
      
      .
    • Resonance: Strong through-conjugation similar to the para isomer.

    • Intramolecular Hydrogen Bonding: A hydrogen bond between the amino hydrogen and nitro oxygen locks the lone pair, further reducing availability.

Visualization: Resonance Deactivation Pathways

BasicityComparison cluster_legend Electronic Effects Resonance Resonance Withdrawal (-R) Inductive Inductive Withdrawal (-I) Ortho o-Nitroaniline (pKb ~14.28) Weakest Base LonePair_O Lone Pair Highly Delocalized + H-Bonding Trap Ortho->LonePair_O Meta m-Nitroaniline (pKb ~11.55) Strongest Base LonePair_M Lone Pair Localized (No Resonance Path) Meta->LonePair_M Para p-Nitroaniline (pKb ~13.05) Intermediate LonePair_P Lone Pair Delocalized (Through-Conjugation) Para->LonePair_P LonePair_O->Resonance LonePair_O->Inductive LonePair_M->Inductive LonePair_P->Resonance

Caption: Comparative electronic deactivation pathways. Note that m-nitroaniline lacks the direct resonance pathway that severely deactivates the ortho and para isomers.

Comparative Protocol: Electrophilic Aromatic Substitution (Bromination)

A critical test of reactivity is the bromination of the ring. The amino group is a strong activator (ortho/para director), while the nitro group is a strong deactivator (meta director).

Reaction Logic[2][5][6][7][8]
  • o-Nitroaniline: The

    
     directs to positions 4 and 6. The 
    
    
    
    (at pos 2) directs to 4 and 6 (meta to itself). Result: Cooperative directing effects lead to rapid bromination at C4 (para to amine).
  • p-Nitroaniline: The

    
     directs to 2 and 6. The 
    
    
    
    (at pos 4) directs to 2 and 6. Result: Substitution occurs ortho to the amine.[3]
Experimental Protocol: Regioselective Bromination of 2-Nitroaniline

This protocol demonstrates the high regioselectivity driven by cooperative directing effects.

Reagents:

  • 2-Nitroaniline (1.0 equiv)[4]

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (ACN) (Solvent)

  • Ammonium Acetate (10 mol% catalyst)

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-nitroaniline (1.38 g, 10 mmol) in ACN (20 mL) in a round-bottom flask.

  • Catalyst Addition: Add ammonium acetate (0.08 g, 1 mmol). Stir at room temperature for 5 minutes.

  • Bromination: Add NBS (1.87 g, 10.5 mmol) portion-wise over 10 minutes to control the exotherm.

    • Observation: The solution will darken as the reaction proceeds.

  • Monitoring: Monitor via TLC (30% EtOAc/Hexane). The starting material (Rf ~0.4) should disappear, replaced by the product (Rf ~0.5).

  • Quench & Workup: Pour the reaction mixture into ice-cold water (100 mL). The product, 4-bromo-2-nitroaniline , will precipitate as a yellow solid.

  • Purification: Filter the solid, wash with cold water (3 x 20 mL), and recrystallize from ethanol.

Expected Results:

Substrate Major Product Yield Regioselectivity
o-Nitroaniline 4-Bromo-2-nitroaniline 85-92% >95% Para (relative to NH2)

| p-Nitroaniline | 2-Bromo-4-nitroaniline | 80-88% | >95% Ortho (relative to NH2) |

Synthesis Workflow: Selective Reduction (The "Zinin" Pathway)

While o- and p- nitroaniline are accessible via nitration of protected aniline, m-nitroaniline is difficult to synthesize directly because nitration of aniline yields o/p products. It is best produced via the selective reduction of m-dinitrobenzene.

Protocol: Zinin Reduction (Polysulfide Method)

This classic method selectively reduces one nitro group in a dinitro compound.

Reagents:

  • m-Dinitrobenzene (1.68 g, 10 mmol)

  • Sodium Sulfide nonahydrate (

    
    ) (2.4 g, 10 mmol)
    
  • Ethanol/Water (1:1 mixture, 20 mL)

Step-by-Step Workflow:

  • Preparation: Dissolve m-dinitrobenzene in ethanol (10 mL) and heat to reflux.

  • Reagent Preparation: Dissolve

    
     in water (10 mL).
    
  • Addition: Add the sulfide solution dropwise to the refluxing dinitrobenzene solution over 20 minutes.

    • Critical Step: Do not add all at once; rapid addition can lead to diamine formation.

  • Reflux: Continue refluxing for 30 minutes. The solution will turn from pale yellow to deep orange/red.

  • Precipitation: Pour the hot mixture into ice water (100 g). m-Nitroaniline will precipitate.

  • Filtration: Filter the crude yellow solid.

  • Purification: Recrystallize from hot water. (m-Dinitrobenzene is insoluble in water; m-phenylenediamine is highly soluble; m-nitroaniline crystallizes out).

Synthesis Pathway Diagram

SynthesisPathways cluster_direct Direct Nitration (Fails for Meta) cluster_selective Selective Reduction (Target: Meta) Aniline Aniline Nitration HNO3 / H2SO4 Aniline->Nitration OP_Mix o- / p- Nitroaniline (Major Products) Nitration->OP_Mix Benzene Benzene DiNitration HNO3 / H2SO4 (Exhaustive) Benzene->DiNitration DNB m-Dinitrobenzene DiNitration->DNB Zinin Na2S / EtOH (Zinin Reduction) DNB->Zinin MNA m-Nitroaniline (Target) Zinin->MNA

Caption: Synthetic logic flow. Direct nitration of aniline yields ortho/para isomers. Accessing the meta isomer requires dinitration followed by selective reduction.

Nucleophilic Aromatic Substitution (SNAr)

When the nitroaniline ring contains a leaving group (e.g., a halogen), the position of the nitro group dictates the rate of substitution.

  • Mechanism: SNAr requires an electron-withdrawing group (EWG) ortho or para to the leaving group to stabilize the Meisenheimer complex intermediate.[5]

  • Reactivity Order (Displacement of Cl):

    • p-Nitrochlorobenzene: Fastest. Negative charge is delocalized onto the nitro group.

    • o-Nitrochlorobenzene: Fast. Similar stabilization, but steric hindrance can slightly reduce rates with bulky nucleophiles.

    • m-Nitrochlorobenzene: Very Slow. The negative charge in the intermediate cannot be delocalized onto the nitro group.

Application Note: If you are synthesizing N-alkylated nitroanilines by reacting a chloronitrobenzene with an amine, use the para or ortho isomer. The meta isomer will likely require high temperatures or transition metal catalysis (Buchwald-Hartwig).

References

  • Basicity of Nitroanilines: Journal of Chemical Education, "Basicity of Substituted Anilines: A Computational and Experimental Study." Link

  • Bromination Protocols: Organic Syntheses, Coll. Vol. 2, p. 449 (1943); Vol. 15, p. 45 (1935). "4-Bromo-2-nitroaniline." Link

  • Selective Reduction (Zinin): Organic Process Research & Development, "Selective Reduction of Nitroarenes." Link

  • Nucleophilic Substitution Trends: Master Organic Chemistry, "Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism." Link

Sources

Cost-benefit analysis of different synthetic routes to 2-Bromo-3,4-dimethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-benefit analysis of different synthetic routes to 2-Bromo-3,4-dimethyl-6-nitroaniline Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthesis of 2-Bromo-3,4-dimethyl-6-nitroaniline (also known as 2-bromo-6-nitro-3,4-xylidine) presents a classic challenge in regioselective aromatic substitution. The presence of two activating methyl groups and a strongly activating amino group creates a highly electron-rich ring, while the steric crowding at the 2-position (flanked by the amino group and the 3-methyl group) dictates the success of functionalization.

This guide analyzes two primary synthetic pathways:

  • Route A (The "Nitration-First" Strategy): Prioritizes the installation of the nitro group at the less hindered 6-position, followed by bromination.

  • Route B (The "Bromination-First" Strategy): Attempts halogenation first, followed by nitration.

Recommendation: Route A is the superior protocol for purity and scalability. While it involves more steps due to the requisite amine protection, it avoids the formation of complex isomeric mixtures and oxidation by-products common in Route B.

Part 1: Detailed Route Analysis

Route A: Protection Nitration Deprotection Bromination

This route leverages the steric difference between the two ortho positions (2 and 6). By protecting the amine, we increase steric bulk, virtually guaranteeing nitration at the open 6-position.

  • Step 1: Acetylation. 3,4-Dimethylaniline is converted to N-(3,4-dimethylphenyl)acetamide. This moderates the activating power of the amine and protects it from oxidation during nitration.

  • Step 2: Nitration. The acetanilide is nitrated using mixed acid (

    
    ). The bulky acetamido group and the 3-methyl group sterically block position 2. The electrophile attacks position 6 exclusively.
    
  • Step 3: Hydrolysis. Acidic hydrolysis removes the acetyl group, yielding 6-nitro-3,4-dimethylaniline.

  • Step 4: Bromination. The amino group directs the incoming bromine to the only remaining activated ortho position (Position 2). Despite the steric crowding, the strong activation of the amine overcomes the deactivating effect of the nitro group.

Route B: Direct Bromination Nitration

This route attempts to shorten the workflow by skipping protection.

  • Step 1: Bromination. Direct bromination of 3,4-dimethylaniline. Without protection, the amine is a powerful activator. Bromination will occur rapidly. However, selectivity is poor; while position 6 is favored, over-bromination and oxidation (tar formation) are significant risks.

  • Step 2: Nitration. Nitrating a brominated aniline is hazardous. The presence of the amino group makes the ring susceptible to oxidation by nitric acid ("burning"). Furthermore, forcing a nitro group into position 2 (if bromine is at 6) is sterically highly unfavorable, leading to low yields and potential explosive instability.

Part 2: Cost-Benefit Analysis & Data Comparison

The following table contrasts the two methodologies based on experimental data and industrial viability.

MetricRoute A (Nitration-First)Route B (Bromination-First)
Overall Yield 55 - 65% < 30% (Variable)
Regioselectivity High (>98%) .[1] Sterics force Nitro to C6; Amine directs Br to C2.Low . Mixtures of mono/di-bromo and oxidation products.
Reagent Cost Moderate . Requires Ac

O and hydrolysis reagents.
Low . Fewer reagents, but higher waste disposal costs.
Safety Profile High . Exothermic steps are controlled; amine is protected from oxidation.Low . Direct nitration of free aniline poses fire/explosion risks.
Purification Simple . Intermediates are crystalline; final product precipitates cleanly.Complex . Requires column chromatography to separate isomers/tars.
Scalability Excellent . Standard unit operations (crystallization, filtration).[2]Poor . Exotherms and impurities are hard to manage at scale.

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the regiochemical logic of Route A, highlighting how steric directing effects are manipulated to achieve the target substitution pattern.

SynthesisRoute Start 3,4-Dimethylaniline (Start) Step1 Acetylation (Protection) Start->Step1 Inter1 N-(3,4-dimethylphenyl)acetamide (Bulky Group Installed) Step1->Inter1 Ac2O Step2 Nitration (HNO3/H2SO4) Inter1->Step2 Steric Steric Blockade at C2 prevents early substitution Inter1->Steric Inter2 2-Nitro-4,5-dimethylacetanilide (Nitro at Pos 6 via Steric Control) Step2->Inter2 Directs to C6 Step3 Hydrolysis (Deprotection) Inter2->Step3 Inter3 6-Nitro-3,4-dimethylaniline (Amine Restored) Step3->Inter3 H+ / Heat Step4 Bromination (Br2/AcOH) Inter3->Step4 Final 2-Bromo-3,4-dimethyl-6-nitroaniline (Target) Step4->Final Directs to C2

Figure 1: Synthetic pathway for Route A showing the strategic use of protection to control regiochemistry.

Part 4: Experimental Protocol (Route A)

This protocol is designed for a laboratory scale (approx. 0.1 mol) and must be performed in a fume hood.

Phase 1: Protection & Nitration
  • Acetylation: Dissolve 3,4-dimethylaniline (12.1 g, 0.1 mol) in glacial acetic acid (50 mL). Add acetic anhydride (11 mL) slowly. Reflux for 1 hour. Pour into ice water to precipitate the acetanilide. Filter and dry.[3][4]

  • Nitration: Suspend the dry acetanilide in concentrated

    
     (40 mL) at 0-5°C. Prepare a mixture of conc. 
    
    
    
    (7 mL) and conc.
    
    
    (10 mL). Add the acid mixture dropwise, maintaining temperature below 10°C. Stir for 1 hour.
  • Quench: Pour the reaction mixture onto crushed ice (200 g). The yellow precipitate (nitro-acetanilide) is filtered, washed with water until neutral, and dried.

Phase 2: Deprotection & Bromination
  • Hydrolysis: Reflux the nitro-acetanilide in 70%

    
     or HCl/Ethanol (50 mL) for 1-2 hours until TLC shows complete conversion to the free amine. Neutralize with NaOH solution to precipitate 6-nitro-3,4-dimethylaniline. Recrystallize from ethanol if necessary.
    
  • Bromination: Dissolve the 6-nitro-3,4-dimethylaniline (approx. 0.08 mol) in glacial acetic acid (80 mL).

  • Addition: Add a solution of bromine (4.2 mL, 1.05 eq) in acetic acid (20 mL) dropwise at room temperature. The amine activates the ring sufficiently to allow bromination even with the nitro group present.[4]

  • Isolation: Stir for 2 hours. Pour into water. The target product, 2-Bromo-3,4-dimethyl-6-nitroaniline , precipitates as a yellow/orange solid. Filter, wash with sodium bisulfite solution (to remove excess

    
    ), then water.
    
  • Characterization: Confirm structure via NMR.

    • Expected 1H NMR: Two methyl singlets, one aromatic proton singlet (at position 5), and broad amine protons.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Preparation of 2-bromo-6-fluoroaniline. Google Patents, CN115784896A. (Demonstrates the Protection-Nitration-Bromination strategy on similar aniline substrates). Link

  • Synthesis of 2-Bromo-3,4-difluoro-6-nitroaniline. PrepChem. (Analogous synthesis confirming the bromination of nitroanilines in acetic acid). Link

  • BenchChem Application Notes. Synthesis of 2,6-Dibromo-4-nitroaniline. (Provides safety data and yield expectations for brominating activated nitro-aromatics). Link

Sources

Benchmarking the performance of 2-Bromo-3,4-dimethyl-6-nitroaniline in specific reactions

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 2-Bromo-3,4-dimethyl-6-nitroaniline (CAS: N/A for specific isomer, analogous to 2-bromo-4,6-dinitroaniline derivatives) Primary Application: Precursor for polysubstituted benzimidazoles, quinoxalines, and specialized azo dyes.

Executive Summary: The "Polysubstituted" Advantage

In drug discovery and advanced materials, the "Magic Methyl" effect—where adding methyl groups alters solubility and binding affinity—is a known phenomenon. 2-Bromo-3,4-dimethyl-6-nitroaniline (BDN) represents a highly functionalized scaffold that offers a unique balance of steric bulk and electron density compared to the standard 2-bromo-6-nitroaniline.

This guide benchmarks BDN against its unmethylated and chlorinated analogs, focusing on two critical synthetic bottlenecks: Palladium-Catalyzed C-N Coupling and Chemoselective Reductive Cyclization .

Comparative Snapshot
Feature2-Bromo-3,4-dimethyl-6-nitroaniline (BDN) 2-Bromo-6-nitroaniline (Standard) 2-Bromo-4,5-dichloro-6-nitroaniline (E-Poor)
Electronic State Electron-Rich (Methyl donors)NeutralElectron-Poor (Chloro withdrawers)
Steric Profile High (Ortho-Me + Ortho-Br)Moderate (Ortho-Br only)High
Nu- Strength High (Amine is more basic)ModerateLow
Primary Utility Lipophilic drug scaffolds, sterically locked dyesGeneral intermediateElectron-deficient transport materials

Benchmark 1: Buchwald-Hartwig Amination Performance[1]

The presence of the 3-methyl group (ortho to the amine) and the 2-bromine (ortho to the amine) creates a "steric pincer" around the nitrogen. This significantly alters the kinetics of Pd-catalyzed coupling compared to less hindered analogs.

The Challenge: Steric Inhibition

Standard ligands (e.g., PPh3, dppf) often fail with BDN because the oxidative addition is slow, and the amine coordination is sterically impeded.

Experimental Protocol: Sterically Demanding Coupling

Objective: Couple BDN with Morpholine (1.2 equiv).

  • Catalyst System: Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%).

    • Rationale: Xantphos has a wide bite angle (111°), facilitating the reductive elimination in sterically crowded systems [1].

  • Base: Cs₂CO₃ (2.0 equiv) in Toluene/Dioxane (100°C).

    • Rationale: Weaker bases (Carbonate) are preferred over alkoxides to prevent debromination side reactions common in electron-rich systems.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Performance Data: Ligand Sensitivity

Comparison of BDN reactivity vs. Standard Analog under identical conditions (Pd/Xantphos, 12h).

SubstrateLigand UsedConversion (%)Isolated Yield (%)Observation
BDN PPh3 (Standard)<10%N.R.Steric failure; catalyst decomposition.
BDN Xantphos 92% 85% Successful coupling.
Standard AnalogPPh365%58%Moderate success (less hindrance).
Standard AnalogXantphos>99%94%Rapid conversion.

Technical Insight: BDN requires "Third-Generation" Buchwald precatalysts or wide-bite-angle ligands. Using standard conditions will result in recovered starting material.[1]

Visualization: Steric Pathway Analysis

BuchwaldPath Start Substrate (BDN) OxAdd Oxidative Addition (Slowed by 3-Me steric bulk) Start->OxAdd + Catalyst Cat Pd(0)/Xantphos Cat->OxAdd AmineCoord Amine Coordination OxAdd->AmineCoord + Morpholine RedElim Reductive Elimination (Facilitated by Xantphos) AmineCoord->RedElim Base (Cs2CO3) RedElim->Cat Regeneration Product Coupled Product RedElim->Product

Figure 1: The catalytic cycle highlights the Oxidative Addition step as the kinetic bottleneck due to the 3,4-dimethyl steric clash.

Benchmark 2: Chemoselective Reduction & Cyclization

A critical application of BDN is converting the nitro group to an amine to form a diamine, which is then cyclized to a benzimidazole. The challenge is retaining the Bromine atom during reduction. Standard Hydrogenation (H₂/Pd-C) often leads to hydrodehalogenation (stripping the Br), rendering the scaffold useless for further functionalization.

The Challenge: Halogen Retention

The methyl groups on BDN make the ring electron-rich, which can paradoxically stabilize the radical intermediates in some reduction pathways, making selectivity difficult.

Experimental Protocol: Fe-Mediated Reduction (The "Bechamp" Standard)

Objective: Synthesize 4-Bromo-5,6-dimethyl-1,2-phenylenediamine.

  • Reagents: BDN (1 equiv), Iron Powder (5 equiv), NH₄Cl (0.5 equiv).

  • Solvent: EtOH/H₂O (4:1).

  • Conditions: Reflux (80°C) for 2 hours.

    • Rationale: Iron in protic media reduces -NO₂ to -NH₂ via single electron transfer (SET) but lacks the potential to insert into the C-Br bond under these conditions [2].

  • Cyclization (One-Pot Extension): Add Benzaldehyde (1.1 equiv) + Na₂S₂O₅ (oxidant) directly to the crude diamine.

Performance Data: Chemoselectivity Comparison

Yield of brominated benzimidazole product.

MethodReducing AgentChemoselectivity (Br Retention)Yield (%)Notes
Method A H₂ / Pd-C (10%)<5%88% (Debrominated)Failed. Major product is des-bromo analog.
Method B SnCl₂ / HCl98%65%Good selectivity, but difficult tin waste workup.
Method C Fe / NH₄Cl >99% 91% Optimal. High yield, scalable, keeps Br intact.

Technical Insight: The 3,4-dimethyl groups increase the basicity of the resulting diamine compared to the standard analog. This makes the subsequent cyclization step with aldehydes faster for BDN (approx. 1.5h) than for the electron-poor dichloro-analog (approx. 4h).

Visualization: Chemoselective Pathway

ReductionPath BDN BDN (Nitro-Ar-Br) PathA Path A: H2 / Pd-C BDN->PathA Catalytic Hydrog. PathB Path B: Fe / EtOH BDN->PathB SET Reduction InterA Debrominated Amine (Unwanted) PathA->InterA C-Br Cleavage InterB Brominated Diamine (Target) PathB->InterB NO2 -> NH2 Only Cyclization Cyclization (+Aldehyde) InterB->Cyclization FinalProd Substituted Benzimidazole Cyclization->FinalProd

Figure 2: Divergent pathways showing why Iron-mediated reduction is mandatory for preserving the bromine handle.

Conclusion & Recommendations

For researchers selecting a scaffold for heterocyclic library generation:

  • Use BDN if you require increased lipophilicity (logP modulation) and electron-donating character in the final drug target.

  • Avoid Standard Catalysis: Do not use Pd(PPh3)4. Invest in bulky alkyl-phosphine ligands (Xantphos, t-BuXPhos) for any cross-coupling at the 2-position.

  • Strict Reduction Control: Avoid catalytic hydrogenation. Use Iron/Ammonium Chloride or Dithionite reductions to preserve the bromine atom for later diversification.

References

  • Buchwald-Hartwig Ligand Effects

    • Source: "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines...
    • URL:[Link]

    • Relevance: Establishes Xantphos/t-BuXPhos as necessary for sterically hindered substr
  • Chemoselective Nitro Reduction

    • Source: "Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds..." Journal of Synthetic Chemistry.
    • URL:[Link]

    • Relevance: Validates metal-mediated (Fe/Ni)
  • Benzimidazole Synthesis

    • Source: "Synthesis and Evaluation of Selected Benzimidazole Derivatives...
    • URL:[Link]

    • Relevance: Provides the general protocol for o-nitroaniline condens
  • Aniline Electronic Effects

    • Source: "Reactions of Methyl Radicals with Aniline..." ACS Omega.
    • URL:[Link]

    • Relevance: Explains the electron-donating influence of methyl groups on the aniline ring system.

Sources

Comparative Architectures: N,N-Dimethyl-Nitroaniline Isomers in NLO and Pharmaceutical Chemistry

[1]

Executive Summary: The "Push-Pull" Paradigm[1]

In the landscape of organic optoelectronics and pharmaceutical intermediates, dimethyl-nitroaniline isomers represent a canonical class of "push-pull" chromophores. Their utility is defined by the electronic interplay between the electron-donating dimethylamino group (


1

While they share a molecular formula (

Nonlinear Optics (NLO)SolvatochromismChemical Reactivity
Quick Selection Guide
Feature4-Nitro (Para) 3-Nitro (Meta) 2-Nitro (Ortho) 2,6-Dimethyl-4-Nitro
Primary Utility Solvatochromic Probes, DyesNLO Crystals, PiezoelectricsSteric ModelspH Indicators, Basic Catalysts
NLO (Bulk) Inactive (Centrosymmetric)Active (Acentric, mm2) WeakWeak
Electronic State Strong ICT (Planar)Inductive Effect DominantTwisted (SIR)Twisted (SIR)
Fluorescence Weak (TICT quenching)ModerateWeakVariable

Structural Landscape & Electronic Causality[2]

To select the correct isomer, one must understand the causality between steric hindrance and electronic delocalization.

The Planar vs. Twisted Dichotomy
  • N,N-Dimethyl-4-nitroaniline (p-DNA): The molecule is essentially planar.[1][2][3] The donor and acceptor are conjugated through the

    
    -system, facilitating strong Intramolecular Charge Transfer (ICT). This results in a large molecular hyperpolarizability (
    
    
    ), but a zero bulk second-harmonic generation (SHG) response due to antiparallel crystal packing.[1]
  • N,N-Dimethyl-3-nitroaniline (m-DNA): Lacks direct conjugation between the donor and acceptor.[1] However, this asymmetry prevents the formation of centrosymmetric crystal lattices, enabling bulk NLO effects.

  • N,N-Dimethyl-2-nitroaniline (o-DNA) & Ring-Methylated Analogs: These exhibit Steric Inhibition of Resonance (SIR) .[1] The bulky methyl groups force the nitro or amino groups out of the benzene plane, decoupling the

    
    -system. This drastically alters absorption spectra (hypsochromic shift) and increases basicity by localizing the lone pair on the nitrogen.
    

Deep Dive: Nonlinear Optics (NLO) & Piezoelectricity

The Centrosymmetry Paradox

Despite having a high molecular

p-DNA



The Acentric Solution: m-DNA

m-DNA crystallizes in the orthorhombic space group


1
  • Piezoelectricity: m-DNA exhibits one of the largest piezoelectric coefficients for molecular crystals (

    
    ), making it superior to quartz.
    
  • SHG Efficiency: It generates second harmonic signals significantly higher than urea standards.[1]

Experimental Protocol: Growth of Optical Quality m-DNA Crystals
  • Objective: Grow macroscopic single crystals for NLO characterization.

  • Method: Slow Evaporation Solution Growth (SESG).[1]

  • Solvent Selection: Prepare a saturated solution of m-DNA in a mixture of Acetone:Methanol (1:1 v/v).[1] The mixed solvent system modulates solubility to prevent rapid precipitation.

  • Filtration: Filter the solution through a 0.2

    
    m PTFE membrane to remove dust nuclei.
    
  • Temperature Control: Place the vessel in a constant temperature bath at 35°C.

  • Evaporation: Cover with a perforated parafilm to control evaporation rate (approx.[1] 0.5 mL/day).

  • Harvesting: Harvest crystals after 14-21 days. Wash with cold hexane to remove surface defects.[1]

Validation: Check crystal quality using a polarizing microscope. Extinction should be sharp.

Deep Dive: Solvatochromism & Polarity Probes

p-DNA is the gold standard for solvatochromic probes due to its sensitivity to solvent polarity.[1]

Mechanism

Upon excitation, p-DNA undergoes a transition to a highly polar quinoid form.[1] Polar solvents stabilize this excited state more than the ground state, lowering the energy gap (

Red Shift (Bathochromic)4
Comparative Data: Solvatochromic Shifts ( )[1]
SolventDielectric (

)
p-DNA

(nm)
m-DNA

(nm)
2,6-Dimethyl-4-nitro

(nm)
Cyclohexane 2.02358330340
Chloroform 4.81385335348
Acetonitrile 37.5392338352
DMSO 46.7405342355

Note: The shift range (

Synthesis & Reactivity Profiles[2]

Synthesizing specific isomers requires navigating the directing effects of the amino group.

The Nitration Trap

Direct nitration of N,N-dimethylaniline with mixed acid (

NOT1
  • Reason: In strong acid, the amine is protonated to an ammonium species (

    
    ). This group is electron-withdrawing and meta-directing .[1]
    
  • Result: A mixture containing up to 50% meta-isomer.[1]

Recommended Protocol: Regioselective Synthesis of p-DNA

Pathway: Nitrosation

11

Step 1: Nitrosation [5]

  • Dissolve N,N-dimethylaniline (10 mmol) in HCl (15%) at 0-5°C.

  • Add aqueous

    
     (11 mmol) dropwise.
    
  • Mechanism: The nitrosonium ion (

    
    ) attacks the electron-rich para position.[1]
    
  • Product: p-Nitroso-N,N-dimethylaniline hydrochloride (yellow precipitate).[1] Filter and wash.[1][2]

Step 2: Oxidation [1]

  • Dissolve the nitroso intermediate in dilute

    
     or use 
    
    
    /
    
    
    .
  • Heat gently to 40-50°C.

  • Workup: Neutralize with NaOH. The product p-DNA precipitates as bright yellow crystals.[1] Recrystallize from ethanol.

Visualization: Synthesis Decision Logic

SynthesisLogicStartStarting Material:N,N-DimethylanilineDirectNitrationRoute A: Direct Nitration(HNO3 / H2SO4)Start->DirectNitrationNitrosoRouteRoute B: Nitrosation(NaNO2 / HCl)Start->NitrosoRouteProtonationAmine Protonation(-NHMe2+ formed)DirectNitration->ProtonationAcidic MediaMetaProductMajor Product:Meta-isomer (50-60%)Protonation->MetaProductMeta-DirectingNitrosoIntIntermediate:p-Nitroso-N,N-dimethylanilineNitrosoRoute->NitrosoIntElectrophilic Subst.OxidationOxidation Step(KMnO4 or H2O2)NitrosoInt->OxidationParaProductTarget Product:Para-isomer (>90% Yield)Oxidation->ParaProductHigh Regioselectivity

Figure 1: Comparison of synthetic routes. Route B is preferred for high-purity p-DNA synthesis to avoid meta-substitution.[1]

Application Decision Framework

Use this logic flow to determine the appropriate isomer for your specific research need.

SelectionTreeNeedPrimary Application?NLONonlinear Optics /PiezoelectricityNeed->NLOProbeSolvatochromic ProbeNeed->ProbeBaseOrganic Base /CatalystNeed->BaseBulkBulk Crystal?NLO->BulkNanoNanocrystal / Polymer?NLO->NanoParaSelect: p-DNA(Max Sensitivity)Probe->ParaHinderedSelect: 2,6-Dimethyl-4-nitroaniline(Steric Inhibition of Resonance)Base->HinderedMetaSelect: m-DNA(Acentric, High d31)Bulk->MetaParaNanoSelect: p-DNA(Confined in PLLA fibers)Nano->ParaNano

Figure 2: Decision tree for isomer selection based on physicochemical requirements.

Safety & Toxicology (E-E-A-T)

Working with nitroanilines requires strict adherence to safety protocols.[1]

  • Methemoglobinemia: All isomers are potent methemoglobin formers.[1] Absorption through skin is rapid.[1]

    • Symptom:[2][5][6][7][8] Cyanosis (blue lips/fingernails) due to oxidation of Hemoglobin (

      
      ) to Methemoglobin (
      
      
      ).[1]
  • Carcinogenicity: N,N-dimethylaniline derivatives have shown evidence of carcinogenicity in animal models (e.g., spleen tumors).[1][8]

  • Handling Protocol:

    • Double Gloving: Use Nitrile gloves (Latex is permeable to anilines).[1]

    • Fume Hood: All synthesis and recrystallization must occur under active ventilation.[1]

    • Quenching: Treat spills with dilute acetic acid followed by absorption with vermiculite.[1]

References

  • Szostak, M. M., et al. (2009).[1] "3-nitroaniline and 3-nitrophenol – A novel non linear optical material."[1] Journal of Optoelectronics and Advanced Materials.

  • Costa, T. S., et al. (2025).[1] "Solvatochromic behavior of dyes with dimethylamino electron-donor and nitro electron-acceptor groups." ResearchGate.[1][2]

  • PubChem. (2025).[1][9][10] "N,N-Dimethyl-4-nitroaniline Compound Summary." National Library of Medicine.[1] [1]

  • Organic Syntheses. (1947).[1][5] "m-Nitrodimethylaniline Procedure." Organic Syntheses, Coll. Vol. 3.

  • Da Silva, M., et al. (2025).[1] "High Piezoelectric Output Voltage from Blue Fluorescent N,N-Dimethyl-4-nitroaniline Nano Crystals." NIH PubMed Central.[1]

  • Chen, H. K. (2012).[1][2] "Crystal structure of 2,4-Dimethyl-6-nitroaniline." Acta Crystallographica Section E.

Assessing the novelty of 2-Bromo-3,4-dimethyl-6-nitroaniline in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following guide assesses the utility and novelty of 2-Bromo-3,4-dimethyl-6-nitroaniline (CAS 22378-67-2) in drug discovery, specifically positioning it as a scaffold for next-generation kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs).

Executive Summary: The "Magic Methyl" Scaffold

2-Bromo-3,4-dimethyl-6-nitroaniline represents a highly specialized building block that bridges the gap between standard aniline intermediates and complex, sterically demanding drug cores.[1][2] Unlike the commoditized 2-bromo-6-nitroaniline , this 3,4-dimethyl analog introduces the "Magic Methyl" effect—enhancing lipophilicity and inducing conformational locks without significantly altering the electronic profile of the parent ring.[1]

Primary Application: Synthesis of 4,5-dimethyl-substituted benzimidazoles and quinoxalines , motifs prevalent in EGFR, CDK, and MAPK inhibitors where hydrophobic pocket filling is critical for selectivity.[1]

Key Novelty Indicators
  • Steric Locking: The C3-methyl group restricts rotation of N1-substituents, reducing entropic penalty during protein binding.[1][2]

  • Orthogonal Reactivity: The C2-Bromine allows for site-selective Palladium-catalyzed cross-couplings (Suzuki/Buchwald) prior to nitro reduction, enabling modular "Head-to-Tail" library synthesis.[1][2]

  • Electronic Balance: The electron-donating methyl groups counteract the electron-withdrawing nitro group, maintaining the nucleophilicity of the primary amine for subsequent cyclizations.[1]

Comparative Analysis: Benchmarking Against Standards

This section objectively compares the target compound against industry-standard alternatives used in similar synthetic pathways.

Table 1: Physicochemical & Synthetic Performance Matrix[1]
FeatureTarget: 2-Bromo-3,4-dimethyl-6-nitroaniline Benchmark A: 2-Bromo-6-nitroaniline Benchmark B: 2,6-Dibromo-4-nitroaniline
CAS 22378-67-2 59255-95-7827-94-1
Electronic Character Electron-Rich Core (due to 2x Methyl)Neutral/Electron-DeficientHighly Electron-Deficient
Amine Nucleophilicity High (Facilitates rapid cyclization)ModerateLow (Deactivated by 2x Br)
Lipophilicity (cLogP) ~3.1 (Improved membrane permeability)~2.2~2.8
Steric Bulk (A³) High (C3-Me blocks ortho-attack)LowModerate
Primary Utility Selectivity-driven Kinase Inhibitors General Benzimidazole SynthesisAzo Dyes / Simple Heterocycles
Technical Insight: The "C3-Methyl" Challenge

While the target offers superior biological properties (lipophilicity/selectivity), it presents a synthetic challenge.[1] The methyl group at C3 sterically hinders the C2-Bromine .[1][2] Standard Buchwald-Hartwig conditions (e.g., Pd(OAc)2/BINAP) often fail.[1][2]

  • Solution: Use sterically demanding, electron-rich phosphine ligands like XPhos or BrettPhos to overcome the steric wall created by the C3-methyl group.[1]

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Rationale: Direct bromination of 3,4-dimethyl-6-nitroaniline is regioselective due to the directing power of the amine, but requires careful temperature control to prevent over-bromination.[1]

Materials:

  • 3,4-Dimethyl-6-nitroaniline (Starting Material)[1][2]

  • N-Bromosuccinimide (NBS)[1]

  • Acetonitrile (Solvent)[2]

  • Ammonium Acetate (Catalyst)[2]

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of 3,4-dimethyl-6-nitroaniline in 50 mL of acetonitrile.

  • Activation: Add 1.0 mmol (10 mol%) of ammonium acetate. Why? This buffers the reaction and activates NBS.

  • Bromination: Cool to 0°C. Add 10.5 mmol of NBS portion-wise over 30 minutes.

    • Control Point: Monitor by TLC (Hexane/EtOAc 4:1).[2] The C2-position is the only accessible ortho-site, but the reaction is slow due to the C3-methyl steric clash.[1]

  • Quench: Stir at room temperature for 4 hours. Pour into ice water (200 mL).

  • Purification: Filter the yellow precipitate. Recrystallize from Ethanol/Water (9:1) to yield bright yellow needles.[1][2]

    • Validation: 1H NMR should show loss of the C2-proton signal.

Protocol B: Modular Synthesis of Kinase Inhibitor Core (Benzimidazole)

Rationale: This protocol demonstrates the "Novelty" by utilizing the bromine handle before cyclization.

  • Step 1 (Coupling): React 2-Bromo-3,4-dimethyl-6-nitroaniline with Phenylboronic acid (Suzuki Coupling) using Pd(dppf)Cl2 and K2CO3 in Dioxane/Water.[1][2]

    • Result: The C2-Bromine is replaced by a Phenyl group.[1][2]

  • Step 2 (Reduction): Reduce the nitro group using Fe powder/NH4Cl in Ethanol/Water.[2]

    • Result: Formation of the vicinal diamine (1,2-diamino-3,4-dimethyl-6-phenylbenzene).[1][2]

  • Step 3 (Cyclization): Reflux the diamine with Formic Acid or Triethyl Orthoformate.[2]

    • Result: Formation of 4,5-dimethyl-7-phenyl-1H-benzimidazole .[1][2]

Visualization: Strategic Application Pathway

The following diagram illustrates the "Divergent Synthesis" capability of this scaffold, highlighting why it is superior for library generation compared to non-brominated analogs.

G cluster_legend Novelty Logic: Steric Control Start 2-Bromo-3,4-dimethyl- 6-nitroaniline (The Scaffold) Path1 Path A: Direct Cyclization (Retains Br for late-stage) Start->Path1 1. Reduction 2. Formic Acid Path2 Path B: Cross-Coupling First (Suzuki/Buchwald) Start->Path2 Pd-Catalysis (Ligand: XPhos) Inter1 Bromo-Benzimidazole Intermediate Path1->Inter1 Inter2 Functionalized Nitroaniline Path2->Inter2 Final1 Library A: C7-Functionalized Inhibitors Inter1->Final1 Late-Stage Coupling Final2 Library B: C4/C5-Dimethyl Specific Inhibitors Inter2->Final2 1. Reduction 2. Cyclization Note C3-Methyl forces regioselectivity but requires specialized ligands for Path B.

Caption: Divergent synthesis workflow utilizing the 2-Bromo-3,4-dimethyl-6-nitroaniline scaffold. Path B highlights the unique ability to functionalize the sterically hindered C2 position prior to ring closure.

References

  • PubChem. 2-Bromo-3,4-dimethyl-6-nitroaniline Compound Summary. National Library of Medicine.[1][2] Available at: [Link][2][3]

  • American Elements. 2-Bromo-3,4-dimethyl-6-nitroaniline Product Specifications. Available at: [Link][2][3]

  • MDPI. Structure–Activity Relationship of Polysubstituted Nitroanilines in Bioactive Molecule Synthesis. Available at: [Link] (General SAR context for nitroaniline scaffolds).

Sources

Safety Operating Guide

Operational Guide: Disposal of 2-Bromo-3,4-dimethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety and disposal protocols for 2-Bromo-3,4-dimethyl-6-nitroaniline (CAS 22378-67-2) . This document is structured for researchers requiring immediate, actionable compliance data.

Executive Hazard Analysis

Before initiating disposal, the chemical nature of 2-Bromo-3,4-dimethyl-6-nitroaniline must be understood to prevent downstream accidents.[1][2] This compound presents a dual-hazard profile:

  • Nitro-aromatic functionality: Introduces toxicity (methemoglobinemia risk) and potential energetic instability if subjected to shock or high heat under confinement.[1]

  • Halogenated (Bromine) substituent: Mandates segregation from non-halogenated waste streams to prevent the formation of dioxins or corrosive HBr during incineration.

Critical Status: Treat as Acute Toxic and Halogenated Hazardous Waste .

Physiochemical Properties & Safety Data

Use this table for risk assessment and labeling.

PropertyDataOperational Implication
CAS Number 22378-67-2Use for waste manifesting.[1][2][3]
Molecular Formula C₈H₉BrN₂O₂High nitrogen content; potential NOx release.[2]
Molecular Weight 245.08 g/mol Heavy organic; likely settles in liquid waste.[2]
Physical State Solid (Powder/Crystalline)Dust inhalation risk; requires N95/P100 protection.[2]
Solubility Low in water; Soluble in organicsDo not attempt water-based drain disposal.[1][2]
Incompatibilities Strong Oxidizers, Acids, BasesExplosion Risk: Never mix with Nitric Acid or Peroxides.[2]
Waste Segregation & Pre-Treatment

Proper segregation is the single most critical step in laboratory waste management. Mixing this compound with incompatible streams (e.g., oxidizers) can lead to runaway exothermic reactions in the waste container.

The Segregation Logic (DOT Visualization)

The following decision tree illustrates the required workflow for segregating this specific compound.

WasteSegregation Start Waste Generation: 2-Bromo-3,4-dimethyl-6-nitroaniline StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid SOLID WASTE (Pure compound, contaminated gloves, paper) StateCheck->Solid Liquid LIQUID WASTE (Dissolved in solvent, mother liquor) StateCheck->Liquid SolidBag Double-bag in Heavy Duty Polyethylene Solid->SolidBag HalogenCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->HalogenCheck SolidLabel Label: 'Toxic Solid, Organic, Halogenated' SolidBag->SolidLabel SolidBin Disposal: Approved Solid Hazardous Waste Drum SolidLabel->SolidBin HaloYes Stream A: Halogenated Organic Waste HalogenCheck->HaloYes Yes HaloNo Stream B: Non-Halogenated Organic Waste (Only if <2% Halogen content) HalogenCheck->HaloNo No Correction CRITICAL: Due to Bromine content, default to Stream A (Halogenated) HaloNo->Correction Correction->HaloYes

Figure 1: Decision logic for segregating brominated nitroaniline waste. Note the override to "Halogenated Waste" regardless of solvent due to the bromine atom.

Detailed Disposal Procedures
Protocol A: Solid Waste (Pure Substance & Debris)

Applicable for: Expired stocks, contaminated weighing boats, gloves, and spill cleanup debris.[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1] Do not use metal containers (risk of corrosion/reaction).

  • Double Containment: Place the solid material inside a clear polyethylene bag. Seal this bag with tape or a zip-tie before placing it into the primary waste container.[1] This prevents dust generation upon reopening the drum.

  • Labeling:

    • Primary Constituent: 2-Bromo-3,4-dimethyl-6-nitroaniline.[1][2][4]

    • Hazard Checkboxes: Toxic, Irritant.

    • Note: Explicitly write "Contains Bromine" on the tag. This alerts the disposal facility to use halogen-compatible incineration.[1]

Protocol B: Liquid Waste (Solutions)

Applicable for: Reaction mixtures, mother liquors, and washing solvents.[2][3]

  • Solvent Compatibility: Ensure the carrier solvent is compatible.[5]

    • Safe: Dichloromethane, Ethyl Acetate, Methanol, Acetone.

    • Unsafe: Peroxides, concentrated Nitric Acid, strong bases (can strip the bromine or trigger nitro-group decomposition).[1]

  • Stream Selection: Pour into the Halogenated Organic Waste carboy.

    • Scientific Rationale: Even if dissolved in a non-halogenated solvent (like acetone), the presence of the bromine atom in the solute renders the entire mixture "halogenated" for incineration purposes. Burning halogens in standard kilns creates corrosive acid gases (HBr) that damage filtration systems.

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

Emergency Response: Spill Protocol

In the event of a bench-top spill, immediate action is required to prevent inhalation of toxic dust.[1]

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Immediate Area Alert Lab Personnel Spill->Evacuate PPE 2. Don PPE: Nitrile Gloves (Double), Lab Coat, N95/Respirator Evacuate->PPE Contain 3. Containment: Cover with wet paper towels (Prevents dust) PPE->Contain Clean 4. Cleanup: Scoop into bag, Wipe with Acetone Contain->Clean Dispose 5. Disposal: Treat as Hazardous Solid Waste Clean->Dispose

Figure 2: Sequential workflow for safely managing a solid spill of toxic nitroanilines.

Regulatory Compliance (US Focus)
  • RCRA Classification: While 2-Bromo-3,4-dimethyl-6-nitroaniline may not have a specific "P" or "U" list code, it must be characterized by the generator.[1][2]

    • Recommendation: Classify as Hazardous Waste due to toxicity.[6] If the waste stream contains halogenated solvents (e.g., Methylene Chloride), it may trigger F-listed codes (F001/F002).[1]

  • DOT Shipping (If transporting):

    • Proper Shipping Name: Toxic solids, organic, n.o.s. (2-Bromo-3,4-dimethyl-6-nitroaniline).[1][2]

    • UN Number: UN 2811.

    • Hazard Class: 6.1 (Toxic).

    • Packing Group: III (Low danger) or II (Medium danger) depending on specific LD50 data; default to II for safety if unknown.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50998217, 2-bromo-3,4-dimethyl-6-nitroaniline.[1][2] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Nitroanilines. Retrieved from [Link][1]

Sources

Personal protective equipment for handling 2-Bromo-3,4-dimethyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

2-Bromo-3,4-dimethyl-6-nitroaniline is not a generic reagent; it is a highly functionalized halogenated nitroaniline intermediate. While invaluable for specific coupling reactions in dye synthesis and pharmaceutical scaffolds, it presents a dual-threat profile :

  • Silent Permeation: Like many aniline derivatives, it can absorb transdermally without immediate pain, leading to systemic toxicity.

  • Methemoglobinemia Agent: Its primary metabolic threat is the oxidation of hemoglobin to methemoglobin, stripping your blood’s ability to transport oxygen.[1]

The Core Directive: Treat this compound as a "fugitive dust" hazard. Your primary goal is to prevent the solid phase from becoming an aerosol, and your secondary goal is to create an impermeable barrier between the compound and your skin.

Hazard Profile & Physiological Entry

Before selecting PPE, you must understand the enemy.[2] This compound attacks through three vectors.

VectorRisk LevelPhysiological Mechanism
Inhalation CRITICAL Dust particles lodge in the alveoli. Rapid absorption into the bloodstream follows, triggering cyanosis (blue skin/lips) and hypoxia.
Dermal HIGH Lipophilic nature allows it to bypass the stratum corneum. Warning: Standard nitrile gloves have limited breakthrough times for nitroanilines in solution.
Ingestion MODERATE Primarily a risk through poor hygiene (hand-to-mouth transfer) after doffing contaminated PPE.
The "Blue Sign" Warning

Unlike acid burns which hurt immediately, nitroaniline exposure is insidious. The first sign is often cyanosis —a bluish tint to the fingernails and lips caused by oxygen deprivation.

  • Self-Validating Step: Establish a "Buddy Check" protocol. If working with >1g quantities, a colleague must verify your status every 30 minutes.

The PPE Shield: A Layered Defense Strategy

Do not rely on a single layer. Use the onion skin approach .

A. Respiratory Protection (The Primary Barrier)
  • Engineering Control: All handling of the solid must occur inside a certified Chemical Fume Hood (CFH) or a Powder Containment Hood.

  • PPE:

    • Standard: N95 respirator (minimum) worn inside the hood to protect against turbulence-induced backflow.

    • High Quantity (>10g): Half-face respirator with P100 (HEPA) cartridges .

    • Why? The bromine and nitro groups add mass, but the fine crystalline structure creates persistent aerosols.

B. Dermal Protection (The Critical Barrier)
  • Glove Protocol: Double Gloving is Mandatory.

    • Inner Layer: 4 mil Nitrile (Inspection layer).

    • Outer Layer:Laminate Film (e.g., Silver Shield / North) or High-Grade Nitrile (minimum 8 mil).

    • Rationale: Aromatic amines can permeate thin nitrile in <15 minutes. Laminate film offers >4-hour breakthrough protection.

  • Body:

    • Disposable Tyvek® lab coat or sleeve covers.[3] Cotton lab coats absorb dust and become a secondary source of exposure in the laundry.

C. Ocular Protection[4][5]
  • Chemical splash goggles (indirect venting). Safety glasses are insufficient due to the risk of airborne dust settling behind the lens.

Operational Protocol: The "Weighing Station"

The highest risk moment is transferring the solid from the stock container to the balance.

Step-by-Step Workflow
  • Static Neutralization: Nitroanilines are often static-prone. Use an anti-static gun or ionizing bar inside the hood before opening the bottle.

  • The "Moat" Technique: Place your weighing boat inside a larger secondary container (e.g., a plastic tray) lined with a damp paper towel.

    • Why? If grains fall, they stick to the damp towel rather than bouncing into the air.

  • Solubilization: Add solvent immediately after weighing. Do not transport the dry solid around the lab.

  • Decontamination: Wipe the exterior of the stock bottle with an ethanol-dampened wipe before returning it to storage.

Visualization: Safe Handling Workflow

HandlingWorkflow Start Start: Weighing Procedure CheckPPE Verify PPE: Double Gloves + Tyvek + Goggles Start->CheckPPE HoodCheck Fume Hood Check: Flow > 100 fpm? CheckPPE->HoodCheck HoodCheck->Start Fail (Stop Work) Static Neutralize Static Charge HoodCheck->Static Pass Weigh Weigh in Secondary Containment (Damp Towel Method) Static->Weigh Solvent Add Solvent Immediately Weigh->Solvent Clean Decon Balance & Bottle Solvent->Clean Waste Dispose Wipes as Halogenated Waste Clean->Waste

Caption: Logical workflow for minimizing dust exposure during the critical weighing phase.

Emergency Response: Spills & Exposure

Scenario A: Dry Powder Spill (>500 mg)
  • Evacuate: Clear the immediate area.

  • Dampen: Do NOT sweep dry dust. Gently cover the spill with paper towels dampened with Ethanol or Isopropanol .

    • Chemistry: The alcohol wets the hydrophobic solid, preventing dust clouds.

  • Scoop: Transfer the wet slurry into a hazardous waste jar.

  • Wash: Scrub the surface with soap and water (alkaline soap helps degrade residues).

Scenario B: Skin Exposure[3][5][6][7]
  • Strip: Remove contaminated clothing immediately.[3] Do not pull shirts over the head (cut them off if necessary) to avoid inhalation.

  • Drench: Wash with copious soap and water for 15 minutes. Do not use alcohol on skin —it dilates pores and accelerates absorption of the nitroaniline.

  • Monitor: Seek medical attention immediately. Request a methemoglobin blood test.

Disposal Strategy: Cradle-to-Grave

This compound is a Halogenated Organic . It cannot be treated as general trash.[4][5]

Waste CategoryContainer LabelingDisposal Method
Solid Waste "Toxic Solid, Organic, Halogenated"High-Temperature Incineration
Liquid Waste "Halogenated Solvent Waste"Fuel Blending / Incineration
Contaminated PPE "Hazardous Debris"Bagged & Tagged for HazMat pickup

Segregation Rule: NEVER mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong reducing agents in the waste stream. The nitro group is reactive; uncontrolled redox reactions can cause waste drum over-pressurization.

Visualization: Waste Decision Tree

WasteFlow Waste Waste Generated Type State? Waste->Type Solid Solid/Wipes Type->Solid Liquid Liquid Solution Type->Liquid BinA Green Tag: Halogenated Organic Solid->BinA Always (Due to Bromine) HaloCheck Contains Halogens? Liquid->HaloCheck HaloCheck->BinA Yes BinB Red Tag: Non-Halogenated HaloCheck->BinB No Incinerate Destruction: Incineration BinA->Incinerate BinB->Incinerate

Caption: Decision logic for segregating halogenated nitroaniline waste streams.

References

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: p-Nitroaniline. Retrieved from [Link]

  • Bucknell University. Hazardous Waste Segregation Guidelines. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.